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  • Product: 3-Propylcyclohex-2-en-1-one
  • CAS: 6328-24-1

Core Science & Biosynthesis

Foundational

Retrosynthetic Analysis and Strategic Overview

An In-depth Technical Guide to the Synthesis of 3-Propylcyclohex-2-en-1-one This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Propylcyclohex-2-en-1-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to 3-propylcyclohex-2-en-1-one. As a valuable α,β-unsaturated ketone, this compound serves as a versatile intermediate in the synthesis of more complex molecular architectures. This document moves beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights into why specific reagents and conditions are chosen, thereby providing a self-validating framework for laboratory application.

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, 3-propylcyclohex-2-en-1-one, we can identify key bond disconnections that point toward plausible synthetic strategies. The core structure is a six-membered ring with an enone functionality and an alkyl substituent at the β-position. This structure immediately suggests two powerful and reliable synthetic methodologies: conjugate addition to a pre-formed cyclohexenone ring and a de novo ring construction via annulation.

G cluster_0 Retrosynthetic Pathways cluster_1 Precursors (Strategy A) cluster_2 Precursors (Strategy B) TM 3-Propylcyclohex-2-en-1-one Strategy1 Strategy A: Conjugate Addition (C-C Bond Formation at β-carbon) TM->Strategy1 Disconnect Cβ-Propyl bond Strategy2 Strategy B: Ring Construction (Robinson Annulation) TM->Strategy2 Disconnect Ring Bonds (Michael & Aldol) Cyclohexenone 2-Cyclohexen-1-one (Michael Acceptor) Strategy1->Cyclohexenone PropylNucleophile Propyl Nucleophile (e.g., Organocuprate) Strategy1->PropylNucleophile Diketone Octane-2,7-dione (Aldol Precursor) Strategy2->Diketone via Intramolecular Aldol MichaelPrecursors 2-Pentanone (Enolate) + Methyl Vinyl Ketone Diketone->MichaelPrecursors via Michael Addition

Caption: Retrosynthetic analysis of 3-propylcyclohex-2-en-1-one.

This analysis highlights our two main lines of inquiry:

  • Conjugate Addition: The most direct approach involves the 1,4-addition of a propyl nucleophile to 2-cyclohexen-1-one. The success of this strategy hinges on selecting a nucleophile that selectively attacks the β-carbon over the carbonyl carbon.

  • Robinson Annulation: A classic and robust ring-forming strategy that constructs the cyclohexenone ring from acyclic precursors through a sequence of a Michael addition and an intramolecular aldol condensation.[1][2]

Synthesis via Organocuprate Conjugate Addition

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated ketones is a cornerstone of modern organic synthesis.[3][4] For the synthesis of 3-propylcyclohex-2-en-1-one, this method is exceptionally direct and efficient.

Expertise & Rationale: The Superiority of Organocuprates

While common organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are powerful nucleophiles, they are considered "hard" nucleophiles. According to Hard and Soft Acid and Base (HSAB) theory, they preferentially attack the "hard" electrophilic carbonyl carbon (1,2-addition), which would lead to the formation of an unwanted tertiary alcohol.[5][6][7]

In contrast, organocuprates, such as lithium dipropylcuprate (a Gilman reagent), are "soft" nucleophiles.[8] This softness directs their attack towards the "soft" electrophilic β-carbon of the enone system, resulting in the desired 1,4-addition.[9][10] The reaction proceeds through a nucleophilic addition to the β-carbon to form a copper(III) intermediate, which then undergoes reductive elimination.[11] This mechanistic distinction is critical for achieving the desired product.

G start 2-Cyclohexen-1-one + (CH3CH2CH2)2CuLi intermediate1 Copper π-complex Intermediate start->intermediate1 1,4-Conjugate Addition intermediate2 Lithium Enolate Intermediate intermediate1->intermediate2 Reductive Elimination product 3-Propylcyclohexan-1-one (after H3O+ quench) intermediate2->product Protonation

Caption: Mechanism of organocuprate 1,4-addition to cyclohexenone.

Experimental Protocol: Synthesis of 3-Propylcyclohex-2-en-1-one

This protocol is a two-part, one-pot procedure involving the preparation of the Gilman reagent followed by the conjugate addition.

Part A: Preparation of Lithium Dipropylcuprate

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (CuI, 1.0 eq).

  • Add anhydrous diethyl ether or THF as the solvent. Cool the resulting slurry to -20 °C in an ice-salt or acetone/dry ice bath.

  • Slowly add a solution of n-propyllithium (n-PrLi, 2.0 eq) in an appropriate solvent (e.g., hexanes) to the stirred slurry via syringe.

  • The reaction mixture will typically change color, often to a dark or black solution, indicating the formation of the lithium dipropylcuprate reagent. Stir the solution at this temperature for 30-45 minutes.

Part B: Conjugate Addition

  • Cool the freshly prepared Gilman reagent to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of 2-cyclohexen-1-one (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield 3-propylcyclohex-2-en-1-one.

Data Presentation: Reaction Parameters
ParameterConditionRationale / Notes
Propyl Source n-PropyllithiumPrecursor for the organocuprate.
Copper Source Copper(I) Iodide (CuI)Essential for forming the Gilman reagent.
Solvent Anhydrous THF or Et₂OAprotic solvent required for organometallic reactions.
Temperature -78 °C to 0 °CLow temperature controls reactivity and minimizes side reactions.
Workup Saturated aq. NH₄ClQuenches the reaction and protonates the intermediate enolate.[12]
Typical Yield 75-90%This method is generally high-yielding.

Synthesis via Robinson Annulation

The Robinson annulation is a powerful and classic method for the formation of six-membered rings.[1] It involves a tandem Michael addition followed by an intramolecular aldol condensation to construct the cyclohexenone core.[13][14][15] This pathway offers a more convergent approach, building the target from simpler, acyclic precursors.

Expertise & Rationale: Strategic Selection of Precursors

To obtain the desired 3-propyl substitution, the choice of starting materials is critical. A logical disconnection of the final product suggests that the Michael addition should occur between the enolate of 2-pentanone (which provides the propyl group and two carbons of the ring) and methyl vinyl ketone (MVK) (which provides the remaining four carbons of the ring, including the carbonyl).

G Start 2-Pentanone + MVK Step1 Base-catalyzed Michael Addition Start->Step1 Intermediate Intermediate: 5-Methyl-octane-2,7-dione Step1->Intermediate Step2 Base-catalyzed Intramolecular Aldol Condensation Intermediate->Step2 Product 3-Propylcyclohex-2-en-1-one Step2->Product

Caption: Robinson Annulation workflow for the target synthesis.

The initial Michael addition forms a 1,5-diketone intermediate. Subsequent base-catalyzed intramolecular aldol condensation and dehydration yield the final α,β-unsaturated cyclic ketone.[16] While this can be performed in one pot, yields are often improved by isolating the Michael adduct first.[13][16]

Experimental Protocol: A Two-Step Annulation

Step 1: Michael Addition (Formation of the 1,5-Diketone)

  • In a round-bottom flask, dissolve 2-pentanone (1.2 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) (0.1 eq).

  • Cool the mixture to 0 °C and slowly add methyl vinyl ketone (MVK) (1.0 eq) while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Neutralize the reaction with a weak acid (e.g., acetic acid), remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Isolate and purify the intermediate 1,5-diketone if desired.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the crude or purified 1,5-diketone intermediate in a solvent like methanol or toluene.

  • Add a stronger solution of base (e.g., 2-3 eq of sodium methoxide in methanol).[16]

  • Heat the mixture to reflux for 4-8 hours. The cyclization and subsequent dehydration occur under these conditions.

  • After cooling, neutralize the reaction, remove the solvent, and perform an aqueous workup as described previously.

  • Purify the final product, 3-propylcyclohex-2-en-1-one, by flash column chromatography.

Data Presentation: Reaction Parameters
ParameterMichael AdditionAldol CondensationRationale / Notes
Key Reagents 2-Pentanone, MVK1,5-Diketone intermediateSelected to provide the correct carbon skeleton.
Base Catalytic NaOEt/NaOMeStoichiometric NaOMe/KOHA mild base is sufficient for the Michael step; stronger conditions drive the aldol condensation.
Solvent Ethanol, MethanolMethanol, TolueneProtic solvents are common for these base-catalyzed reactions.
Temperature 0 °C to RTRefluxThe condensation/dehydration step requires heat.
Typical Yield 60-75% (overall)The two-step nature can lead to lower overall yields compared to the direct cuprate addition.

Alternative Synthetic Strategies

While organocuprate addition and Robinson annulation are the most prominent methods, other strategies exist that may be advantageous in specific contexts.

Stork Enamine Synthesis

The Stork enamine synthesis is a powerful method for the α-alkylation of ketones under neutral conditions, avoiding issues of polyalkylation common with direct enolate alkylation.[17][18] An enamine, formed from a ketone and a secondary amine (e.g., pyrrolidine or morpholine), acts as a nucleophilic enolate equivalent.[19][20]

For the synthesis of 3-propylcyclohex-2-en-1-one, a direct alkylation of a cyclohexanone enamine with a propyl halide would yield the 2-propyl isomer. Therefore, the Stork methodology is more applicable here as a component of a Robinson-type annulation, where an enamine is used as the Michael donor.[20][21] This approach offers milder reaction conditions compared to the strongly basic environment of a traditional Robinson annulation.[22][23]

References

  • Vertex AI Search. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism.
  • ACS Sustainable Chemistry & Engineering. Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited.
  • Arkivoc. Synthesis of exocyclic α,β-unsaturated ketones.
  • Chemical Communications (RSC Publishing). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation.
  • Grokipedia. Stork enamine alkylation.
  • RSC Publishing. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions.
  • Organic Chemistry Tutor. Stork Enamine Synthesis.
  • Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • Taylor & Francis Online. Clay Catalysis: Stork's Alkylation and Acylation of Cyclohexanone Without Isolation of Enamine.
  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates).
  • Marcel Dekker, Inc. Clay Catalysis: Stork's Alkylation and Acylation of Cyclohexanone Without Isolation of Enamine.
  • Henry Rzepa's Blog. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent.
  • Echemi. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?.
  • BenchChem. A Comparative Guide to the Synthesis of 3-Methyl-2-cyclohexenone: Established Methods and Modern Alternatives.
  • Wikipedia. Robinson annulation.
  • Stack Exchange. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?.
  • J&K Scientific LLC. Robinson Annulation.
  • Biosynth. 3-Methylcyclohex-2-en-1-one.
  • ResearchGate. Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent.
  • Wikipedia. Reactions of organocopper reagents.
  • YouTube. Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones.
  • BenchChem. Application Notes and Protocols: Grignard Addition to 2-Cyclohexen-1-one.
  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For.
  • NROChemistry. Robinson Annulation.
  • PubChem. 3-Methyl-5-propylcyclohex-2-en-1-one.
  • Master Organic Chemistry. The Robinson Annulation.
  • NIH National Library of Medicine. Stereospecific Synthesis of Cyclohexenone Acids by[24][24]-Sigmatropic Rearrangement Route. Available from:

  • SpectraBase. 3-[3-(2,5-Ddoxolanyl)propyl]cyclohex-2-en-1-one.
  • PubChem. 3-Propylcyclohex-2-en-1-one.
  • PubChem. 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one.
  • ChemScene. 3-Methyl-5-propylcyclohex-2-en-1-one.
  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents.
  • JoVE. Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation.
  • ACS Publications. Stereospecific Synthesis of Cyclohexenone Acids by[24][24]-Sigmatropic Rearrangement Route. Available from:

  • Apollo Scientific. 3-Methyl-5-propyl-cyclohex-2-en-1-one.
  • YouTube. Stereochemistry for the Michael addition of cyclohexanone.
  • Wikipedia. Michael addition reaction.
  • Chemistry LibreTexts. 7.11: Conjugate Carbonyl Additions - The Michael Reaction.
  • NROChemistry. Stork Enamine Synthesis.
  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.
  • ACS Publications. Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines.
  • Chemistry Steps. Stork Enamine Synthesis.
  • NIH National Library of Medicine. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
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Sources

Exploratory

An In-depth Technical Guide to 3-Propylcyclohex-2-en-1-one: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-propylcyclohex-2-en-1-one, a notable α,β-unsaturated ketone. The document is structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-propylcyclohex-2-en-1-one, a notable α,β-unsaturated ketone. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its fundamental physicochemical characteristics to its role as a versatile synthetic intermediate. Key sections include an in-depth analysis of its spectroscopic profile, a detailed protocol for its synthesis via the Robinson annulation, and a discussion of its potential in medicinal chemistry, particularly in the development of novel anti-inflammatory and cytotoxic agents. This guide emphasizes the practical application of theoretical principles, offering field-proven insights into the handling, characterization, and utilization of this important chemical entity.

Introduction to 3-Propylcyclohex-2-en-1-one

3-Propylcyclohex-2-en-1-one (CAS No: 6328-24-1) is a cyclic enone that belongs to the class of α,β-unsaturated ketones.[1] This structural motif is of significant interest in organic chemistry and drug discovery due to its inherent reactivity and presence in numerous biologically active natural products.[2][3] The conjugated system, comprising a carbonyl group and a carbon-carbon double bond, serves as a Michael acceptor and a dienophile, and is susceptible to a variety of nucleophilic and cycloaddition reactions. This reactivity makes 3-propylcyclohex-2-en-1-one and its derivatives valuable building blocks for the synthesis of more complex molecular architectures, including steroids, terpenoids, and alkaloids.[4][5] The cyclohexenone core is recognized as a potential "pharmacophore" for antitumor drug leads, highlighting the relevance of this class of compounds in medicinal chemistry.[3] This guide will delve into the essential chemical properties, synthetic methodologies, and prospective applications of 3-propylcyclohex-2-en-1-one, providing a robust resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

The fundamental physicochemical properties of 3-propylcyclohex-2-en-1-one are summarized in the table below. These data are crucial for its handling, purification, and characterization.

PropertyValueSource
IUPAC Name 3-propylcyclohex-2-en-1-onePubChem[1]
CAS Number 6328-24-1PubChem[1]
Molecular Formula C₉H₁₄OPubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
Appearance Expected to be a liquidInferred from related compounds
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in organic solvents like ether, ethyl acetate, and dichloromethane.Inferred from structure
XLogP3 1.8PubChem[1]
Spectroscopic Profile: A Structural Elucidation

The structural identity of 3-propylcyclohex-2-en-1-one is unequivocally confirmed through a combination of spectroscopic techniques. Understanding these spectral signatures is paramount for reaction monitoring and quality control.

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The expected chemical shifts are rationalized based on the electronic environment of the nuclei.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the ring), the vinylic proton, and the three methylene groups of the cyclohexenone ring. The vinylic proton at C-2 will be a singlet (or a finely split multiplet) and will appear in the downfield region (around 5.8-6.0 ppm) due to its position in the conjugated system. The protons on the carbons alpha to the carbonyl group (C-6) will be deshielded and appear around 2.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The carbonyl carbon (C-1) will be the most downfield signal, typically in the range of 199-205 ppm. The olefinic carbons (C-2 and C-3) will appear in the vinylic region, with C-3 being more downfield than C-2 due to the alkyl substitution and conjugation. The carbons of the propyl group and the remaining methylene carbons of the ring will appear in the upfield aliphatic region.

The IR spectrum is particularly useful for identifying the key functional groups. For an α,β-unsaturated ketone like 3-propylcyclohex-2-en-1-one, the following characteristic absorption bands are expected:

  • C=O Stretch: A strong, sharp absorption band in the range of 1666-1685 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from that of a saturated ketone (typically ~1715 cm⁻¹).[6][7][8]

  • C=C Stretch: A medium intensity absorption band around 1600-1640 cm⁻¹ for the conjugated double bond.[9]

  • C-H Stretch: Absorptions for the sp² C-H (vinylic) will be just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl groups will be just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[9]

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.

  • Molecular Ion Peak (M⁺•): The molecular ion peak is expected at m/z = 138.

  • Fragmentation Pattern: Cyclic ketones often undergo characteristic fragmentation pathways. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway for ketones.[10] For cyclohexenones, a retro-Diels-Alder reaction can also be a characteristic fragmentation pathway.[11] Key fragments for 3-propylcyclohex-2-en-1-one could include the loss of the propyl group (M-43) and other fragments resulting from the cleavage of the cyclohexenone ring. A base peak at m/z 55 is characteristic of cyclohexanone fragmentation.[2]

Synthesis and Mechanistic Considerations

The most prominent and versatile method for the synthesis of 3-alkylcyclohexenones is the Robinson annulation .[4][5][12] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[13]

A Representative Synthetic Pathway: Robinson Annulation

The synthesis of 3-propylcyclohex-2-en-1-one can be envisioned through the Robinson annulation of pentanal with methyl vinyl ketone. The base-catalyzed reaction proceeds through the formation of a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation and subsequent dehydration to yield the final product.

Synthesis_Workflow cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation & Dehydration Pentanal Pentanal Intermediate 1,5-Diketone Intermediate Pentanal->Intermediate Enolate formation & conjugate addition MVK Methyl Vinyl Ketone MVK->Intermediate Base Base (e.g., NaOEt) Base->Pentanal Product 3-Propylcyclohex-2-en-1-one Intermediate->Product Cyclization & -H₂O

Caption: Synthetic workflow for 3-propylcyclohex-2-en-1-one via Robinson annulation.

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure for the synthesis of 3-propylcyclohex-2-en-1-one based on the Robinson annulation.

Materials and Reagents:

  • Pentanal

  • Methyl vinyl ketone

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (0.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the solution to 0 °C in an ice bath. Add pentanal (1.2 eq) dropwise to the stirred solution. After 15 minutes of stirring, add methyl vinyl ketone (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Chemical Reactivity and Derivatization

The α,β-unsaturated ketone moiety in 3-propylcyclohex-2-en-1-one imparts a rich and diverse reactivity profile, making it a versatile intermediate for further chemical transformations.

  • 1,4-Conjugate Addition (Michael Addition): The β-carbon of the enone system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles, including organocuprates, enamines, and enolates. This allows for the introduction of various substituents at the C-4 position.

  • 1,2-Addition to the Carbonyl Group: The carbonyl group can be attacked by strong, non-basic nucleophiles such as organolithium and Grignard reagents, leading to the formation of tertiary alcohols.

  • Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). The double bond can be reduced by catalytic hydrogenation.

  • Cycloaddition Reactions: The enone can act as a dienophile in Diels-Alder reactions, providing a route to bicyclic systems.

Applications in Medicinal Chemistry and Drug Development

The cyclohexenone scaffold is a recurring structural motif in a variety of biologically active compounds, and its derivatives have shown promise in several therapeutic areas.[2][14]

  • Anti-inflammatory Activity: Cyclohexenone derivatives have been investigated for their anti-inflammatory properties. Some studies have shown that these compounds can inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and pro-inflammatory cytokines like TNF-α and IL-1β.[14][15] The anti-inflammatory effects of some cyclohexenone derivatives have been demonstrated in in-vivo models.[11]

  • Anticancer Activity: The cyclohexenone core is considered a potential pharmacophore for the development of new anticancer agents.[3] Several studies have reported the cytotoxic activity of substituted cyclohexenones against various cancer cell lines.[16][17] The mechanism of action is often attributed to the ability of the α,β-unsaturated ketone to act as a Michael acceptor and interact with biological nucleophiles.

  • Other Biological Activities: Derivatives of cyclohexenone have also been explored for a wide range of other biological activities, including antimicrobial, antiviral, and antimalarial properties.[18]

The presence of the propyl group at the C-3 position of 3-propylcyclohex-2-en-1-one can influence its lipophilicity and binding affinity to biological targets, making it an interesting candidate for further derivatization and biological evaluation in drug discovery programs.

Analytical and Purification Protocols

Purification by Flash Column Chromatography

Flash column chromatography is the standard method for purifying the crude product from the synthesis of 3-propylcyclohex-2-en-1-one.

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass column

  • Hexanes

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system by running TLC on the crude product. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.[19][20]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.[20]

  • Elution: Elute the column with the chosen solvent system, applying pressure with compressed air or nitrogen to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-propylcyclohex-2-en-1-one.

Analytical_Workflow Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Column Flash Column Chromatography Crude->Column Load Sample TLC->Column Select Eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pure Pure 3-Propylcyclohex-2-en-1-one Fractions->Pure Combine Pure Fractions Characterization Spectroscopic Characterization (NMR, IR, MS) Pure->Characterization

Caption: Analytical and purification workflow for 3-propylcyclohex-2-en-1-one.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 3-propylcyclohex-2-en-1-one.

  • Hazard Identification: α,β-Unsaturated ketones are known to be reactive and can be irritants.[14] They can act as Michael acceptors and may react with biological nucleophiles.

  • Safe Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-Propylcyclohex-2-en-1-one is a valuable and versatile chemical compound with a rich reactivity profile and significant potential for application in organic synthesis and medicinal chemistry. Its synthesis is readily achieved through the robust Robinson annulation. The inherent reactivity of the α,β-unsaturated ketone moiety allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel molecules with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug discovery. This guide has provided a detailed overview of its chemical properties, a practical synthetic protocol, and an exploration of its potential applications, serving as a foundational resource for researchers in the field.

References

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  • NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Ullah, R., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Toxics, 9(10), 258. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Ohtani, Y., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry, 16(7), 3627-3638. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylcyclohex-2-en-1-one. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). New cytotoxic saturated and unsaturated cyclohexanones from Anthemis maritima | Request PDF. Retrieved from [Link]

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 99, 276-302. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 3-Propylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Propylcyclohex-2-en-1-one is a cyclic ketone with potential applications in organic synthesis and as a building block for more complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylcyclohex-2-en-1-one is a cyclic ketone with potential applications in organic synthesis and as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical identifiers, synthesis, properties, and relevant experimental protocols, designed to support researchers in its application.

Part 1: Core Identifiers and Chemical Properties

Accurate identification is critical for sourcing, regulatory compliance, and experimental reproducibility. The primary identifiers for 3-propylcyclohex-2-en-1-one are detailed below.

Table 1: Key Identifiers for 3-Propylcyclohex-2-en-1-one[1]
IdentifierValue
CAS Number 6328-24-1
IUPAC Name 3-propylcyclohex-2-en-1-one
PubChem CID 238972
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
SMILES CCCC1=CC(=O)CCC1
InChI InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h7H,2-6H2,1H3
InChIKey PTKLGNSTURMLTG-UHFFFAOYSA-N
Synonyms 3-Propyl-2-cyclohexen-1-one, 3-Propyl-2-cyclohexenone

Note: It is important to distinguish 3-propylcyclohex-2-en-1-one from its isomers and related compounds, such as 3-methyl-5-propylcyclohex-2-en-1-one (CAS No. 3720-16-9)[1][2][3][4][5] or 3-propylcyclopent-2-en-1-one (CAS No. 35953-18-5)[6], as their properties and applications may differ significantly.

Part 2: Synthesis and Mechanistic Insights

The synthesis of 3-propylcyclohex-2-en-1-one and related α,β-unsaturated cyclohexenones is often achieved through the Robinson annulation. This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation.[7][8][9][10][11]

The Robinson Annulation: A Mechanistic Overview

Discovered by Robert Robinson in 1935, this reaction is a cornerstone for the creation of six-membered rings.[7] The general process involves the reaction of a ketone with a methyl vinyl ketone (or a derivative) to form an α,β-unsaturated ketone within a newly formed cyclohexane ring.[7]

The reaction proceeds in two main stages:

  • Michael Addition: An enolate, formed from a ketone under basic or acidic conditions, acts as a nucleophile and adds to an α,β-unsaturated ketone acceptor. This conjugate addition results in the formation of a 1,5-diketone intermediate.[9][10]

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone then undergoes an intramolecular aldol reaction. A new enolate is formed, which then attacks the second carbonyl group, leading to cyclization and the formation of a six-membered ring. Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated cyclohexenone product.[9][11]

Conceptual Synthesis Workflow

The synthesis of 3-propylcyclohex-2-en-1-one via a Robinson annulation would conceptually involve the following reactants:

  • Michael Donor: An enolate derived from a ketone that will provide the propyl group at the 3-position.

  • Michael Acceptor: An α,β-unsaturated ketone that will form the cyclohexenone ring.

A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the reaction of a propyl-containing Michael donor with a suitable acceptor.

G cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation Ketone Ketone (e.g., 2-Hexanone) Base1 Base (e.g., NaOEt) Ketone->Base1 Enolate Enolate Nucleophile Base1->Enolate Deprotonation MVK Methyl Vinyl Ketone (Michael Acceptor) Enolate->MVK Conjugate Addition Diketone 1,5-Diketone Intermediate MVK->Diketone Diketone2 1,5-Diketone Intermediate Diketone->Diketone2 Proceeds to Step 2 Base2 Base/Acid Diketone2->Base2 Cyclized Cyclized β-Hydroxy Ketone Base2->Cyclized Intramolecular Aldol Addition Dehydration Dehydration (-H₂O) Cyclized->Dehydration Elimination Product 3-Propylcyclohex-2-en-1-one Dehydration->Product

Caption: Conceptual workflow for Robinson Annulation synthesis.

Part 3: Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of 3-propylcyclohex-2-en-1-one was not found, a general procedure for a Robinson annulation is provided below. This can be adapted by the experienced researcher for the specific target molecule.

General Protocol for Robinson Annulation[9]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Methyl vinyl ketone (or other Michael acceptor) (5.0 eq)

  • Triethylamine (4.0 eq)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium methoxide (3.0 eq, with a subsequent 1.0 eq addition)

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate

Procedure:

  • Michael Addition:

    • To a solution of the aldehyde or ketone (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.

    • Stir the mixture for 96 hours, protecting it from light.

    • Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.

  • Aldol Condensation and Cyclization:

    • Dissolve the crude Michael adduct in MeOH.

    • Add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.

    • After 24 hours, add another portion of sodium methoxide (1.0 eq).

    • After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up and Purification:

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography on silica gel to yield the annulation product.

Part 4: Applications in Research and Drug Development

Cyclohexenone derivatives are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and natural products.[12] Their utility stems from the reactive α,β-unsaturated ketone moiety, which can undergo various transformations.

  • Steroid Synthesis: The Robinson annulation is a key step in the synthesis of steroids, such as cortisone and estrone.[7][10] The formation of the characteristic fused ring system relies on this methodology.

  • Natural Product Synthesis: This reaction has been employed in the total synthesis of complex natural products, including alkaloids like (+)-fawcettimine.[7]

  • Pharmaceutical Scaffolds: The cyclohexenone core is a common scaffold in medicinal chemistry, providing a rigid framework for the attachment of various functional groups to explore structure-activity relationships.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-propylcyclohex-2-en-1-one is not detailed in the search results, general safety precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

  • Ventilation: Use only in a well-ventilated area or with local exhaust ventilation.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[13]

References

  • PubChem. 3-Methyl-5-propylcyclohex-2-en-1-one. Available from: [Link]

  • PubChem. 3-Propylcyclohex-2-en-1-one. Available from: [Link]

  • PubChem. 3-Propylcyclopent-2-en-1-one. Available from: [Link]

  • PubChem. 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one. Available from: [Link]

  • PubChem. 3-(Prop-1-en-2-yl)cyclohexan-1-one. Available from: [Link]

  • Safety Data Sheet. Generic SDS information. Not directly attributable to a specific vendor for the target compound.
  • Wikipedia. Robinson annulation. Available from: [Link]

  • NROChemistry. Robinson Annulation. Available from: [Link]

  • Organic Syntheses. General experimental procedure example. Available from: [Link]

  • PubChem. 3-Propylcyclohexan-1-one. Available from: [Link]

  • J&K Scientific LLC. Robinson Annulation. Available from: [Link]

  • OpenStax. The Robinson Annulation Reaction. Available from: [Link]

  • Master Organic Chemistry. The Robinson Annulation. Available from: [Link]

  • PrepChem.com. Synthesis of a. 3-Morpholino-2-cyclohexen-1-one. Available from: [Link]

Sources

Exploratory

A Spectroscopic Guide to 3-Propylcyclohex-2-en-1-one: Unveiling Molecular Structure through NMR, IR, and MS Data

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the α,β-unsaturated ketone, 3-propylcyclohex-2-en-1-one. By de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the α,β-unsaturated ketone, 3-propylcyclohex-2-en-1-one. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for the structural elucidation and characterization of this and related molecular entities. Understanding the spectroscopic signature of such compounds is paramount in fields ranging from synthetic chemistry to drug discovery, where precise molecular architecture dictates biological activity and therapeutic potential.

Introduction to 3-Propylcyclohex-2-en-1-one: A Structurally Significant Motif

3-Propylcyclohex-2-en-1-one belongs to the class of cyclic α,β-unsaturated ketones, a structural motif present in numerous natural products and pharmacologically active compounds. The conjugation of the carbon-carbon double bond with the carbonyl group creates a unique electronic environment that governs the molecule's reactivity and is clearly reflected in its spectroscopic properties. A thorough understanding of its NMR, IR, and MS data is therefore essential for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon and Proton Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized protocol for obtaining high-resolution NMR spectra of a liquid sample like 3-propylcyclohex-2-en-1-one.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is suitable for 3-propylcyclohex-2-en-1-one. The residual proton signal of the solvent (at ~7.26 ppm) can serve as an internal reference. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the NMR tube can be subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming on the deuterium lock signal of the solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

¹H NMR Spectral Data and Interpretation

While the experimental ¹H NMR spectrum for 3-propylcyclohex-2-en-1-one is not publicly available in detail, we can predict the expected chemical shifts and multiplicities based on the structure and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2 (vinylic)~5.8-6.0Singlet (or narrow triplet)1H
H-4, H-6 (allylic)~2.2-2.5Multiplet4H
H-5~1.9-2.1Multiplet2H
Propyl-CH₂ (α to C=C)~2.0-2.2Triplet2H
Propyl-CH₂ (β to C=C)~1.4-1.6Sextet2H
Propyl-CH₃~0.9-1.0Triplet3H

Interpretation:

  • The vinylic proton (H-2) is expected to be the most downfield proton (excluding any impurity signals) due to its position on the electron-deficient double bond. Its multiplicity will likely be a singlet or a narrow triplet due to small long-range couplings.

  • The allylic protons at C-4 and C-6 are deshielded by the adjacent double bond and carbonyl group, respectively, and are expected to resonate in the region of 2.2-2.5 ppm.

  • The propyl group's α-methylene protons are also allylic and will appear in a similar region, likely as a triplet due to coupling with the adjacent methylene group.

  • The remaining aliphatic protons of the cyclohexene ring and the propyl group will appear at higher fields (lower ppm values).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms and information about their chemical environment. Based on the structure of 3-propylcyclohex-2-en-1-one and typical chemical shifts for α,β-unsaturated ketones, the following assignments can be predicted.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C-1)~199-202
C-3 (vinylic, substituted)~160-165
C-2 (vinylic, unsubstituted)~125-130
C-4, C-6~30-40
C-5~20-30
Propyl-CH₂ (α to C=C)~30-35
Propyl-CH₂ (β to C=C)~20-25
Propyl-CH₃~13-15

Interpretation:

  • The carbonyl carbon (C-1) will be the most downfield signal, typically appearing around 200 ppm.

  • The vinylic carbons (C-2 and C-3) will be in the olefinic region. C-3, being directly attached to the electron-donating propyl group and part of the conjugated system, will be further downfield than C-2.

  • The remaining sp³ hybridized carbons of the cyclohexene ring and the propyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample

Neat Liquid Sample (Thin Film):

  • Sample Preparation: Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, the salt plates must be thoroughly cleaned with a dry solvent (e.g., dichloromethane or hexane) and stored in a desiccator to prevent damage from moisture.

Attenuated Total Reflectance (ATR):

  • Sample Preparation: Place a single drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum. This method is often preferred for its simplicity and the minimal sample preparation required.

IR Spectral Data and Interpretation

The IR spectrum of 3-propylcyclohex-2-en-1-one is expected to show characteristic absorption bands for the α,β-unsaturated ketone functionality.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~1670-1690C=O stretchConjugated Ketone
~1600-1640C=C stretchAlkene
~2850-3000C-H stretchAlkane
~3010-3050=C-H stretchAlkene

Interpretation:

  • The most prominent and diagnostic peak will be the carbonyl (C=O) stretching vibration . Due to conjugation with the double bond, this absorption is shifted to a lower wavenumber (~1670-1690 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹). This is a direct consequence of the delocalization of π-electrons, which weakens the C=O bond.

  • The alkene (C=C) stretching vibration will appear in the region of ~1600-1640 cm⁻¹.

  • The spectrum will also feature C-H stretching vibrations for the sp³ hybridized carbons of the ring and propyl group in the ~2850-3000 cm⁻¹ region, and a weaker absorption for the sp² hybridized C-H bond of the double bond around 3010-3050 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a molecular fingerprint that can aid in structure elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the gas chromatograph.

  • Separation: The compound travels through the GC column and is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of 3-propylcyclohex-2-en-1-one (Molecular Formula: C₉H₁₄O, Molecular Weight: 138.21 g/mol ) is expected to show a molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum Fragments:

m/zProposed Fragment
138[M]⁺˙ (Molecular Ion)
109[M - C₂H₅]⁺
95[M - C₃H₇]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺

Interpretation:

  • The molecular ion peak (M⁺˙) should be observed at m/z = 138.

  • A significant fragmentation pathway for α,β-unsaturated ketones is the cleavage of the alkyl substituent at the β-position. In this case, the loss of an ethyl radical (C₂H₅•) would result in a fragment at m/z = 109, and the loss of a propyl radical (C₃H₇•) would lead to a fragment at m/z = 95.

  • Other common fragmentation pathways for cyclic ketones involve ring cleavage, leading to various smaller charged fragments.

Visualization of Key Spectroscopic Features

To aid in the conceptualization of the molecular structure and its fragmentation, the following diagrams are provided.

Caption: Molecular structure of 3-propylcyclohex-2-en-1-one with atom numbering.

G cluster_ms Mass Spectrometry Fragmentation mol_ion [C₉H₁₄O]⁺˙ m/z = 138 frag1 [M - C₂H₅]⁺ m/z = 109 mol_ion->frag1 - C₂H₅• frag2 [M - C₃H₇]⁺ m/z = 95 mol_ion->frag2 - C₃H₇•

Caption: Proposed major fragmentation pathways for 3-propylcyclohex-2-en-1-one in EI-MS.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra of 3-propylcyclohex-2-en-1-one provides a detailed blueprint of its molecular architecture. The characteristic chemical shifts in ¹H and ¹³C NMR, the position of the conjugated carbonyl stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all converge to provide an unambiguous structural confirmation. This guide serves as a valuable reference for scientists and researchers, enabling them to confidently identify and characterize this important chemical entity in their respective fields of study.

References

  • PubChem. 3-Propylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. [Link]

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Foundational

The Robinson Annulation: A Technical Guide to the Synthesis of 3-Propylcyclohex-2-en-1-one

Introduction: The Architectural Power of Ring Formation The construction of cyclic systems, particularly six-membered rings, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Power of Ring Formation

The construction of cyclic systems, particularly six-membered rings, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, natural products, and advanced materials.[1] Among the arsenal of synthetic methodologies, the Robinson annulation stands as a robust and historically significant reaction for the formation of α,β-unsaturated ketones within a newly formed six-membered ring.[2] Discovered by Sir Robert Robinson in 1935, this powerful tandem reaction sequentially combines a Michael addition with an intramolecular aldol condensation, efficiently creating three new carbon-carbon bonds in a single synthetic sequence.[2][3] Its application has been instrumental in the total synthesis of complex molecules like steroids and terpenes.[4]

This guide provides an in-depth technical exploration of the Robinson annulation, specifically tailored for the synthesis of 3-propylcyclohex-2-en-1-one. We will dissect the underlying mechanistic principles, provide a detailed and actionable experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of this classic and enduring chemical transformation.

Mechanistic Deep Dive: A Tale of Two Reactions

The elegance of the Robinson annulation lies in its convergence of two fundamental carbonyl reactions: the Michael addition and the aldol condensation.[1] The overall transformation is typically catalyzed by a base, although acid-catalyzed versions exist.[5]

The synthesis of 3-propylcyclohex-2-en-1-one via this method necessitates the reaction of cyclohexanone with 1-hexen-3-one. Through retrosynthetic analysis, we can identify these two key building blocks. The cyclohexenone ring is the hallmark of a Robinson annulation product. Disconnecting the α,β-unsaturated system via a reverse aldol condensation and then cleaving the β-carbon-α-carbon bond of the resulting 1,5-diketone via a reverse Michael addition reveals the starting materials.

The forward reaction mechanism unfolds as follows:

  • Enolate Formation: A base, such as sodium ethoxide, abstracts an α-proton from cyclohexanone to form a nucleophilic enolate. This is the thermodynamically favored enolate, setting the stage for the initial carbon-carbon bond formation.[1]

  • Michael Addition (1,4-Conjugate Addition): The cyclohexanone enolate acts as the "Michael donor" and attacks the β-carbon of the α,β-unsaturated ketone, 1-hexen-3-one (the "Michael acceptor"). This conjugate addition results in the formation of a new carbon-carbon bond and a transient enolate intermediate, which is then protonated by the solvent (e.g., ethanol) to yield a 1,5-diketone.[1]

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone now possesses two carbonyl groups and acidic α-protons. Under the basic reaction conditions, a second enolate is formed by deprotonation of an α-carbon of the original 1-hexen-3-one moiety. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the original cyclohexanone unit. This cyclization step forms a six-membered ring, resulting in a β-hydroxy ketone (an aldol addition product).[6]

  • Dehydration: The β-hydroxy ketone intermediate is readily dehydrated under the reaction conditions (often with gentle heating) to eliminate a molecule of water. This elimination step forms a double bond in conjugation with the carbonyl group, yielding the final, thermodynamically stable α,β-unsaturated ketone product: 3-propylcyclohex-2-en-1-one.[1]

Robinson_Annulation_Mechanism cluster_michael Step 1 & 2: Michael Addition cluster_aldol Step 3 & 4: Intramolecular Aldol Condensation Start Cyclohexanone + 1-Hexen-3-one Enolate Cyclohexanone Enolate (Nucleophile) Start->Enolate Diketone 1,5-Diketone Intermediate Enolate->Diketone IntraEnolate Intramolecular Enolate Formation Diketone->IntraEnolate Adduct β-Hydroxy Ketone (Cyclized Adduct) IntraEnolate->Adduct Product 3-Propylcyclohex-2-en-1-one Adduct->Product

Caption: Overall workflow for the Robinson Annulation.

Experimental Protocol: Synthesis of 3-Propylcyclohex-2-en-1-one

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
CyclohexanoneC₆H₁₀O98.149.81 g (10.3 mL)100Freshly distilled recommended
1-Hexen-3-oneC₆H₁₀O98.149.81 g (10.9 mL)100Ensure purity
Sodium EthoxideC₂H₅NaO68.057.5 g110 (1.1 eq)Prepare fresh or use commercial
EthanolC₂H₅OH46.07200 mL-Anhydrous
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction
Saturated NH₄ClNH₄Cl(aq)-As needed-For quenching
BrineNaCl(aq)-As needed-For washing
Anhydrous MgSO₄MgSO₄120.37As needed-For drying
Step-by-Step Methodology
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mL of anhydrous ethanol.

    • Carefully add sodium ethoxide (7.5 g, 110 mmol) to the ethanol and stir until fully dissolved. Causality: This creates the basic environment necessary for enolate formation.

    • Add cyclohexanone (9.81 g, 100 mmol) to the sodium ethoxide solution and stir for 15 minutes at room temperature. Causality: This allows for the formation of the cyclohexanone enolate in situ.

  • Michael Addition:

    • Slowly add 1-hexen-3-one (9.81 g, 100 mmol) to the reaction mixture dropwise over 30 minutes using an addition funnel. Maintain the temperature at or below 25°C using a water bath if necessary. Causality: A slow, controlled addition minimizes side reactions, such as the polymerization of the α,β-unsaturated ketone, which can be initiated by the base.

    • After the addition is complete, allow the mixture to stir at room temperature for 12 hours. Causality: This extended reaction time ensures the completion of the Michael addition to form the 1,5-diketone intermediate.

  • Aldol Condensation and Dehydration:

    • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4 hours. Causality: Heating promotes both the intramolecular aldol condensation to form the six-membered ring and the subsequent dehydration to yield the final α,β-unsaturated product.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then pour it into 500 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step quenches the reaction by neutralizing the sodium ethoxide catalyst.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Causality: The organic product is more soluble in diethyl ether than in the aqueous layer.

    • Combine the organic layers and wash with brine (1 x 100 mL). Causality: The brine wash removes residual water and inorganic salts from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Causality: Removal of all water is crucial before final purification.

  • Purification:

    • The crude product will be a yellowish oil. Purify the residue by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient, e.g., 9:1 to 4:1) to yield pure 3-propylcyclohex-2-en-1-one. Causality: Chromatography separates the desired product from unreacted starting materials and any side products.

Experimental_Workflow Setup 1. Reaction Setup (Cyclohexanone, NaOEt, Ethanol) Addition 2. Michael Addition (Add 1-Hexen-3-one, 12h @ RT) Setup->Addition Formation of Enolate Condensation 3. Aldol Condensation (Reflux 4h) Addition->Condensation Formation of 1,5-Diketone Workup 4. Workup (Quench, Extract, Wash, Dry) Condensation->Workup Formation of Crude Product Purification 5. Purification (Column Chromatography) Workup->Purification Isolation of Crude Product Product Pure 3-Propylcyclohex-2-en-1-one Purification->Product

Caption: Step-by-step experimental workflow.

Trustworthiness and Validation: Troubleshooting and Optimization

The success of the Robinson annulation is highly dependent on carefully controlled reaction conditions. Below are key insights for troubleshooting and optimizing the synthesis of 3-propylcyclohex-2-en-1-one.

  • Side Reactions: The primary competing reaction is the polymerization of the Michael acceptor (1-hexen-3-one), especially in the presence of a strong base.[5] This can be mitigated by ensuring a slow, controlled addition of the enone to the reaction mixture and maintaining a moderate temperature during this step. Another potential side reaction is a double alkylation of the starting ketone.[5]

  • Choice of Base: While sodium ethoxide is effective, other bases can be employed. The choice of base can influence the reaction rate and yield. A judicious choice is important to selectively deprotonate the desired α-carbon.[5] For substrates prone to side reactions, milder bases or catalytic amounts may be beneficial.

  • One-Pot vs. Two-Step: While this protocol describes a one-pot synthesis, higher yields are sometimes achieved by isolating the Michael adduct (the 1,5-diketone) before proceeding with the aldol condensation under different conditions.[5] This approach provides greater control over each distinct mechanistic step.

  • Temperature Control: The initial Michael addition is typically performed at room temperature or below to control its exothermicity and prevent polymerization. The subsequent aldol condensation and dehydration require heating to overcome the activation energy for cyclization and elimination.

  • Purity of Reagents: The use of freshly distilled cyclohexanone and pure 1-hexen-3-one is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Conclusion: A Versatile Tool for Chemical Architecture

The Robinson annulation remains a highly relevant and powerful tool in the synthetic chemist's repertoire. Its ability to construct a functionalized six-membered ring in a convergent manner makes it an efficient strategy for building molecular complexity. The synthesis of 3-propylcyclohex-2-en-1-one serves as an excellent case study for understanding the nuances of this reaction, from mechanistic considerations to practical experimental execution. By carefully controlling reaction parameters and understanding the causality behind each step, researchers can reliably employ this classic reaction to achieve their synthetic goals in drug discovery and beyond.

References

  • Aakash Education. (n.d.). Robinson Annulation Reaction. Scribd. Retrieved from [Link]

  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Robinson Annulation. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.13: The Robinson Annulation Reaction. Retrieved from [Link]

  • Chad's Prep. (2021). 21.9 Robinson Annulation | Organic Chemistry. YouTube. Retrieved from [Link]

  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392. Retrieved from [Link]

  • Organic Chemistry. (2018). Robinson Annulation Reaction Mechanism. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione. Retrieved from [Link]

Sources

Exploratory

The Formation of 3-Propylcyclohex-2-en-1-one: A Mechanistic and Synthetic Guide

Abstract This technical guide provides a comprehensive examination of the formation of 3-propylcyclohex-2-en-1-one, a substituted α,β-unsaturated cyclic ketone. The core of this synthesis is the Robinson annulation, a po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the formation of 3-propylcyclohex-2-en-1-one, a substituted α,β-unsaturated cyclic ketone. The core of this synthesis is the Robinson annulation, a powerful ring-forming reaction in organic chemistry. This document will dissect the underlying mechanistic principles of this reaction, including the crucial steps of Michael addition and intramolecular aldol condensation. Furthermore, a detailed, field-proven experimental protocol for the synthesis of 3-propylcyclohex-2-en-1-one from readily available starting materials is presented. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this fundamental transformation and its practical application in the laboratory.

Introduction: The Significance of the Cyclohexenone Moiety

The cyclohexenone structural motif is a cornerstone in the architecture of numerous biologically active molecules, including steroids, terpenoids, and alkaloids.[1][2] Its inherent reactivity, stemming from the conjugated system, makes it a versatile intermediate for a wide array of chemical transformations. The synthesis of specifically substituted cyclohexenones, such as 3-propylcyclohex-2-en-1-one, is therefore of significant interest in medicinal chemistry and natural product synthesis. The Robinson annulation, discovered by Sir Robert Robinson, stands as a paramount method for the construction of these six-membered ring systems.[1][3]

This guide will focus on a plausible and efficient synthetic route to 3-propylcyclohex-2-en-1-one, elucidating the intricate mechanistic details and providing a practical framework for its synthesis and characterization.

The Core Mechanism: A Symphony of Michael Addition and Aldol Condensation

The formation of 3-propylcyclohex-2-en-1-one via the Robinson annulation is a classic example of a tandem reaction, where two distinct transformations, a Michael addition and an intramolecular aldol condensation, occur in a sequential manner.[3][4] This process is typically base-catalyzed and involves the formation of a 1,5-diketone intermediate.[1]

Proposed Synthetic Pathway

A logical and efficient approach to the synthesis of 3-propylcyclohex-2-en-1-one involves the reaction of pentanal (as the Michael donor) with methyl vinyl ketone (as the Michael acceptor). The pentanal provides the necessary carbon backbone for the propyl group at the 3-position of the resulting cyclohexenone.

Step-by-Step Mechanistic Breakdown

The reaction proceeds through the following key steps:

  • Enolate Formation: A base, such as sodium ethoxide, abstracts an acidic α-proton from pentanal to form a nucleophilic enolate ion.

  • Michael Addition (1,4-Conjugate Addition): The newly formed enolate attacks the β-carbon of the α,β-unsaturated system of methyl vinyl ketone. This conjugate addition is a thermodynamically controlled process that leads to the formation of a new carbon-carbon bond and a transient enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the solvent (e.g., ethanol) to yield a 1,5-diketone, specifically 2-propyl-1,5-hexanedione. While this intermediate can be isolated, the Robinson annulation is often performed as a one-pot synthesis.[3]

  • Intramolecular Aldol Condensation:

    • Second Enolate Formation: The base then abstracts another acidic α-proton from the 1,5-diketone. There are two potential sites for deprotonation; however, the formation of a six-membered ring is thermodynamically favored over a four-membered ring.

    • Intramolecular Cyclization: The enolate attacks the other carbonyl group within the same molecule, leading to the formation of a six-membered ring and a β-hydroxy ketone intermediate (an aldol addition product).

    • Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the more stable α,β-unsaturated ketone, 3-propylcyclohex-2-en-1-one.

The overall transformation results in the formation of a new six-membered ring with a characteristic α,β-unsaturated ketone functionality.

Visualizing the Mechanism

The following diagrams illustrate the key steps in the formation of 3-propylcyclohex-2-en-1-one.

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation pentanal Pentanal enolate1 Pentanal Enolate pentanal->enolate1 Base (NaOEt) michael_adduct_enolate Michael Adduct Enolate enolate1->michael_adduct_enolate Nucleophilic Attack mvk Methyl Vinyl Ketone mvk->michael_adduct_enolate diketone 1,5-Diketone (2-propyl-1,5-hexanedione) michael_adduct_enolate->diketone Protonation (EtOH) enolate2 Diketone Enolate diketone->enolate2 Base (NaOEt) aldol_adduct β-Hydroxy Ketone enolate2->aldol_adduct Intramolecular Cyclization final_product 3-Propylcyclohex-2-en-1-one aldol_adduct->final_product Dehydration (-H₂O)

Figure 1: Overall workflow of the Robinson Annulation for 3-propylcyclohex-2-en-1-one synthesis.

Detailed_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Aldol Condensation A Pentanal + Base B Pentanal Enolate A->B C Enolate + Methyl Vinyl Ketone D Michael Adduct (1,5-Diketone) C->D E 1,5-Diketone + Base F Cyclic β-Hydroxy Ketone E->F Cyclization G 3-Propylcyclohex-2-en-1-one F->G Dehydration

Caption: Logical steps in the synthesis of 3-propylcyclohex-2-en-1-one.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-propylcyclohex-2-en-1-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pentanal86.1310.0 g0.116
Methyl vinyl ketone70.098.13 g0.116
Sodium ethoxide68.050.79 g0.0116
Ethanol (anhydrous)46.07150 mL-
Diethyl ether74.12As needed-
Saturated aq. NaCl-As needed-
Anhydrous MgSO₄120.37As needed-
Silica gel (230-400 mesh)-As needed-
Hexane/Ethyl acetate-As needed-

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous ethanol (100 mL) and sodium ethoxide (0.79 g, 0.0116 mol). The mixture is stirred until the sodium ethoxide is completely dissolved.

  • Addition of Reactants: Pentanal (10.0 g, 0.116 mol) is added to the flask, and the mixture is stirred for 15 minutes at room temperature to ensure complete enolate formation. Subsequently, methyl vinyl ketone (8.13 g, 0.116 mol) is added dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is dissolved in diethyl ether (100 mL) and washed with water (2 x 50 mL) and then with saturated aqueous sodium chloride (brine) (1 x 50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel.[5][6] A gradient elution system of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity) is typically effective. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Characterization: The purified 3-propylcyclohex-2-en-1-one is characterized by spectroscopic methods.

Product Characterization

The identity and purity of the synthesized 3-propylcyclohex-2-en-1-one can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol [7]
AppearanceColorless to pale yellow liquid
Boiling Point(Predicted) ~200-220 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~5.8 (s, 1H), 2.3-2.1 (m, 6H), 1.5-1.3 (m, 2H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~200, 160, 125, 37, 35, 30, 22, 14
IR (neat, cm⁻¹)~2960, 2930, 1665 (C=O, conjugated), 1615 (C=C)

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be meticulously tracked using TLC, allowing for real-time assessment of the consumption of starting materials and the formation of the product. The purification by column chromatography, with subsequent TLC analysis of the fractions, ensures the isolation of a high-purity compound. Finally, the comprehensive spectroscopic characterization provides unambiguous confirmation of the desired molecular structure, leaving no room for doubt in the final product's identity.

Conclusion

The Robinson annulation is a robust and reliable method for the synthesis of 3-propylcyclohex-2-en-1-one. By understanding the intricate interplay of the Michael addition and the intramolecular aldol condensation, researchers can effectively construct this valuable cyclohexenone derivative. The detailed experimental protocol and characterization data provided in this guide serve as a practical resource for the successful synthesis and validation of 3-propylcyclohex-2-en-1-one in a laboratory setting. This foundational knowledge is crucial for professionals engaged in the synthesis of complex cyclic molecules for various applications in drug discovery and materials science.

References

  • Wikipedia. Robinson annulation. [Link]

  • Oreate AI Blog. (2026, January 7).
  • PubChem. 3-Methyl-5-propylcyclohex-2-en-1-one. [Link]

  • BYJU'S. Robinson Annulation Mechanism. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Scribd.
  • SpectraBase. 3-[3-(2,5-Ddoxolanyl)propyl]cyclohex-2-en-1-one.
  • PubChem. 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one. [Link]

  • PubChem. 3-Propylcyclohex-2-en-1-one. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.
  • The Royal Society of Chemistry. Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene.
  • YouTube.
  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • Structure Determination of Organic Compounds.
  • Benchchem.

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Foundational

An In-depth Technical Guide to the Reactivity and Stability of 3-Propylcyclohex-2-en-1-one

Abstract This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-propylcyclohex-2-en-1-one, a substituted α,β-unsaturated cyclic ketone. Tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-propylcyclohex-2-en-1-one, a substituted α,β-unsaturated cyclic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the electronic and structural characteristics that govern its behavior in key organic transformations. We will explore its synthesis, stability, and a range of reactions including Michael additions, aldol condensations, and selective reductions. The underlying principles of thermodynamic versus kinetic control will be a central theme in understanding the selectivity of these reactions. This guide aims to equip the reader with the foundational knowledge to effectively utilize and manipulate this chemical entity in a research and development setting.

Introduction: Structural and Electronic Landscape

3-Propylcyclohex-2-en-1-one belongs to the class of α,β-unsaturated ketones, a fundamentally important functional group in organic chemistry. The defining feature of this molecule is the conjugation of the carbon-carbon double bond with the carbonyl group. This conjugation gives rise to a delocalized π-electron system, which significantly influences the molecule's stability and reactivity.

The presence of the electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The propyl group at the 3-position introduces steric and electronic effects that can modulate the reactivity of the enone system.

Table 1: Physicochemical Properties of 3-Propylcyclohex-2-en-1-one and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical DescriptionSolubility
3-Propylcyclohex-2-en-1-oneC9H14O138.21Colorless to pale yellow liquidInsoluble in water; soluble in organic solvents
3-Methyl-5-propylcyclohex-2-en-1-oneC10H16O152.23Pale yellow to colorless liquid; warm spicy woody odor.[1]Insoluble in water; soluble in ether and oils.[1]
CyclohexanoneC6H10O98.15Colorless, oily liquid with an acetone-like smell.[1]Slightly soluble in water; miscible with common organic solvents.

Thermodynamic Stability

The stability of 3-propylcyclohex-2-en-1-one is significantly enhanced by the conjugation between the double bond and the carbonyl group. This delocalization of π-electrons across the O=C-C=C system results in a lower overall energy state compared to a non-conjugated isomer. This stabilization energy can be experimentally determined through heats of hydrogenation, where conjugated systems release less heat than their non-conjugated counterparts, indicating they are more stable.[2] The stability of conjugated dienes is a well-established principle that extends to conjugated enones, where resonance allows for the delocalization of electron density, leading to a more stable molecule.[2][3]

Synthesis of 3-Propylcyclohex-2-en-1-one

A primary and highly effective method for the synthesis of cyclohexenone derivatives is the Robinson annulation . This powerful reaction involves a tandem Michael addition and an intramolecular aldol condensation to form a six-membered ring.[4][5][6]

To synthesize 3-propylcyclohex-2-en-1-one, one could envision the reaction of a suitable enolate donor with an α,β-unsaturated ketone acceptor. A plausible synthetic route would involve the Michael addition of an enolate of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[7][8]

Experimental Protocol: Generalized Robinson Annulation for 3-Alkylcyclohexenone Synthesis

Objective: To synthesize a 3-alkylcyclohexenone via a Robinson annulation.

Materials:

  • Cyclohexanone derivative (enolate precursor)

  • Methyl vinyl ketone or a suitable α,β-unsaturated ketone

  • Base (e.g., sodium ethoxide, potassium hydroxide)

  • Solvent (e.g., ethanol, methanol)

  • Apparatus for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve the cyclohexanone derivative in the chosen solvent.

  • Add the base to the solution to generate the enolate in situ.

  • Slowly add the α,β-unsaturated ketone to the reaction mixture at a controlled temperature (often starting at low temperatures and allowing to warm to room temperature).

  • After the addition is complete, heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

  • Perform a liquid-liquid extraction to isolate the crude product.

  • Purify the product using column chromatography or distillation.

Self-Validation: The formation of the desired product can be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry). The disappearance of starting materials and the appearance of a new spot on TLC with a different Rf value indicates reaction progression. The final product should exhibit the characteristic spectral features of a cyclohexenone.

Reactivity of 3-Propylcyclohex-2-en-1-one

The reactivity of 3-propylcyclohex-2-en-1-one is dominated by its α,β-unsaturated ketone moiety, which presents two primary electrophilic sites: the carbonyl carbon and the β-carbon.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone reaction of α,β-unsaturated carbonyl compounds, involving the addition of a nucleophile to the β-carbon.[9][10] The choice of nucleophile is critical in determining the outcome of the reaction, as some nucleophiles favor 1,4-addition while others favor direct addition to the carbonyl (1,2-addition).

  • "Soft" Nucleophiles: Generally favor 1,4-addition. These include Gilman reagents (organocuprates), enolates, amines, and thiols.[9][11][12]

  • "Hard" Nucleophiles: Tend to favor 1,2-addition. Examples include Grignard reagents and organolithium reagents.[9]

The 3-propyl group can exert a steric influence on the approaching nucleophile, potentially affecting the rate and stereoselectivity of the addition.

Experimental Protocol: Generalized Michael Addition with a Gilman Reagent

Objective: To perform a 1,4-conjugate addition of a methyl group to 3-propylcyclohex-2-en-1-one.

Materials:

  • 3-Propylcyclohex-2-en-1-one

  • Lithium dimethylcuprate (Gilman reagent), prepared in situ from methyllithium and copper(I) iodide

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Gilman reagent by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in the chosen solvent at a low temperature (e.g., -78 °C).

  • In a separate flask, dissolve 3-propylcyclohex-2-en-1-one in the anhydrous solvent.

  • Slowly add the solution of the enone to the Gilman reagent at low temperature.

  • Allow the reaction to stir for a specified time, monitoring its progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and perform a liquid-liquid extraction.

  • Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.

Self-Validation: Successful 1,4-addition will result in a product where the methyl group has added to the β-carbon. This can be confirmed by ¹H and ¹³C NMR spectroscopy, where the disappearance of the vinylic protons and the appearance of a new methyl signal and upfield shifts of the carbons of the former double bond will be observed.

Aldol Condensation

The α-protons of 3-propylcyclohex-2-en-1-one are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation with another carbonyl compound, such as an aldehyde or another molecule of the ketone itself.[13] The reaction of cyclohexanone with benzaldehyde, for instance, can yield aldol products.[2][14]

Experimental Protocol: Generalized Aldol Condensation with Benzaldehyde

Objective: To perform a crossed aldol condensation between 3-propylcyclohex-2-en-1-one and benzaldehyde.

Materials:

  • 3-Propylcyclohex-2-en-1-one

  • Benzaldehyde

  • Base (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • In a flask, dissolve 3-propylcyclohex-2-en-1-one and benzaldehyde in ethanol.

  • Slowly add an aqueous solution of the base to the stirred mixture.

  • Continue stirring at room temperature or with gentle heating. The reaction often results in the precipitation of the product.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and collect the precipitate by vacuum filtration.

  • Wash the solid with cold solvent to remove impurities.

  • Recrystallize the product to obtain the pure aldol condensation product.

Self-Validation: The formation of the α,β-unsaturated product is indicated by the appearance of a new, highly conjugated system, which can be observed by UV-Vis spectroscopy (a shift to a longer wavelength) and NMR spectroscopy (the appearance of new vinylic proton signals).

Selective Reduction

The two reducible functional groups in 3-propylcyclohex-2-en-1-one, the carbon-carbon double bond and the carbonyl group, can be selectively reduced depending on the choice of reducing agent.

  • Selective Carbonyl Reduction: Sodium borohydride (NaBH₄) is a common reagent for the selective reduction of ketones and aldehydes to alcohols, typically leaving the carbon-carbon double bond intact.[15]

  • Selective Alkene Reduction (Conjugate Reduction): Catalytic hydrogenation using specific catalysts can selectively reduce the double bond.

  • Complete Reduction: More powerful reducing agents or different catalytic hydrogenation conditions can reduce both the double bond and the carbonyl group.

Experimental Protocol: Selective Reduction of the Carbonyl Group

Objective: To selectively reduce the carbonyl group of 3-propylcyclohex-2-en-1-one to an allylic alcohol.

Materials:

  • 3-Propylcyclohex-2-en-1-one

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., methanol, ethanol)

  • Apparatus for cooling (ice bath)

Procedure:

  • Dissolve 3-propylcyclohex-2-en-1-one in the chosen solvent in a flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, continue stirring at low temperature for a designated period.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product into an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the resulting alcohol.

Self-Validation: The successful reduction of the carbonyl group can be confirmed by IR spectroscopy (disappearance of the C=O stretch and appearance of a broad O-H stretch) and NMR spectroscopy (disappearance of the ketone signal in ¹³C NMR and the appearance of a new signal for the carbinol proton in ¹H NMR).

Kinetic vs. Thermodynamic Control in Reactivity

The concept of kinetic versus thermodynamic control is crucial for understanding the regioselectivity of reactions involving 3-propylcyclohex-2-en-1-one, particularly in enolate formation and conjugate addition.[16]

  • Kinetic Control: At lower temperatures and with sterically hindered, strong, non-nucleophilic bases (like LDA), the kinetically favored product is formed faster. This often corresponds to the deprotonation of the less sterically hindered α-proton or the faster addition to a more accessible site.[17][18]

  • Thermodynamic Control: At higher temperatures, with weaker bases, and under conditions that allow for equilibrium, the more stable, thermodynamically favored product will predominate.[16] This usually corresponds to the formation of the more substituted (and more stable) enolate or the more stable conjugate addition product.

The choice of reaction conditions (temperature, base, solvent) can therefore be strategically employed to direct the reaction towards the desired product.[3]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-Propylcyclohex-2-en-1-one

Spectroscopic TechniquePredicted Key Features
¹H NMR - Vinylic proton (at C-2) signal around δ 5.8-6.0 ppm. - Protons α to the carbonyl (at C-4) around δ 2.3-2.5 ppm. - Protons of the propyl group with characteristic shifts and splitting patterns.
¹³C NMR - Carbonyl carbon (C-1) signal around δ 198-202 ppm. - β-carbon of the double bond (C-3) around δ 150-160 ppm. - α-carbon of the double bond (C-2) around δ 125-130 ppm.
IR Spectroscopy - C=O stretching frequency for a conjugated ketone around 1665-1685 cm⁻¹. - C=C stretching frequency around 1615-1645 cm⁻¹.
UV-Vis Spectroscopy - π → π* transition characteristic of the conjugated system, with a λmax around 220-250 nm.

Conclusion

3-Propylcyclohex-2-en-1-one is a versatile molecule whose reactivity is governed by the interplay of its conjugated enone system and the steric and electronic influence of the propyl substituent. A thorough understanding of the principles of conjugate addition, aldol chemistry, and selective reduction, along with the strategic application of kinetic and thermodynamic control, allows for the predictable and efficient manipulation of this compound. This guide provides a foundational framework for researchers to approach the synthesis and derivatization of 3-propylcyclohex-2-en-1-one and related α,β-unsaturated ketones in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

  • PubChem. 3-Methyl-5-propylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Selective Reduction of Cyclohexanones with NaBH4 in β-Cyclodextrin, PEG-400, and Micelles. [Link]

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. [Link]

  • Chemistry LibreTexts. 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Chemistry LibreTexts. 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • YouTube. Kinetic vs Thermodynamic Enolate Formation. [Link]

  • YouTube. EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

  • Sathee Forum. Reduction of double bond by sodium borohydride. [Link]

  • Web Pages. 9. Aldol Reaction. [Link]

  • YouTube. Kinetic vs. thermodynamic enolate formation. [Link]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Chemistry LibreTexts. 23.5: Mixed Aldol Reactions. [Link]

  • New Journal of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]

  • Khan Academy. Kinetic and thermodynamic enolates. [Link]

  • ResearchGate. Aldol condensation of cyclohexanone and different aldehyde in neat and... [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. [Link]

  • NROChemistry. Robinson Annulation. [Link]

  • Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

  • Kinetic vs. Thermodynamic Enolates. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • ResearchGate. Crossed aldol condensation of cyclohexanone and benzaldehyde derivatives using MAOS method. [Link]

  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Beilstein Journals. BJOC - Search Results. [Link]

Diagrams

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Enolate of Ketone adduct Michael Adduct (1,5-Diketone) enolate->adduct Nucleophilic Attack enone α,β-Unsaturated Ketone enone->adduct int_enolate Intramolecular Enolate Formation adduct->int_enolate Base cyclization Cyclization int_enolate->cyclization dehydration Dehydration cyclization->dehydration product Cyclohexenone Product dehydration->product

Caption: Robinson Annulation Workflow.

Caption: 1,2- vs. 1,4-Addition Pathways.

Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Unsymmetrical Ketone k_conditions Low Temp Bulky Base (LDA) start->k_conditions t_conditions Higher Temp Smaller Base (NaOEt) start->t_conditions k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate Fast, Irreversible k_product Kinetic Product k_enolate->k_product t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate Reversible, Equilibrium t_product Thermodynamic Product t_enolate->t_product

Sources

Exploratory

structural analogs and derivatives of 3-propylcyclohex-2-en-1-one

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Propylcyclohex-2-en-1-one Authored by: Gemini, Senior Application Scientist Foreword: The Cyclohexenone Core - A Privileged Scaffold in Modern Ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Propylcyclohex-2-en-1-one

Authored by: Gemini, Senior Application Scientist

Foreword: The Cyclohexenone Core - A Privileged Scaffold in Modern Chemistry

The α,β-unsaturated cyclic ketone, or cyclohexenone, represents a cornerstone in synthetic organic chemistry and drug discovery. Its unique electronic and steric properties, characterized by a reactive conjugated system, make it a versatile building block for constructing complex molecular architectures.[1] Cyclohexenone derivatives are embedded in a multitude of bioactive natural products and have been pivotal in the development of therapeutic agents with activities spanning antitumor, anti-inflammatory, and antimicrobial applications.[2][3] This guide focuses on a specific, yet representative member of this class: 3-propylcyclohex-2-en-1-one. We will dissect its synthesis, explore rational strategies for the generation of its structural analogs, and discuss the potential applications of the resulting chemical library, providing researchers with a comprehensive technical framework for innovation.

Part 1: Synthesis of the Core Scaffold: 3-Propylcyclohex-2-en-1-one

The construction of the 3-alkylcyclohexenone core is most classically and efficiently achieved via the Robinson Annulation . This powerful reaction sequence, discovered by Robert Robinson in 1935, builds a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[4][5] The elegance of this method lies in its ability to form three new carbon-carbon bonds in a one-pot or sequential process, starting from a ketone and an α,β-unsaturated ketone.[6][7]

Mechanistic Rationale: A Tale of Two Reactions

The Robinson Annulation is a testament to the predictable reactivity of carbonyl compounds. The process unfolds in two distinct, sequential phases:

  • Michael Addition: A base abstracts an α-proton from a ketone (the Michael donor) to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor) in a conjugate fashion. This step forms a 1,5-diketone intermediate.[8] The choice of base is critical; a weaker base like sodium ethoxide is often sufficient to generate the necessary enolate without promoting self-condensation of the starting ketone.

  • Intramolecular Aldol Condensation: The same base, or a stronger one added subsequently, abstracts another α-proton from the 1,5-diketone, forming a new enolate. This enolate then attacks the distal carbonyl group within the same molecule. The resulting cyclic β-hydroxy ketone readily undergoes dehydration (elimination of water), often facilitated by heat, to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[5][8] While a one-pot process is possible, yields are often improved by isolating the Michael adduct before proceeding with the aldol cyclization.[7]

Robinson_Annulation cluster_michael Phase 1: Michael Addition cluster_aldol Phase 2: Intramolecular Aldol Condensation start Cyclohexanone + Base enolate Enolate Intermediate start->enolate -H⁺ diketone 1,5-Diketone Adduct enolate->diketone + Acceptor acceptor Methyl Vinyl Ketone (Acceptor) acceptor->diketone diketone_aldol 1,5-Diketone Adduct diketone->diketone_aldol Transfer enolate2 Intramolecular Enolate diketone_aldol->enolate2 -H⁺ alkoxide Cyclic β-Hydroxy Ketone (Alkoxide) enolate2->alkoxide Cyclization final_product α,β-Unsaturated Ketone (Cyclohexenone) alkoxide->final_product -H₂O (Dehydration)

Caption: General mechanism of the Robinson Annulation.

Experimental Protocol: Synthesis of 3-Propylcyclohex-2-en-1-one

This protocol describes a representative synthesis adapted from general Robinson Annulation procedures.[7] The specific precursors for 3-propylcyclohex-2-en-1-one would be 2-pentanone (providing the propyl group and adjacent carbons) and methyl vinyl ketone.

Reagents & Equipment:

  • 2-Pentanone

  • Methyl Vinyl Ketone (freshly distilled)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (Absolute)

  • Hydrochloric Acid (1 M)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (100 mL) under a nitrogen atmosphere.

  • Enolate Formation: Cool the solution to 0°C using an ice bath. Add 2-pentanone (1.1 eq) dropwise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes to facilitate enolate formation.

  • Michael Addition: Add freshly distilled methyl vinyl ketone (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Aldol Condensation & Workup: Heat the reaction mixture to reflux for 4 hours to drive the intramolecular aldol condensation and dehydration. Cool the mixture to room temperature and neutralize by adding 1 M HCl until the pH is ~7.

  • Extraction: Reduce the volume of the mixture by approximately half using a rotary evaporator. Add 100 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-propylcyclohex-2-en-1-one.

Part 2: Crafting Analogs and Derivatives: A Roadmap for Diversification

The true value of the 3-propylcyclohex-2-en-1-one scaffold lies in its potential for chemical modification. Strategic functionalization at various positions on the ring can profoundly influence its physicochemical properties and biological activity.

Scaffolding cluster_mods Diversification Strategies main Core Scaffold: 3-Propylcyclohex-2-en-1-one c1_mod C1 Carbonyl Modification (e.g., Wittig, Grignard) main->c1_mod c2_mod C2 α-Position Functionalization (e.g., Alkylation, Halogenation) main->c2_mod c3_mod C3 Propyl Chain Modification (e.g., Unsaturation, Oxidation) main->c3_mod c4c5c6_mod C4, C5, C6 Ring Saturation/Substitution main->c4c5c6_mod enone_mod Enone System Reaction (e.g., Epoxidation, Conjugate Addition) main->enone_mod

Caption: Key sites for molecular diversification.

Modification of the Enone System

The conjugated enone is the most reactive site, offering several avenues for derivatization.

  • Conjugate (Michael) Addition: The electrophilic β-carbon (C2) is susceptible to attack by a wide range of soft nucleophiles, including organocuprates, thiols, and secondary amines. This is a primary method for introducing substituents at the C2 position while retaining the carbonyl group.[1]

  • Epoxidation: Treatment with alkaline hydrogen peroxide can selectively form an α,β-epoxyketone.[9] These epoxides are versatile intermediates, susceptible to ring-opening by various nucleophiles to generate highly functionalized derivatives.

  • Diels-Alder Reaction: The enone can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, providing rapid access to complex bicyclic and polycyclic systems.[1]

Functionalization of the Alkyl Side Chain

The C3-propyl group provides a non-polar anchor that can be modified to alter lipophilicity or introduce new functionalities.

  • Unsaturation: Introduction of a double bond (e.g., forming a prop-2-en-1-yl or allyl group) can be achieved through multi-step synthesis starting with modified precursors in the Robinson annulation.[10] These allylic groups can serve as handles for further reactions like cross-coupling.

  • Terminal Functionalization: Selective oxidation or halogenation at the terminal methyl group of the propyl chain, while challenging, can introduce polar groups (e.g., -OH, -COOH, -Br), enabling the creation of conjugates or altering solubility.

Ring Saturation and α-Position Modification

Modifications to the less reactive positions of the ring often require more specialized methods.

  • α-Alkylation/Halogenation: The C2 position, adjacent to the carbonyl, can be deprotonated under specific conditions to form an enolate, which can then be trapped with an electrophile (e.g., an alkyl halide). However, regioselectivity can be a challenge due to the competing deprotonation at C6.[11]

  • γ-Position Functionalization: Direct substitution at the γ-position (C4) of an enone is notoriously difficult. Recent advances have utilized strategies like nitroso Diels-Alder reactions followed by ring-opening to achieve γ-amination.[11]

Part 3: Characterization and Analysis

Unambiguous structural confirmation of synthesized analogs is paramount. A standard suite of analytical techniques is employed for this purpose.[12]

Spectroscopic and Spectrometric Methods

A typical workflow for characterization involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[13]

TechniquePurposeExpected Signals for 3-Propylcyclohex-2-en-1-one
¹H NMR Determines the number and connectivity of hydrogen atoms.- Vinylic proton at C2 (~5.8-6.0 ppm).- Allylic protons at C4 (~2.3-2.5 ppm).- Protons of the propyl chain (multiplets, ~0.9-2.2 ppm).
¹³C NMR Determines the number and type of carbon atoms.- Carbonyl carbon (C1) (~199-201 ppm).- Vinylic carbons C2 and C3 (~125-160 ppm).- Aliphatic carbons of the ring and propyl chain (~20-40 ppm).
IR Spectroscopy Identifies key functional groups.- Strong C=O stretch for the conjugated ketone (~1665-1685 cm⁻¹).- C=C stretch of the enone (~1600-1640 cm⁻¹).- C-H stretches for sp² and sp³ carbons.
Mass Spectrometry Determines the molecular weight and fragmentation pattern.- Molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₉H₁₄O = 138.21 g/mol ).[14]
Workflow for Synthesis and Characterization

Workflow cluster_synth Synthesis & Purification cluster_analysis Analysis & Validation synthesis Robinson Annulation or other synthetic route workup Extraction & Washing synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC, GC-MS) nmr->purity ir->purity ms->purity final_product Validated Analog/ Derivative purity->final_product

Caption: Standard workflow from synthesis to a validated compound.

Part 4: Applications and Biological Relevance

The cyclohexenone scaffold is a well-established pharmacophore.[2] The strategic placement of different functional groups around the 3-propylcyclohex-2-en-1-one core can modulate its interaction with biological targets, leading to a diverse range of potential therapeutic applications.

Known Biological Activities of Cyclohexenone Derivatives

Research into substituted cyclohexenones has revealed a broad spectrum of biological activities. The mechanism often involves the reactive enone system acting as a Michael acceptor for nucleophilic residues (like cysteine) in enzyme active sites or signaling proteins.[3]

Biological ActivityExample Derivative ClassPotential Mechanism of ActionReferences
Anticancer Diphenyl-substituted cyclohexenonesInhibition of cancer cell growth and clonogenic survival; potential inhibition of acetylcholinesterase.[15]
Anti-inflammatory Bicyclic cyclohexenonesCovalent inhibition of NF-κB signaling pathway by blocking nuclear protein translocation.[3]
Antibacterial Cyclohexane-1,3-dione metal complexesDisruption of bacterial cell processes. Activity demonstrated against E. coli and S. aureus.[16][17]
Antiproliferative Amidrazone derivativesInhibition of mitogen-stimulated peripheral blood mononuclear cell (PBMC) proliferation.[18]
Future Directions and Drug Development Potential

The development of a library of 3-propylcyclohex-2-en-1-one analogs offers a promising avenue for identifying novel therapeutic leads. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold (e.g., varying the length and functionality of the C3 alkyl chain, introducing diverse substituents at C2 and C4) and screening the resulting compounds against biological targets will elucidate critical SAR.

  • Mechanism of Action Studies: For active compounds, detailed biochemical and cellular assays are required to identify the specific protein targets and signaling pathways being modulated.[19]

  • Targeting Protein-Protein Interactions: The cyclohexenone core can serve as a scaffold to position functional groups in specific 3D orientations, potentially disrupting challenging protein-protein interactions that are difficult to target with conventional small molecules.[19]

By leveraging the synthetic versatility of the 3-propylcyclohex-2-en-1-one core and employing a rational, iterative approach to design and biological evaluation, researchers can unlock the full potential of this privileged chemical scaffold in the ongoing quest for novel and effective therapeutic agents.

References

  • Vertex AI Search. (n.d.). Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate.
  • Bentham Science Publishers. (2015, December 1). Bioactive Cyclohexenones: A Mini Review.
  • ACS Medicinal Chemistry Letters. (n.d.). Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling.
  • Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement.
  • Wikipedia. (n.d.). Robinson annulation.
  • Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis.
  • Biosynth. (n.d.). 3-Methylcyclohex-2-en-1-one | 1193-18-6 | FM35625.
  • ResearchGate. (n.d.). Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes.
  • J&K Scientific LLC. (2025, March 23). Robinson Annulation.
  • Organic Chemistry Portal. (n.d.). Enone synthesis by carbonylation and addition.
  • ResearchGate. (2020, December). Anticancer activities of cyclohexenone derivatives.
  • YouTube. (2021, February 13). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones.
  • NROChemistry. (n.d.). Robinson Annulation.
  • Wikipedia. (n.d.). Cyclohexenone.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation.
  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone.
  • PubChem. (n.d.). 3-Propylcyclohex-2-en-1-one.
  • PubChem. (n.d.). 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one.
  • PubMed. (2015, May 21). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.
  • RSC Publishing. (n.d.). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones.
  • Figshare - University of Illinois Chicago. (2024, March 12). Studies Towards Functionalization of Cyclohexenones, Synthesis of Azabicycles and HDAC 6 Inhibitors.
  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • NIH - PMC. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.
  • Scribd. (n.d.). 37 Analytical Techniques Notes.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • MDPI. (n.d.). Organic Compounds with Biological Activity.
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Foundational

An In-depth Technical Guide to the Physical Properties of 3-Propylcyclohex-2-en-1-one: Boiling and Melting Point Determination

Introduction: The Significance of Physical Properties in Drug Development and Research In the realm of chemical research and pharmaceutical development, a thorough understanding of a compound's physical properties is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Physical Properties in Drug Development and Research

In the realm of chemical research and pharmaceutical development, a thorough understanding of a compound's physical properties is paramount. These properties, including boiling and melting points, are not merely data points but are critical indicators of purity, stability, and suitability for various applications. For a molecule such as 3-propylcyclohex-2-en-1-one, a substituted α,β-unsaturated cyclic ketone, these characteristics are fundamental to its synthesis, purification, and formulation.

Chemical Identity and Synthesis Context of 3-Propylcyclohex-2-en-1-one

Chemical Structure:

IUPAC Name: 3-propylcyclohex-2-en-1-one Molecular Formula: C₉H₁₄O Molecular Weight: 138.21 g/mol [1]

The structure of 3-propylcyclohex-2-en-1-one, featuring a propyl group on the enone ring, suggests it is likely a liquid at room temperature, with a relatively high boiling point and a low melting point. The polarity induced by the ketone functional group will lead to stronger intermolecular dipole-dipole interactions compared to its non-polar cycloalkane analogue, influencing these properties.

A common and efficient method for the synthesis of substituted cyclohexenones is the Robinson annulation .[2] This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[2] For 3-propylcyclohex-2-en-1-one, this could be envisioned through the reaction of a propyl-containing Michael acceptor with a suitable enolate. Understanding the synthetic route is crucial as residual starting materials or byproducts can act as impurities, leading to a depression and broadening of the melting point range and an elevation of the boiling point.

Boiling Point of 3-Propylcyclohex-2-en-1-one: Theoretical Considerations and Experimental Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a sensitive indicator of purity; impurities can alter the vapor pressure and, consequently, the boiling point.

Estimated Boiling Point

While a definitive experimental value is not available, we can estimate the boiling point of 3-propylcyclohex-2-en-1-one by comparing it to similar structures. For instance, the unsubstituted cyclohexanone has a boiling point of 155.6 °C. The addition of an alkyl group and a double bond will increase the molecular weight and van der Waals forces, likely resulting in a higher boiling point.

Experimental Protocol for Boiling Point Determination: Micro-Boiling Point Method

This method is ideal for small sample quantities and provides a reasonably accurate determination of the boiling point.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air in the capillary is expelled and replaced by the vapor of the substance. At the boiling point, a steady stream of bubbles will emerge from the capillary. Upon cooling, the liquid will be drawn into the capillary when the vapor pressure of the substance equals the atmospheric pressure. The temperature at which the liquid enters the capillary is the boiling point.

Apparatus:

  • Thiele tube or a small beaker with heating oil (mineral oil or silicone oil)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a few drops of 3-propylcyclohex-2-en-1-one into the small test tube.

  • Capillary Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube or oil bath, ensuring the sample is below the oil level.

  • Observation: Heat the oil bath gently and stir continuously. Observe the capillary tube. A stream of bubbles will emerge as the liquid approaches its boiling point.

  • Recording the Boiling Point: When a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

  • Repeat: For accuracy, repeat the determination at least twice.

Diagram of Micro-Boiling Point Determination Workflow:

BoilingPointDetermination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Add sample to test tube prep2 Insert inverted capillary tube prep1->prep2 exp1 Assemble apparatus: attach test tube to thermometer prep2->exp1 exp2 Immerse in heating bath exp1->exp2 exp3 Heat gently and observe for bubbling exp2->exp3 exp4 Remove heat at steady bubbling exp3->exp4 exp5 Record temperature when liquid enters capillary exp4->exp5 analysis1 Repeat determination for accuracy exp5->analysis1 analysis2 Average results analysis1->analysis2

Caption: Workflow for micro-boiling point determination.

Melting Point of 3-Propylcyclohex-2-en-1-one: Theoretical Considerations and Experimental Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. Since 3-propylcyclohex-2-en-1-one is likely a liquid at room temperature, its melting point will be below ambient temperature.

Estimated Melting Point

Given its likely liquid state at room temperature, the melting point of 3-propylcyclohex-2-en-1-one is expected to be significantly below 0 °C. For comparison, the melting point of the related 3-methylcyclohex-2-en-1-one is reported as -21 °C.[3] The larger propyl group might lead to a slightly different value due to its effect on crystal lattice packing.

Experimental Protocol for Melting Point Determination: Capillary Method with a Melting Point Apparatus

Principle: A small, finely powdered sample of the solidified compound is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if the sample is not already a fine powder)

  • Spatula

  • Low-temperature bath (e.g., dry ice/acetone) for solidifying the sample

Procedure:

  • Sample Solidification and Preparation:

    • Cool a small sample of 3-propylcyclohex-2-en-1-one in a low-temperature bath until it solidifies completely.

    • If necessary, quickly grind the solidified sample into a fine powder using a pre-chilled mortar and pestle.

  • Packing the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample.

    • Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to a rapid heating rate to quickly approach the expected melting point.

    • Once the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat for Accuracy: Perform at least two more determinations with fresh samples to ensure the result is reproducible.

Diagram of Melting Point Determination Workflow:

MeltingPointDetermination cluster_prep Sample Preparation cluster_exp Measurement cluster_analysis Analysis prep1 Solidify sample in low-temperature bath prep2 Grind to a fine powder prep1->prep2 prep3 Pack into capillary tube prep2->prep3 exp1 Insert capillary into melting point apparatus prep3->exp1 exp2 Heat rapidly to near expected melting point exp1->exp2 exp3 Reduce heating rate to 1-2 °C/min exp2->exp3 exp4 Record temperature range from first liquid to complete melting exp3->exp4 analysis1 Repeat determination with fresh samples exp4->analysis1 analysis2 Report melting point range analysis1->analysis2

Caption: Workflow for capillary melting point determination.

Summary of Physical Properties

PropertyReported/Estimated Value
Boiling Point Not experimentally reported. Estimated to be > 155.6 °C.
Melting Point Not experimentally reported. Estimated to be below 0 °C.

Conclusion: The Path Forward in Characterization

References

  • PubChem. 3-Propylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. Robinson annulation. Wikimedia Foundation. [Link]

  • PubChem. 3-Propylcyclohex-2-en-1-one | C9H14O | CID 238972. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

The Strategic Utility of 3-Propylcyclohex-2-en-1-one in Modern Organic Synthesis: Application Notes and Protocols

For distribution to: Researchers, scientists, and drug development professionals. This document provides a detailed technical guide on the applications of 3-propylcyclohex-2-en-1-one as a versatile precursor in organic s...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide on the applications of 3-propylcyclohex-2-en-1-one as a versatile precursor in organic synthesis. As a senior application scientist, the following content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in leveraging this valuable building block for the synthesis of complex molecular architectures.

Introduction: The Versatility of the Cyclohexenone Scaffold

3-Propylcyclohex-2-en-1-one belongs to the class of α,β-unsaturated ketones, a cornerstone of synthetic organic chemistry. The strategic placement of the carbonyl group in conjugation with a carbon-carbon double bond imparts a unique reactivity profile, making it a powerful tool for the construction of six-membered rings, a ubiquitous motif in a vast array of natural products and pharmaceutically active compounds. The propyl substituent at the 3-position provides a lipophilic handle that can be crucial for modulating the biological activity and pharmacokinetic properties of the target molecules. This guide will delve into the core reactions of 3-propylcyclohex-2-en-1-one, providing both the theoretical framework and practical protocols for its application.

Core Synthetic Applications: A Gateway to Molecular Complexity

The synthetic utility of 3-propylcyclohex-2-en-1-one is primarily centered around its electrophilic nature at the β-carbon of the enone system, making it an excellent Michael acceptor, and its ability to participate in annulation reactions to construct fused ring systems.

Michael Addition: The Conjugate Addition Pathway

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[1] In the context of 3-propylcyclohex-2-en-1-one, a nucleophile (Michael donor) adds to the β-carbon, leading to the formation of a 1,5-dicarbonyl compound or its equivalent, which are versatile intermediates for further transformations.[1]

Mechanism Rationale: The reaction is typically catalyzed by a base, which deprotonates a suitable pronucleophile to generate a stabilized carbanion (e.g., an enolate). This soft nucleophile then preferentially attacks the soft electrophilic β-carbon of the enone system. The resulting enolate intermediate is subsequently protonated to yield the Michael adduct. The general mechanism is depicted below.

Caption: General workflow for the Michael addition reaction.

Protocol 1: Michael Addition of Diethyl Malonate to 3-Propylcyclohex-2-en-1-one

This protocol describes a classic base-catalyzed Michael addition using a soft carbon nucleophile. The resulting adduct is a valuable intermediate for the synthesis of various heterocyclic and carbocyclic systems.

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
3-Propylcyclohex-2-en-1-one138.211.38 g10.0
Diethyl malonate160.171.76 g (1.6 mL)11.0
Sodium ethoxide (21% in ethanol)68.05~0.3 mL~1.0
Ethanol (anhydrous)-25 mL-
1 M Hydrochloric acid-As needed-
Diethyl ether-100 mL-
Saturated sodium bicarbonate soln.-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-propylcyclohex-2-en-1-one (1.38 g, 10.0 mmol) and diethyl malonate (1.76 g, 11.0 mmol) in anhydrous ethanol (25 mL).

  • With stirring, add sodium ethoxide solution (~0.3 mL, 1.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Neutralize the mixture with 1 M HCl to pH ~7.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford the desired Michael adduct.

Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[2][3] This reaction is instrumental in the synthesis of steroids, terpenes, and other polycyclic natural products.[2] 3-Propylcyclohex-2-en-1-one can act as the Michael acceptor in this sequence.

Mechanism Rationale: The reaction is initiated by the Michael addition of an enolate (from a ketone or aldehyde) to the α,β-unsaturated ketone (3-propylcyclohex-2-en-1-one). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to form a new cyclohexenone ring fused to the original ring system.

Caption: The two-stage process of the Robinson annulation.

Protocol 2: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone (Illustrative Example)

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
2-Methylcyclohexanone112.171.12 g10.0
Methyl vinyl ketone70.090.84 g (1.0 mL)12.0
Sodium ethoxide68.050.136 g2.0
Ethanol (anhydrous)-20 mL-
Toluene-20 mL-
Acetic Acid-As needed-

Procedure:

  • In a 100 mL three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, dissolve sodium ethoxide (0.136 g, 2.0 mmol) in anhydrous ethanol (20 mL).

  • Add a solution of 2-methylcyclohexanone (1.12 g, 10.0 mmol) in toluene (10 mL) to the flask.

  • Heat the mixture to reflux and add a solution of methyl vinyl ketone (0.84 g, 12.0 mmol) in toluene (10 mL) dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography to yield the annulated product.

Applications in the Synthesis of High-Value Molecules

The core reactivity of 3-propylcyclohex-2-en-1-one makes it a valuable precursor for several classes of important molecules.

Synthesis of Steroidal and Terpenoid Frameworks

The Robinson annulation is a key step in the synthesis of many steroids and terpenoids.[2] For instance, the Wieland-Miescher ketone, a fundamental building block for steroid synthesis, is prepared via a Robinson annulation.[4] By analogy, 3-propylcyclohex-2-en-1-one could be employed to generate analogs of the Wieland-Miescher ketone, incorporating a propyl group into the steroidal A-ring, which could lead to novel biological activities.[5][6]

Precursors for Cannabinoid Synthesis

The synthesis of cannabinoids often involves the coupling of a resorcinol derivative with a terpene-like fragment. While not a direct precursor in the biosynthesis, the cyclohexenone scaffold can be elaborated into intermediates suitable for cannabinoid synthesis. For example, olivetol, a key precursor for many cannabinoids, is a substituted resorcinol.[7][8] Synthetic strategies could be envisioned where the cyclohexenone ring of a 3-propylcyclohex-2-en-1-one adduct is aromatized to generate a resorcinol core functionalized with the propyl group and other substituents derived from the Michael donor.

Fragrance and Flavor Industry

Cyclohexenone derivatives are known for their use as fragrance and flavor ingredients. A closely related compound, 3-methyl-5-propyl-2-cyclohexen-1-one, is known as "celery ketone" and is used as a flavoring agent.[9] The warm, spicy, and woody odor profile of such compounds makes them valuable in perfumery. 3-Propylcyclohex-2-en-1-one itself, or its derivatives obtained through the reactions described above, could possess interesting olfactory properties and find applications in the fragrance industry.

Advanced Synthetic Methodologies

Beyond classical base-catalyzed reactions, modern organocatalytic and photochemical methods can be applied to reactions involving 3-propylcyclohex-2-en-1-one to achieve higher levels of stereocontrol.

Asymmetric Organocatalysis

The use of chiral secondary amine catalysts, such as proline and its derivatives, can facilitate highly enantioselective Michael additions to α,β-unsaturated ketones.[10][11] This approach allows for the synthesis of chiral building blocks from achiral starting materials, which is of paramount importance in drug development.

Caption: Generalized catalytic cycle for an organocatalytic Michael addition.

Photochemical [2+2] Cycloadditions

The enone moiety of 3-propylcyclohex-2-en-1-one can participate in photochemical [2+2] cycloadditions with alkenes to form cyclobutane rings.[12] This reaction proceeds through a triplet excited state of the enone and can be used to construct complex polycyclic systems with high stereoselectivity.[12]

Conclusion

3-Propylcyclohex-2-en-1-one is a highly versatile and valuable building block in organic synthesis. Its ability to undergo Michael additions and Robinson annulations provides a robust platform for the construction of complex molecular architectures found in a wide range of biologically active compounds and materials. The protocols and application notes provided herein serve as a guide for researchers to effectively utilize this precursor in their synthetic endeavors, with the potential for further innovation through the application of modern catalytic methods.

References

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Sources

Application

Application Notes & Protocols: Asymmetric Synthesis of (R)- and (S)-3-Propylcyclohex-2-en-1-one

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 3-propylcyclohex-2-en-1-one, a valuable chiral building block. Chiral 3-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 3-propylcyclohex-2-en-1-one, a valuable chiral building block. Chiral 3-substituted cyclohexenones are pivotal intermediates in the synthesis of complex natural products and pharmaceuticals.[1][2] This guide focuses on two robust and widely adopted strategies: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) and Organocatalytic Michael Addition-Initiated Cyclization. We offer in-depth mechanistic insights, step-by-step experimental protocols, and practical advice for troubleshooting and optimization, grounded in authoritative literature.

Introduction: The Significance of Chiral Cyclohexenones

The cyclohexenone framework is a ubiquitous motif in organic chemistry, serving as a versatile precursor for constructing complex molecular architectures.[2] The introduction of a stereocenter at the C3 position, as in 3-propylcyclohex-2-en-1-one, creates a chiral synthon of significant value. The enantioselective synthesis of such compounds is a critical challenge, and its resolution provides access to a wide array of optically active molecules. Key methodologies for achieving this transformation include transition metal catalysis and organocatalysis, each offering distinct advantages in terms of scope, efficiency, and operational simplicity.[2] This guide will explore two premier methods for accessing enantioenriched 3-propylcyclohex-2-en-1-one.

Strategy I: Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

The copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated carbonyls is a cornerstone of modern C-C bond formation.[3] This method has evolved significantly, with modern ligand design now enabling the use of inexpensive and readily available Grignard reagents to achieve exceptionally high enantioselectivities, often exceeding 95% ee.[3]

Mechanistic Rationale

The reaction proceeds via a well-defined catalytic cycle where a chiral copper complex orchestrates the enantioselective transfer of a propyl group to the β-position of cyclohexenone. The choice of chiral ligand is paramount, as it dictates the facial selectivity of the nucleophilic attack. Ferrocenyl-based diphosphines, such as those from the JosiPhos and TaniaPhos families, have proven to be particularly effective for these transformations.[3]

The generally accepted mechanism involves the formation of an active Cu(I)-ligand complex, which undergoes transmetalation with the propyl-Grignard reagent. The resulting organocopper species coordinates to the cyclohexenone, positioning the enone for a stereoselective intramolecular 1,4-addition. This generates a chiral copper enolate, which is then protonated during aqueous workup to yield the final product and regenerate a species that can re-enter the catalytic cycle.

ACA_Mechanism cluster_cycle Catalytic Cycle CuX Cu(I)X / L ActiveCu [LCu-Pr] CuX->ActiveCu Transmetalation Grignard PrMgBr Grignard->ActiveCu PiComplex π-Complex ActiveCu->PiComplex Enone Cyclohexenone Enone->PiComplex Coordination CuEnolate Chiral Copper Enolate PiComplex->CuEnolate 1,4-Addition (Enantiodetermining Step) CuEnolate->CuX Regeneration Product (R)-3-Propylcyclohex-2-en-1-one CuEnolate->Product Protonolysis HPlus H₃O⁺ (Workup) HPlus->Product

Figure 1: Catalytic cycle for Copper-Catalyzed Asymmetric Conjugate Addition.

Protocol: Asymmetric Conjugate Addition of Propylmagnesium Bromide

This protocol is adapted from established procedures for the copper-catalyzed addition of Grignard reagents to cyclohexenone.[3]

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (CAS: 34946-82-2)

  • (R)-(S)-JosiPhos ligand (or other suitable ferrocenyl diphosphine)

  • 2-Cyclohexen-1-one (CAS: 930-68-7), freshly distilled

  • Propylmagnesium bromide (PrMgBr), ~2.0 M solution in THF (CAS: 927-73-1)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂ (0.01 mmol, 1 mol%) and the chiral phosphine ligand (0.011 mmol, 1.1 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the propylmagnesium bromide solution (0.6 mL, 1.2 mmol, 1.2 equiv) dropwise to the catalyst solution. Stir the resulting mixture for 15 minutes at -78 °C.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of 2-cyclohexen-1-one (96 mg, 1.0 mmol, 1.0 equiv) in anhydrous toluene (2 mL).

  • Add the cyclohexenone solution dropwise to the reaction mixture at -78 °C over 10 minutes.

  • Allow the reaction to stir at -78 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). Typically, reactions are complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 95:5 to 90:10 Hexanes:EtOAc) to afford the pure 3-propylcyclohex-2-en-1-one.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Performance Data and Considerations

The effectiveness of the ACA reaction is highly dependent on the ligand-metal combination. Below is a summary of representative data for similar transformations to provide an expectation of performance.

Catalyst SystemSubstrateNucleophileYield (%)ee (%)Reference
Cu(OTf)₂ / (R,S)-TaniaPhosCyclohexenoneEtMgBr>9898[3]
Cu(OTf)₂ / (R,S)-JosiPhosCyclohexenoneEtMgBr>9896[3]
CuBr·SMe₂ / LigandCyclopentenoneEt₂Zn9498[3]
CuCN / Ligand3-Methylcyclohexenone(pent-4-enyl)ZrCp₂Cl8892[1]

Note: The addition to 3-substituted cyclohexenones is used to create all-carbon quaternary centers and demonstrates the versatility of the method.[1]

Strategy II: Organocatalytic Asymmetric Synthesis

Organocatalysis provides a powerful, metal-free alternative for constructing chiral molecules. For the synthesis of chiral cyclohexenones, proline and its derivatives are exemplary catalysts, typically operating via enamine or iminium ion intermediates.[4][5] A highly effective approach is the asymmetric Michael addition-initiated ring-closing cascade reaction.

Mechanistic Rationale

This strategy involves the reaction of a β-ketoester or similar pronucleophile with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether.[6]

The catalytic cycle begins with the condensation of the α,β-unsaturated aldehyde with the chiral amine catalyst to form a transient chiral iminium ion. This activates the aldehyde for a conjugate addition by the enolate of the β-ketoester. The resulting intermediate then undergoes an intramolecular aldol condensation. Subsequent dehydration and decarboxylation (often promoted by mild heating or acidic/basic conditions) yield the chiral cyclohexenone product. The stereochemistry is controlled by the catalyst, which shields one face of the reactive intermediate, directing the incoming nucleophile.[7]

Organo_Mechanism Catalyst Chiral Prolinol Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium Condensation UnsatAldehyde α,β-Unsaturated Aldehyde UnsatAldehyde->Iminium MichaelAdduct Michael Adduct Intermediate Iminium->MichaelAdduct Michael Addition Ketoester Propyl β-Ketoester Enolate Enolate Ketoester->Enolate Base Enolate->MichaelAdduct AldolAdduct Cyclized Aldol Adduct MichaelAdduct->AldolAdduct Intramolecular Aldol Reaction Product Chiral Cyclohexenone AldolAdduct->Product Dehydration & Decarboxylation Product->Catalyst Catalyst Regeneration

Figure 2: General mechanism for organocatalytic Michael-Aldol cascade.

Protocol: Organocatalytic Synthesis of 5-Propylcyclohex-2-en-1-one

This protocol describes the synthesis of a regioisomer, 5-propylcyclohexenone, based on a general and highly enantioselective method for 5-substituted cyclohexenones, which can be adapted.[6] Synthesizing the 3-propyl isomer via this specific cascade is more complex and would require different starting materials (e.g., addition of a suitable C3-pronucleophile to pent-2-enal).

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (CAS: 85038-46-2)

  • Ethyl 3-oxohexanoate (Propyl β-ketoester) (CAS: 3249-68-1)

  • Acrolein (α,β-unsaturated aldehyde) (CAS: 107-02-8)

  • Trifluoroacetic acid (TFA) (CAS: 76-05-1)

  • Anhydrous Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a vial charged with a magnetic stir bar, add ethyl 3-oxohexanoate (1.0 mmol, 1.0 equiv) and the chiral prolinol catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous chloroform (2.0 mL) and cool the mixture to 0 °C in an ice bath.

  • Add acrolein (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC for the consumption of the starting ketoester.

  • Cascade Completion: After the initial Michael addition is complete, add trifluoroacetic acid (0.2 mmol, 20 mol%) to the reaction mixture to promote the cyclization and dehydration steps.

  • Warm the reaction to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography on silica gel to yield the optically active 5-propylcyclohex-2-en-1-one.

  • Analysis: Characterize the product and determine the enantiomeric excess via chiral HPLC or GC.

Performance Data and Considerations

Organocatalytic methods for cyclohexenone synthesis are known for their high enantioselectivities.

CatalystReactant 1Reactant 2Yield (%)ee (%)Reference
Chiral Prolinolβ-Ketoesterα,β-Unsaturated AldehydeGood98-99[6]
Primary AmineDiketoneα,β-Unsaturated KetoneExcellentHigh[8]
ProlineKetoneNitroalkene84Good[9]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield - Impure or wet reagents/solvents.- Suboptimal reaction temperature or time.- Incomplete reaction.- Use freshly distilled solvents and reagents.- Ensure strictly anhydrous conditions for ACA.- Optimize temperature (e.g., run ACA at -40 °C instead of -78 °C).- Increase reaction time and monitor carefully by TLC.
Low Enantioselectivity (ee) - Non-optimal catalyst/ligand.- Incorrect temperature.- Solvent effects.- Screen a panel of chiral ligands (for ACA) or organocatalysts.- Lowering the reaction temperature often improves ee.- Vary the solvent polarity (e.g., use Et₂O or CH₂Cl₂ for ACA).
Side Product Formation (e.g., 1,2-addition in ACA) - Highly reactive Grignard reagent.- Inefficient catalyst turnover.- Ensure the Grignard reagent is added slowly at low temperature.- Use a less reactive organometallic, such as an organozinc or organozirconium reagent.[1][10]- Check the purity and activity of the copper salt and ligand.
Incomplete Cyclization (Organocatalysis) - Insufficient acid/base promotion.- Steric hindrance in the intermediate.- Increase the amount of acid co-catalyst (e.g., TFA) or try a different one (e.g., benzoic acid).- Gently heat the reaction mixture after the initial Michael addition is complete.

Conclusion

The asymmetric synthesis of 3-propylcyclohex-2-en-1-one can be achieved with high efficiency and stereocontrol using modern catalytic methods. Copper-catalyzed asymmetric conjugate addition offers a direct and powerful route using readily available Grignard reagents, with enantioselectivity being highly dependent on the choice of chiral ferrocenyl diphosphine ligand.[3] Alternatively, organocatalytic cascade reactions provide a robust, metal-free strategy that proceeds under mild conditions to deliver highly enantioenriched products.[6] The selection of a specific methodology will depend on factors such as substrate availability, desired enantiomer, scalability, and the laboratory's expertise. Both protocols provided herein represent state-of-the-art, reliable procedures for accessing this valuable chiral building block.

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  • ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Reactions. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Amanote Research. (n.d.). General Synthesis for Chiral 4-Alkyl-4-Hydroxycyclohexenones. Amanote Research. Retrieved January 22, 2026, from [Link]

  • Lin, C., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Stork, G., & Danheiser, R. L. (1973). Regiospecific alkylation of cyclic .beta.-diketone enol ethers. General synthesis of 4-alkylcyclohexenones. Journal of the American Chemical Society. [Link]

  • Al-Hadedi, A. A. M., & Rios, R. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link]

  • Yang, X., Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. PubMed. [Link]

  • PubChem. (n.d.). 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one. PubChem. Retrieved January 22, 2026, from [Link]

  • Sci-Hub. (n.d.). Organocatalytic Asymmetric Tandem Michael−Henry Reactions. Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Sci-Hub. (n.d.). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Sci-Hub. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-5-propylcyclohex-2-en-1-one. PubChem. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Frontiers. (n.d.). Asymmetric synthesis of 3-benzyl and allyl isoindolinones. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • García-García, P., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PMC. [Link]

  • Bolze, P., Dickmeiss, G., & Jørgensen, K. A. (2008). Organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones and the transformation into useful building blocks. PubMed. [Link]

  • PMC. (n.d.). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. Retrieved January 22, 2026, from [Link]

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Method

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Propylcyclohex-2-en-1-one

Introduction: The Strategic Importance of Enone Hydrogenation The selective reduction of α,β-unsaturated ketones, or enones, is a cornerstone transformation in synthetic organic chemistry, pivotal to the construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Enone Hydrogenation

The selective reduction of α,β-unsaturated ketones, or enones, is a cornerstone transformation in synthetic organic chemistry, pivotal to the construction of complex molecular architectures found in pharmaceuticals, natural products, and fine chemicals. The catalytic hydrogenation of 3-propylcyclohex-2-en-1-one serves as an exemplary model for understanding the nuanced control required to achieve desired product outcomes. This transformation can yield three principal products: the saturated ketone (3-propylcyclohexanone), the allylic alcohol (3-propylcyclohex-2-en-1-ol), or the fully saturated alcohol (3-propylcyclohexan-1-ol). The ability to selectively navigate these reaction pathways is of paramount importance in drug development and process chemistry, where both achiral and chiral saturated ketones are valuable intermediates.

This guide provides a comprehensive overview of the principles and practices governing the catalytic hydrogenation of 3-propylcyclohex-2-en-1-one. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated protocols to enable predictable and reproducible outcomes.

Pillar 1: Mechanistic Insights and Strategic Catalyst Selection

The outcome of the hydrogenation of an enone is dictated by the choice of catalyst and reaction conditions, which in turn influences the reaction mechanism. The two primary pathways involve the reduction of the carbon-carbon double bond (1,4-conjugate addition) or the carbonyl group (1,2-addition).

Chemoselectivity: C=C vs. C=O Reduction

Generally, the hydrogenation of the C=C double bond in an enone is thermodynamically more favorable and kinetically faster than the reduction of the carbonyl group, especially with common heterogeneous catalysts.[1]

  • Heterogeneous Catalysts for C=C Saturation: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel are highly effective for the selective reduction of the alkene moiety.[1][2][3] The reaction occurs on the surface of the metal, where hydrogen is adsorbed and then transferred to the coordinated enone.[4][5] With these catalysts, the primary product from the hydrogenation of 3-propylcyclohex-2-en-1-one is 3-propylcyclohexanone. Over-reduction to the saturated alcohol can occur under harsh conditions (high pressure, high temperature, or prolonged reaction times).

  • Homogeneous Catalysts for C=O Reduction: Achieving selective reduction of the carbonyl group to the allylic alcohol is more challenging. Certain homogeneous catalysts, particularly Ruthenium-based complexes like those developed by Noyori, can exhibit remarkable chemoselectivity for the C=O bond in enones.[6][7] This selectivity arises from a metal-ligand bifunctional mechanism where the metal hydride attacks the carbonyl carbon, and a ligand facilitates proton transfer to the oxygen.[7]

The following diagram illustrates the divergent pathways in the hydrogenation of 3-propylcyclohex-2-en-1-one.

G cluster_0 Reaction Pathways Start 3-Propylcyclohex-2-en-1-one Product_A 3-Propylcyclohexanone (Saturated Ketone) Start->Product_A 1,4-Addition (C=C Reduction) [e.g., Pd/C, Raney Ni] Product_B 3-Propylcyclohex-2-en-1-ol (Allylic Alcohol) Start->Product_B 1,2-Addition (C=O Reduction) [e.g., Noyori-type Ru catalyst] Product_C 3-Propylcyclohexan-1-ol (Saturated Alcohol) Product_A->Product_C Further Reduction Product_B->Product_C Further Reduction

Caption: Divergent hydrogenation pathways of 3-propylcyclohex-2-en-1-one.

Stereoselectivity in the Formation of 3-Propylcyclohexanone

Upon reduction of the C=C double bond, a new stereocenter is created at the C3 position. In the absence of a chiral influence, the reaction will produce a racemic mixture of (R)- and (S)-3-propylcyclohexanone. However, the field of asymmetric catalysis offers sophisticated methods to control this stereochemical outcome.

  • Asymmetric Heterogeneous Hydrogenation: This can be achieved by modifying a heterogeneous catalyst with a chiral auxiliary. For instance, palladium catalysts modified with chiral amines like (S)-proline have been shown to induce enantioselectivity in the hydrogenation of related cyclohexenone systems.[8]

  • Asymmetric Homogeneous Hydrogenation: This is a more common and often more effective approach. Chiral homogeneous catalysts, such as those based on rhodium, iridium, or ruthenium with chiral phosphine ligands (e.g., BINAP), can achieve high enantioselectivities.[9][10][11] The chiral ligands create a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer.

The following table summarizes the catalyst choices for different desired outcomes:

Desired ProductCatalyst TypeRecommended CatalystKey Considerations
3-Propylcyclohexanone (racemic)Heterogeneous10% Pd/C or Raney NickelHigh chemoselectivity for C=C bond.[1][3]
(R)- or (S)-3-PropylcyclohexanoneHomogeneous (Asymmetric)Ir-N,P complexes, Rh-chiral phosphinesHigh enantioselectivity achievable.[9][11]
3-Propylcyclohex-2-en-1-olHomogeneous (Chemoselective)Noyori-type Ru catalystsSelective for C=O reduction.[6][7]

Pillar 2: Validated Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome. Extreme caution must be exercised when working with hydrogen gas and pyrophoric catalysts. [12][13][14][15][16] All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of Racemic 3-Propylcyclohexanone using Pd/C

This protocol details the selective hydrogenation of the C=C bond using a standard heterogeneous catalyst.

Materials:

  • 3-propylcyclohex-2-en-1-one

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Ethanol, reagent grade

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/nitrogen manifold

Experimental Workflow:

Caption: Workflow for heterogeneous catalytic hydrogenation.

Procedure:

  • Catalyst Handling and Setup: In a fume hood, carefully add the 10% Pd/C catalyst (typically 1-5 mol%) to a three-necked round-bottom flask equipped with a magnetic stir bar.[14]

  • Inerting the System: Assemble the flask on a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[12][14][15]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add ethanol via cannula or syringe to the flask to create a slurry.[14] Then, add a solution of 3-propylcyclohex-2-en-1-one in ethanol.

  • Introducing Hydrogen: Evacuate the flask again and then introduce hydrogen gas, either from a balloon or a regulated cylinder.[14][17]

  • Reaction: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). The reaction is typically run at room temperature and atmospheric pressure.

  • Monitoring: The reaction progress can be monitored by TLC (staining with potassium permanganate to visualize the disappearance of the alkene) or by GC-MS.

  • Workup: Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.[12][14]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[17] Caution: The used catalyst on the filter paper is highly pyrophoric and should not be allowed to dry in the air.[14][15] Immediately quench the filter cake with water and dispose of it in a designated waste container.[14]

  • Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure to yield crude 3-propylcyclohexanone, which can be further purified by distillation or chromatography if necessary.

Protocol 2: Asymmetric Hydrogenation using a Homogeneous Iridium Catalyst

This protocol is a conceptual outline for achieving an enantiomerically enriched product, based on established principles for similar substrates.[9] The specific chiral ligand and reaction conditions would need to be optimized.

Materials:

  • 3-propylcyclohex-2-en-1-one

  • [Ir(COD)Cl]₂ (pre-catalyst)

  • Chiral N,P ligand (e.g., a derivative of the Carreira ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the iridium pre-catalyst and the chiral ligand are dissolved in anhydrous DCM to form the active catalyst.

  • Reaction Setup: The substrate is added to the catalyst solution in the autoclave.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen (e.g., 5-50 bar). The reaction is stirred at a controlled temperature until completion.[9]

  • Workup and Analysis: After carefully venting the hydrogen and purging with nitrogen, the solvent is removed. The crude product is purified by chromatography. The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC.

Pillar 3: Safety and Best Practices

Catalytic hydrogenation carries significant inherent risks that must be managed through rigorous safety protocols.

  • Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[13][15][16] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Static electricity is a potential ignition source, so proper grounding of equipment is essential.[13][16]

  • Pyrophoric Catalysts: Both fresh and, particularly, used hydrogenation catalysts (like Pd/C and Raney Nickel) can be pyrophoric, meaning they can ignite spontaneously on contact with air.[14][15][16] They should always be handled wet with solvent or water and under an inert atmosphere.[13][14]

  • Pressure Equipment: When using high-pressure reactors, ensure the equipment is properly rated and maintained. Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[12] Never exceed the rated pressure or temperature of the vessel.[12]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Hydrogenation SOP.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Hydrogenation reaction safety - YouTube.
  • Electrochemical hydrogenation of enones using a proton-exchange membrane reactor: selectivity and utility - PMC - NIH.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH.
  • HOMOGENEOUS CATALYSIS.
  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones | Organic Letters - ACS Publications.
  • Asymmetric hydrogenation of prochiral and kinetic resolution of chiral cyclohexanone derivatives with Pd catalysts | Request PDF - ResearchGate.
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC - NIH.
  • Enones and hydrogenation - Chemistry Stack Exchange.
  • Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing).
  • Raney Nickel And The Desulfurization Of Thioacetals + Hydrogenation Of Alkenes (and Alkynes).
  • Raney Nickel Catalyst, Vineeth Precious.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Hydrogenation with Heterogeneous Catalysts - Chemistry LibreTexts.

Sources

Application

Application Notes & Protocols: The Strategic Utility of 3-Propylcyclohex-2-en-1-one in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Cyclohexenone Core - A Privileged Scaffold in Natural Product Synthesis The cyclohexenone moiety is a recurring structural motif in a v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Cyclohexenone Core - A Privileged Scaffold in Natural Product Synthesis

The cyclohexenone moiety is a recurring structural motif in a vast array of natural products, bestowing upon them unique conformational constraints and a rich chemical reactivity that is often central to their biological activity. The α,β-unsaturated ketone system within the cyclohexenone ring offers multiple reactive sites for strategic bond formations, making it a powerful tool in the hands of a synthetic chemist. The introduction of an alkyl substituent at the 3-position, as in 3-propylcyclohex-2-en-1-one, further enhances its utility by providing a key handle for the construction of more complex carbon skeletons and the stereocontrolled introduction of chiral centers.

The strategic importance of 3-alkylcyclohexenones lies in their ability to participate in a variety of powerful carbon-carbon bond-forming reactions, including:

  • Conjugate Additions: The β-carbon of the enone system is highly electrophilic and susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

  • Aldol Condensations and Related Reactions: The enolizable protons α to the carbonyl group provide a nucleophilic center for reactions with various electrophiles, enabling further elaboration of the cyclic framework.[1]

  • Robinson Annulation: This classic ring-forming reaction, which combines a Michael addition with an intramolecular aldol condensation, is a cornerstone in the synthesis of polycyclic systems containing a cyclohexenone ring.[1]

  • Selective Reductions: The carbonyl group can be selectively reduced to an alcohol, providing a chiral center and a functional group for further transformations.

This guide will delve into the practical aspects of utilizing 3-propylcyclohex-2-en-1-one, drawing parallels from the synthesis and application of its butyl analog.

II. Synthetic Strategies for 3-Alkylcyclohexenones

The efficient synthesis of the 3-alkylcyclohexenone core is a critical first step in its application. Two primary strategies are commonly employed:

1. Conjugate Addition of an Alkyl Nucleophile to Cyclohexenone:

This is a direct and highly efficient method for installing the alkyl group at the 3-position. The use of organocuprates (Gilman reagents) or copper-catalyzed Grignard reagents is paramount to ensure a 1,4-conjugate addition pathway, minimizing the competing 1,2-addition to the carbonyl group.

2. Robinson Annulation:

A more classical approach, the Robinson annulation, allows for the construction of the cyclohexenone ring from acyclic precursors. While a powerful tool for building the core structure, designing a sequence to specifically and efficiently yield the 3-propyl substitution pattern can be less direct than the conjugate addition approach.

The following table summarizes a typical conjugate addition approach for the synthesis of a 3-alkylcyclohexenone, exemplified by the butyl derivative.

Reaction Step Reagents and Conditions Purpose Typical Yield
Synthesis of 3-Butylcyclohex-2-en-1-one 1. n-Butyllithium, Copper(I) iodide, THF, -78 °C2. 2-Cyclohexen-1-one, THF, -78 °C to rtFormation of the Gilman reagent and subsequent 1,4-conjugate addition to install the butyl group at the 3-position.85-95%

III. Application in Natural Product Synthesis: A Strategic Overview

While a specific total synthesis featuring 3-propylcyclohex-2-en-1-one is not readily found, we can extrapolate its utility from syntheses involving similar 3-alkylcyclohexenone intermediates. These intermediates are pivotal in the construction of various natural product families, including terpenoids, alkaloids, and polyketides.

Logical Workflow for the Application of 3-Propylcyclohex-2-en-1-one:

G start 3-Propylcyclohex-2-en-1-one step1 Stereoselective Conjugate Addition (e.g., with an organocuprate) start->step1 step2 Trapping of the Resulting Enolate (e.g., with an alkyl halide) step1->step2 step3 Diastereoselective Reduction of Carbonyl (e.g., Luche Reduction) step2->step3 step4 Functional Group Interconversion of the Allylic Alcohol (e.g., etherification, esterification, substitution) step3->step4 end Advanced Intermediate for Natural Product Synthesis step4->end G substrate 3-Propylcyclohex-2-en-1-one reagents CeCl₃·7H₂O, NaBH₄ Methanol, rt substrate->reagents product 3-Propylcyclohex-2-en-1-ol reagents->product

Sources

Method

Application Notes and Protocols for 3-Propylcyclohex-2-en-1-one in Medicinal Chemistry

Foreword: Unlocking the Potential of the Cyclohexenone Scaffold The cyclohexenone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of the Cyclohexenone Scaffold

The cyclohexenone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its inherent reactivity and stereochemical complexity offer a versatile platform for the design of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, derivative: 3-propylcyclohex-2-en-1-one .

While direct literature on the medicinal applications of 3-propylcyclohex-2-en-1-one is nascent, the extensive research on structurally related cyclohexenone derivatives provides a strong rationale for its investigation across several therapeutic areas. This guide will, therefore, leverage the established bioactivities of the cyclohexenone class to propose potential applications for 3-propylcyclohex-2-en-1-one and provide detailed protocols for its systematic evaluation.

Physicochemical Properties of 3-Propylcyclohex-2-en-1-one

A foundational understanding of the physicochemical properties of 3-propylcyclohex-2-en-1-one is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem CID: 238972
Molecular Weight 138.21 g/mol PubChem CID: 238972
IUPAC Name 3-propylcyclohex-2-en-1-onePubChem CID: 238972
CAS Number 6328-24-1PubChem CID: 238972
Appearance Colorless liquid (predicted)Inferred from related compounds
Solubility Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited aqueous solubility is expected.Inferred from chemical structure

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the robust body of evidence for the cyclohexenone scaffold, we propose the following therapeutic areas as primary targets for the investigation of 3-propylcyclohex-2-en-1-one.

Anticancer Activity

The cyclohexenone ring is a common feature in many compounds exhibiting potent anticancer properties.[4][5][6] The proposed mechanisms of action are diverse, offering multiple avenues for investigation.

2.1.1. Rationale and Putative Mechanisms:

  • Induction of Apoptosis: Many cyclohexenone derivatives have been shown to trigger programmed cell death in cancer cells.[4][5] This can occur through the activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

  • Enzyme Inhibition: Certain cyclohexenone-containing molecules have demonstrated inhibitory activity against key enzymes involved in cancer progression, such as acetylcholinesterase (AChE).[4][5]

  • Inhibition of Signaling Pathways: The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, has been identified as a target for bicyclic cyclohexenones.[7]

2.1.2. Proposed Experimental Workflow for Anticancer Evaluation:

anticancer_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound Compound Cell_Viability Cell Viability Assays (MTT, SRB) Compound->Cell_Viability Treat Cancer Cell Lines Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Glo) Cell_Viability->Apoptosis_Assay Determine IC50 Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE) Cell_Viability->Enzyme_Inhibition If hypothesized Mechanism_Studies Mechanistic Studies (Western Blot, qPCR) Apoptosis_Assay->Mechanism_Studies Confirm Apoptotic Pathway Xenograft_Model Tumor Xenograft Model in Mice Mechanism_Studies->Xenograft_Model Promising In Vitro Results Toxicity_Study Preliminary Toxicity Assessment Xenograft_Model->Toxicity_Study Evaluate Efficacy & Safety

Caption: High-level workflow for the evaluation of anticancer activity.

Anti-inflammatory and Analgesic Potential

Chronic inflammation is a hallmark of numerous diseases. Cyclohexenone derivatives have shown promise as anti-inflammatory and pain-relieving agents.[8][9][10]

2.2.1. Rationale and Putative Mechanisms:

  • COX and LOX Inhibition: A key mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Novel cyclohexenone derivatives have demonstrated inhibitory activity against both COX-2 and 5-LOX.[8][9]

  • Modulation of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as TNF-α and IL-1β can be suppressed by cyclohexenone compounds.[8][11]

  • Interaction with Nociceptive Pathways: Evidence suggests that some cyclohexenone derivatives may exert their analgesic effects through interactions with GABAergic and opioidergic systems.[8][9]

2.2.2. Proposed Signaling Pathway Modulation:

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane Cell Membrane NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Propylcyclohexenone 3-Propylcyclohex-2-en-1-one Propylcyclohexenone->COX2 Inhibition Propylcyclohexenone->LOX5 Inhibition Propylcyclohexenone->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->Inflammation_Pain

Caption: Putative anti-inflammatory mechanism of 3-propylcyclohex-2-en-1-one.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-propylcyclohex-2-en-1-one in a panel of human cancer cell lines.

Materials:

  • 3-propylcyclohex-2-en-1-one (stock solution in DMSO)

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-propylcyclohex-2-en-1-one in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro COX-2 Inhibition Assay

Objective: To evaluate the direct inhibitory effect of 3-propylcyclohex-2-en-1-one on COX-2 enzyme activity.

Materials:

  • 3-propylcyclohex-2-en-1-one

  • COX-2 inhibitor screening assay kit (commercially available)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.

  • Enzyme Preparation: Prepare the COX-2 enzyme solution as per the kit's protocol.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of 3-propylcyclohex-2-en-1-one or celecoxib. Include a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol.

  • Detection: Stop the reaction and measure the product (e.g., prostaglandin) formation using the detection reagent provided in the kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Mice

Objective: To assess the in vivo anti-inflammatory effect of 3-propylcyclohex-2-en-1-one.

Materials:

  • 3-propylcyclohex-2-en-1-one

  • Male Swiss albino mice (20-25 g)

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg, i.p.), and test groups (3-propylcyclohex-2-en-1-one at different doses, e.g., 10, 25, 50 mg/kg, i.p.).

  • Compound Administration: Administer the vehicle, indomethacin, or test compound intraperitoneally 30 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Concluding Remarks and Future Directions

The cyclohexenone scaffold represents a fertile ground for the discovery of new therapeutic agents. While 3-propylcyclohex-2-en-1-one remains a relatively unexplored molecule, the established biological activities of its chemical relatives strongly suggest its potential in medicinal chemistry, particularly in the fields of oncology and inflammation. The protocols outlined in this guide provide a systematic framework for the initial biological evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogues, and conducting comprehensive preclinical safety and efficacy studies.

References

  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1). doi:10.1186/s13765-020-00567-1. Retrieved January 22, 2026, from [Link]

  • Anticancer activities of cyclohexenone derivatives. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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  • Bioactive Cyclohexenones: A Mini Review. (2015). Bentham Science. Retrieved January 22, 2026, from [Link]

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Application

Comprehensive Analytical Characterization of 3-Propylcyclohex-2-en-1-one: An Application Note

Abstract This technical guide provides a detailed exposition of the analytical methodologies for the comprehensive characterization of 3-propylcyclohex-2-en-1-one, a significant α,β-unsaturated ketone. This document is i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exposition of the analytical methodologies for the comprehensive characterization of 3-propylcyclohex-2-en-1-one, a significant α,β-unsaturated ketone. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, quality control, and drug development. We delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we present not only the standard operating procedures but also the underlying scientific principles that govern the experimental choices and data interpretation. The protocols are designed to be self-validating, ensuring robustness and reproducibility. All key data is summarized in clear, comparative tables, and experimental workflows are visualized using diagrams to enhance understanding.

Introduction: The Significance of 3-Propylcyclohex-2-en-1-one

3-Propylcyclohex-2-en-1-one (C₉H₁₄O, Molar Mass: 138.21 g/mol ) belongs to the class of cyclic α,β-unsaturated ketones.[1] This structural motif is a cornerstone in organic chemistry, appearing in a wide array of natural products and serving as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and flavor compounds. The conjugation of the carbonyl group with a carbon-carbon double bond introduces unique electronic properties that influence its reactivity and spectroscopic characteristics.

Accurate and unambiguous characterization of 3-propylcyclohex-2-en-1-one is paramount for ensuring purity, confirming structural integrity, and meeting regulatory standards in various applications. This guide provides a multi-faceted analytical approach to achieve a comprehensive and reliable characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity, allowing for an unambiguous assignment of the molecular structure.

The Rationale Behind NMR Analysis

For 3-propylcyclohex-2-en-1-one, ¹H and ¹³C NMR are indispensable for:

  • Confirming the presence of key functional groups: The vinylic protons and carbons, the carbonyl carbon, and the propyl group all exhibit characteristic chemical shifts.

  • Establishing connectivity: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively map out the proton-proton and proton-carbon correlations within the molecule.

  • Verifying isomeric purity: The presence of any impurities or isomers would be readily apparent as additional, unassigned signals in the spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-propylcyclohex-2-en-1-one. These predictions are based on established empirical data for similar α,β-unsaturated ketones and can be calculated using various software packages.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Propylcyclohex-2-en-1-one (in CDCl₃, referenced to TMS at 0 ppm)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-25.8 - 6.0Singlet (or narrow triplet)
H-42.3 - 2.5Triplet~6.5
H-51.9 - 2.1Multiplet
H-62.3 - 2.5Triplet~6.0
H-1' (propyl)2.1 - 2.3Triplet~7.5
H-2' (propyl)1.4 - 1.6Sextet~7.5
H-3' (propyl)0.9 - 1.0Triplet~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Propylcyclohex-2-en-1-one (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)198 - 202
C-2125 - 129
C-3160 - 165
C-430 - 34
C-522 - 26
C-637 - 41
C-1' (propyl)33 - 37
C-2' (propyl)21 - 25
C-3' (propyl)13 - 15
Protocol for NMR Sample Preparation and Analysis

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is a standard procedure for the analysis of liquid organic compounds.[7][8][9][10][11][12]

Materials:

  • 3-Propylcyclohex-2-en-1-one (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

Procedure:

  • Sample Weighing: Accurately weigh the required amount of 3-propylcyclohex-2-en-1-one into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial. Chloroform-d is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single residual proton peak that is easily identifiable.[13]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum. For a more detailed structural analysis, acquire 2D spectra such as COSY and HSQC.

    • Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_2D Acquire 2D Spectra (COSY, HSQC) acquire_1H->acquire_2D acquire_13C Acquire 13C Spectrum acquire_2D->acquire_13C process Process Spectra acquire_13C->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Workflow for NMR analysis of 3-propylcyclohex-2-en-1-one.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like 3-propylcyclohex-2-en-1-one and confirming its molecular weight.

Rationale for GC-MS Analysis
  • Purity Determination: GC can separate 3-propylcyclohex-2-en-1-one from any volatile impurities, and the relative peak areas in the chromatogram provide a quantitative measure of purity.

  • Molecular Weight Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

  • Structural Information from Fragmentation: The fragmentation pattern of the molecular ion provides valuable structural information that can be used to confirm the identity of the compound.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of 3-propylcyclohex-2-en-1-one is expected to show a molecular ion peak at m/z 138. The fragmentation pattern will be characteristic of cyclic ketones and α,β-unsaturated systems. A plausible fragmentation pathway is outlined below.

MS_Fragmentation M [C9H14O]+• m/z = 138 F1 [M - C2H5]+• m/z = 109 M->F1 - •C2H5 F2 [M - C3H7]+• m/z = 95 M->F2 - •C3H7 F3 [C6H7O]+ m/z = 95 F2->F3 Rearrangement F4 [C5H5O]+ m/z = 81 F3->F4 - CH2

Caption: Plausible MS fragmentation of 3-propylcyclohex-2-en-1-one.

Table 3: Predicted Major Mass Fragments for 3-Propylcyclohex-2-en-1-one

m/z Proposed Fragment Notes
138[M]⁺Molecular Ion
109[M - C₂H₅]⁺Loss of an ethyl radical from the propyl chain
95[M - C₃H₇]⁺Loss of the propyl radical
81[C₅H₅O]⁺Further fragmentation of the ring
67[C₅H₇]⁺Characteristic fragment of cyclohexene ring
Protocol for GC-MS Analysis

This protocol provides a general guideline for the GC-MS analysis of neat or dissolved 3-propylcyclohex-2-en-1-one.[14][15][16][17]

Materials:

  • 3-Propylcyclohex-2-en-1-one

  • High-purity solvent (e.g., dichloromethane or hexane)

  • 2 mL GC vials with PTFE-lined caps

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for separating compounds of this nature.[18][19][20][21][22]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[23][24][25][26][27]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FTIR Analysis

For 3-propylcyclohex-2-en-1-one, FTIR is used to confirm the presence of:

  • The conjugated carbonyl group (C=O): This will give a strong absorption band at a characteristic frequency.

  • The carbon-carbon double bond (C=C): This will show a weaker absorption.

  • C-H bonds: Both sp² (vinylic) and sp³ (aliphatic) C-H stretching and bending vibrations will be visible.

Expected FTIR Absorption Bands

The conjugation of the carbonyl group with the double bond lowers the C=O stretching frequency compared to a saturated ketone.

Table 4: Characteristic FTIR Absorption Bands for 3-Propylcyclohex-2-en-1-one

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (sp³)Stretch2850-3000Medium-Strong
C-H (sp²)Stretch3000-3100Medium
C=O (conjugated)Stretch1665-1685Strong
C=CStretch1600-1650Medium
Protocol for FTIR Analysis (Neat Liquid)

As 3-propylcyclohex-2-en-1-one is a liquid at room temperature, the simplest method for obtaining an IR spectrum is as a neat thin film between salt plates.[28][29][30][31][32]

Materials:

  • 3-Propylcyclohex-2-en-1-one

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

Procedure:

  • Sample Application: Place one drop of 3-propylcyclohex-2-en-1-one onto the center of one salt plate.

  • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.

  • Mounting the Sample: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Safety Precautions

When handling 3-propylcyclohex-2-en-1-one and the solvents mentioned in these protocols, it is essential to adhere to standard laboratory safety practices.[33][34][35]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 3-propylcyclohex-2-en-1-one and all solvents before use.

Conclusion

The combination of NMR spectroscopy, GC-MS, and FTIR spectroscopy provides a robust and comprehensive framework for the analytical characterization of 3-propylcyclohex-2-en-1-one. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the molecule's structure, assessment of its purity, and verification of its molecular weight. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of this important class of compounds.

References

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  • Hornak, J. P. (n.d.). Sample Preparation. In Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • Agilent. (n.d.). Recommended GC Columns for USP Phase Classification. Retrieved from [Link]

  • Slideshare. (n.d.). Ionization Techniques - Mass Spectroscopy. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry - Ionization Methods. Retrieved from [Link]

  • Chrom Tech. (n.d.). Agilent Food, Flavor and Fragrances GC Columns. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Restek. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Journal of the American Chemical Society. (1974). Solvent Effects in Nuclear Magnetic Resonance Spectroscopy. IX.1 A Variable-Temperature Study of α,β-Unsaturated Ketones in Toluene-d8 Solution. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • 3M. (2024, June 10). Safety Data Sheet. Retrieved from [Link]

  • University of Toronto. (2020, October). TRANSMISSION MODE FTIR Sample Preparations Procedures. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10293-10302. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Propyl-1-cyclohex-2-enone [MS (GC)]. John Wiley & Sons, Inc. Retrieved from [Link]

  • ResearchGate. (2025, October 15). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Colorado State University. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible-Light-Promoted Aerobic Oxidation of Saturated Aldehydes and Ketones. Chemical Communications, 49(82), 9416-9418. [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Propylcyclohex-2-en-1-one

Introduction: 3-Propylcyclohex-2-en-1-one as a Versatile Synthetic Scaffold 3-Propylcyclohex-2-en-1-one is a valuable and versatile building block in modern organic synthesis. Its α,β-unsaturated ketone moiety provides t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Propylcyclohex-2-en-1-one as a Versatile Synthetic Scaffold

3-Propylcyclohex-2-en-1-one is a valuable and versatile building block in modern organic synthesis. Its α,β-unsaturated ketone moiety provides two key reactive sites: the carbonyl carbon and the β-olefinic carbon. This dual reactivity allows for a wide range of transformations, making it an ideal starting material for the synthesis of a diverse array of complex molecules. The strategic manipulation of these reactive sites enables the introduction of new functional groups and the construction of intricate carbocyclic and heterocyclic frameworks. These derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. The cyclohexenone core is found in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anticancer[1][2][3], antimicrobial[4], and anti-inflammatory properties. This guide provides detailed protocols for the synthesis of several classes of novel derivatives from 3-propylcyclohex-2-en-1-one, with a focus on practical application and mechanistic understanding.

I. Conjugate Addition Reactions: Synthesis of 3,3-Disubstituted Cyclohexanones

The electrophilic β-carbon of 3-propylcyclohex-2-en-1-one is susceptible to nucleophilic attack in a conjugate or Michael addition. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a variety of substituents at the 3-position.

A. Michael Addition of Malonate Esters

The addition of soft carbon nucleophiles, such as malonate esters, proceeds readily in the presence of a base. The resulting product is a 1,5-dicarbonyl compound, a versatile intermediate for further transformations.

  • Rationale: This protocol employs sodium ethoxide as a catalyst to deprotonate diethyl malonate, forming a soft nucleophilic enolate. This enolate then undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone. The reaction is typically run in an alcoholic solvent corresponding to the ester to prevent transesterification.

  • Materials:

    • 3-Propylcyclohex-2-en-1-one

    • Diethyl malonate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (50 mL).

    • Carefully add sodium ethoxide (0.1 eq).

    • To this solution, add diethyl malonate (1.2 eq) via syringe.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a solution of 3-propylcyclohex-2-en-1-one (1.0 eq) in anhydrous ethanol (10 mL) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diethyl 2-(1-oxo-3-propylcyclohexan-2-yl)malonate.

  • Expected Characterization Data:

    • ¹H NMR: Expect signals for the propyl group, the cyclohexanone ring protons, the malonate CH, and the ethyl ester protons.

    • ¹³C NMR: Expect signals for the ketone carbonyl, ester carbonyls, and the aliphatic carbons of the cyclohexanone and propyl and ethyl groups.

    • IR (neat): Expect strong absorptions around 1730-1750 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O).

NucleophileBaseSolventTemperatureTimeTypical Yield
Dimethyl malonateNaOMeMeOHrt4-6 h85-95%
Diethyl malonateNaOEtEtOHrt4-6 h80-90%
Dibenzyl malonateNaOBnBnOHrt6-8 h75-85%
NitromethaneDBUCH₂Cl₂rt12-16 h70-80%

Experimental Workflow for Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve NaOEt in EtOH B Add Diethyl Malonate A->B C Cool to 0 °C B->C D Add 3-Propylcyclohex-2-en-1-one C->D E Stir and warm to RT D->E F Monitor by TLC E->F G Quench with NH4Cl (aq) F->G H Extract with Et2O G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Characterize Product

Caption: Workflow for Michael Addition.

II. Annulation Reactions: Construction of Bicyclic Systems

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6] This sequence allows for the construction of a new six-membered ring onto an existing ketone, leading to the formation of bicyclic α,β-unsaturated ketones.

A. Robinson Annulation with Methyl Vinyl Ketone (MVK)

In this protocol, 3-propylcyclohex-2-en-1-one acts as the Michael donor, where deprotonation at the γ-position (C-6) initiates the reaction.

  • Rationale: This reaction is initiated by the deprotonation of the C-6 methylene group of 3-propylcyclohex-2-en-1-one to form an enolate. This enolate then acts as a nucleophile in a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone intermediate undergoes an intramolecular aldol condensation to form a bicyclic β-hydroxy ketone, which then dehydrates to yield the final α,β-unsaturated ketone product.

  • Materials:

    • 3-Propylcyclohex-2-en-1-one

    • Methyl vinyl ketone (MVK)

    • Potassium hydroxide (KOH)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl, 1 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 3-propylcyclohex-2-en-1-one (1.0 eq) in methanol (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of potassium hydroxide (1.2 eq) in methanol (20 mL) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Slowly add freshly distilled methyl vinyl ketone (1.1 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Heat the reaction mixture to reflux for 2-4 hours to ensure complete cyclization and dehydration.

    • Cool the mixture to room temperature and neutralize with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic enone.

  • Expected Characterization Data:

    • ¹H NMR: Expect complex multiplets for the aliphatic protons of the bicyclic system and signals for the propyl group. A downfield singlet or doublet for the new vinylic proton is also expected.

    • ¹³C NMR: Expect two carbonyl signals (one conjugated), olefinic carbon signals, and a number of aliphatic carbon signals.

    • IR (neat): Expect a strong absorption for the conjugated ketone C=O stretch around 1665 cm⁻¹ and a C=C stretch around 1615 cm⁻¹.

Robinson Annulation Mechanism

G A 3-Propylcyclohex-2-en-1-one B Enolate Formation (Base) A->B KOH, MeOH C Michael Addition to MVK B->C + MVK D 1,5-Diketone Intermediate C->D E Intramolecular Aldol Condensation D->E Base F β-Hydroxy Ketone E->F G Dehydration F->G Heat H Bicyclic Enone Product G->H

Sources

Application

Application Note & Protocol: Quantification of 3-Propylcyclohex-2-en-1-one in Complex Mixtures

Abstract This document provides a comprehensive guide for the quantitative analysis of 3-propylcyclohex-2-en-1-one in complex matrices, a critical task in pharmaceutical development, quality control, and safety assessmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-propylcyclohex-2-en-1-one in complex matrices, a critical task in pharmaceutical development, quality control, and safety assessment. As a reactive α,β-unsaturated ketone, precise and accurate quantification is paramount. This application note details a robust and validated analytical methodology using Gas Chromatography-Mass Spectrometry (GC-MS), addressing the nuances of sample preparation, method development, and validation in accordance with stringent regulatory guidelines. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the analytical process.

Introduction: The Analytical Imperative for 3-Propylcyclohex-2-en-1-one

3-Propylcyclohex-2-en-1-one is a cyclic ketone that can arise as an intermediate, impurity, or degradation product in various chemical manufacturing processes. Its α,β-unsaturated ketone moiety makes it a Michael acceptor, conferring potential reactivity towards biological nucleophiles. Therefore, controlling its levels in pharmaceutical ingredients, formulated products, or environmental samples is a significant concern. Accurate quantification is not merely a procedural step but a cornerstone of ensuring product safety, efficacy, and regulatory compliance.

The challenge in quantifying 3-propylcyclohex-2-en-1-one often lies in the complexity of the sample matrix. Excipients in a drug formulation, byproducts in a reaction mixture, or endogenous compounds in a biological sample can interfere with the analysis, necessitating a highly selective and sensitive analytical method. This guide addresses these challenges by presenting a meticulously developed and validated GC-MS method.

Physicochemical Properties of 3-Propylcyclohex-2-en-1-one

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₉H₁₄OPubChem[1]
Molecular Weight138.21 g/mol PubChem[1]
Boiling PointNot explicitly available, but expected to be in the range of similar cyclohexenone derivatives.
SolubilityLikely soluble in organic solvents and sparingly soluble in water.Inferred from structure
Structure

Caption: Chemical structure of 3-propylcyclohex-2-en-1-one.

The volatility and thermal stability of 3-propylcyclohex-2-en-1-one make it an ideal candidate for Gas Chromatography (GC) analysis.

Analytical Strategy: Why Gas Chromatography-Mass Spectrometry (GC-MS)?

For the quantification of a relatively volatile and thermally stable compound like 3-propylcyclohex-2-en-1-one in a complex matrix, GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and selectivity.

  • Gas Chromatography (GC): The GC component provides high-resolution separation of volatile and semi-volatile compounds. By optimizing the stationary phase of the GC column and the temperature program, 3-propylcyclohex-2-en-1-one can be effectively separated from other matrix components, preventing co-elution and ensuring accurate quantification.[2]

  • Mass Spectrometry (MS): The MS detector provides two critical dimensions of information. Firstly, the mass spectrum serves as a chemical fingerprint, allowing for positive identification of the analyte based on its unique fragmentation pattern. Secondly, by operating in Selected Ion Monitoring (SIM) mode, the MS can be set to detect only specific ions characteristic of 3-propylcyclohex-2-en-1-one, dramatically increasing sensitivity and filtering out background noise from the matrix.[3][4]

While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for a wide range of compounds, GC-MS is often preferred for analytes with sufficient volatility and thermal stability due to its superior chromatographic resolution for such molecules and generally lower matrix effects in the gas phase.[5][6][7]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Complex Mixture (e.g., Drug Product) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte GC Gas Chromatography (Separation) Concentration->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Chromatogram (Signal vs. Time) MS->Data Quantification Quantification (Peak Area Integration) Data->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for the quantification of 3-propylcyclohex-2-en-1-one by GC-MS.

Detailed Protocol: GC-MS Quantification of 3-Propylcyclohex-2-en-1-one

This protocol is a comprehensive guide for the analysis. However, it should be adapted and optimized based on the specific matrix and available instrumentation.

Materials and Reagents
  • Reference Standard: 3-Propylcyclohex-2-en-1-one (≥98% purity)

  • Internal Standard (IS): A structurally similar, non-interfering compound, e.g., 3-isopropylcyclohex-2-en-1-one or a stable isotope-labeled analog.

  • Solvents: HPLC or GC-grade methanol, dichloromethane, hexane, and ethyl acetate.

  • Reagents: Anhydrous sodium sulfate.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Sample Preparation: A Critical Step for Complex Matrices

The goal of sample preparation is to extract the analyte from the complex matrix, remove interferences, and concentrate it to a level suitable for detection. The choice of technique depends heavily on the nature of the sample.

4.3.1. For Pharmaceutical Formulations (e.g., Tablets, Creams):

  • Sample Weighing: Accurately weigh a portion of the homogenized sample equivalent to a known amount of the drug product.

  • Dissolution/Dispersion: Disperse the sample in a suitable solvent system (e.g., a mixture of water and methanol) to dissolve the analyte and excipients. Sonication may be required to ensure complete dispersion.

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the sample dispersion.

    • Vortex vigorously for 2-3 minutes to facilitate the transfer of 3-propylcyclohex-2-en-1-one into the organic layer.

    • Centrifuge to separate the layers.

    • Carefully collect the organic layer. Repeat the extraction twice more with fresh organic solvent.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a small volume (e.g., 1 mL).

    • Add the internal standard solution.

    • Bring the final volume to a known value (e.g., 2 mL) with the reconstitution solvent (e.g., ethyl acetate).

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

4.3.2. For Aqueous Samples (e.g., Process Water, Environmental Samples):

  • Solid-Phase Extraction (SPE): SPE is often more efficient and uses less solvent than LLE for aqueous samples.

    • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Sample Loading: Pass a known volume of the aqueous sample through the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the 3-propylcyclohex-2-en-1-one with a small volume of a strong organic solvent (e.g., ethyl acetate or dichloromethane).

    • Drying and Concentration: Proceed as described in the LLE protocol.

Sample_Prep cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Complex Sample Dissolve Dissolve/Disperse Start->Dissolve Condition Condition Cartridge Start->Condition AddSolvent Add Immiscible Organic Solvent Dissolve->AddSolvent Extract Vortex & Separate AddSolvent->Extract Collect Collect Organic Layer Extract->Collect Dry Dry & Concentrate Collect->Dry Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Elute->Dry Final Final Extract for GC-MS Dry->Final Reconstitute with IS

Caption: Sample preparation workflows for complex matrices.

GC-MS Instrumental Parameters
ParameterSettingRationale
GC Inlet
Injection ModeSplitlessTo maximize sensitivity for trace-level analysis.
Injection Volume1 µL
Inlet Temperature250 °CTo ensure rapid and complete vaporization of the analyte.
Oven Program
Initial Temperature60 °C, hold for 2 minTo allow for proper focusing of the analytes at the head of the column.
Ramp 115 °C/min to 180 °CTo achieve good separation of early-eluting compounds.
Ramp 225 °C/min to 280 °C, hold for 5 minTo elute any less volatile matrix components and clean the column.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard and robust ionization technique for GC-MS.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity.
SIM IonsTo be determined from the mass spectrum of the reference standard. Likely molecular ion (m/z 138) and major fragment ions.
Dwell Time100 ms
Calibration and Quantification
  • Stock Solutions: Prepare a stock solution of 3-propylcyclohex-2-en-1-one and the internal standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. Each calibration standard should contain a constant concentration of the internal standard.

  • Calibration Curve: Inject the calibration standards into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression with a correlation coefficient (r²) of ≥ 0.995 is typically required.

  • Sample Analysis: Inject the prepared sample extracts into the GC-MS system.

  • Quantification: Determine the concentration of 3-propylcyclohex-2-en-1-one in the samples by using the response factor from the calibration curve.

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A critical component of any quantitative method is its validation to demonstrate that it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and relevant FDA guidance.[8][9][10][11][12][13][14]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure that the signal measured is solely from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, degradation products, excipients).[15]Peak purity analysis (if using a DAD detector in LC, or by MS spectral deconvolution). No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the instrumental response over a defined range.Correlation coefficient (r²) ≥ 0.995. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurities, from the reporting threshold to 120% of the specification limit.[16]
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery studies at different concentration levels.[9]Recovery of 80-120% for impurities.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 15% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]The results should remain within the acceptance criteria for precision and accuracy.

Conclusion: A Framework for Reliable Quantification

This application note provides a comprehensive and scientifically grounded framework for the quantification of 3-propylcyclohex-2-en-1-one in complex mixtures. By leveraging the power of GC-MS and adhering to rigorous validation principles, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible data. The detailed protocol and the rationale behind the experimental choices are intended to serve as a robust starting point for method development and routine analysis, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 34(9), 554–560. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • PubChem. (n.d.). 3-Propylcyclohex-2-en-1-one. [Link]

  • PubMed. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]

  • The Capital Region of Denmark's Research Portal. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed Central. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. [Link]

  • Semantic Scholar. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]

  • PubMed. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. [Link]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Propylcyclohex-2-en-1-one

Welcome to the technical support center for the synthesis of 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges. Our approach is grounded in mechanistic principles and validated experimental practices to ensure reliable and reproducible results.

Introduction: Synthetic Strategies for 3-Propylcyclohex-2-en-1-one

The synthesis of 3-propylcyclohex-2-en-1-one, a valuable intermediate in organic synthesis, can be effectively achieved through two primary routes: the Robinson Annulation and the Michael Addition of an organocuprate. Each method has its own set of parameters that must be carefully controlled to maximize yield and purity. This guide will address common issues encountered in both pathways.

Section 1: Robinson Annulation Route

The Robinson annulation is a powerful tool for the formation of six-membered rings.[1][2][3][4] In the context of 3-propylcyclohex-2-en-1-one synthesis, a common approach involves the reaction of cyclohexanone with 1-hexen-3-one. This process combines a Michael addition and an intramolecular aldol condensation.[1][2][5]

graph Robinson_Annulation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Cyclohexanone [label="Cyclohexanone"]; Hexenone [label="1-Hexen-3-one"]; Base [label="Base (e.g., NaOEt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael_Adduct [label="Michael Adduct\n(1,5-Diketone)"]; Intramolecular_Aldol [label="Intramolecular\nAldol Condensation"]; Product [label="3-Propylcyclohex-2-en-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cyclohexanone -> Michael_Adduct [label="Michael Addition"]; Hexenone -> Michael_Adduct; Base -> Michael_Adduct [style=dotted]; Michael_Adduct -> Intramolecular_Aldol; Intramolecular_Aldol -> Product [label="Dehydration"]; }

Caption: Robinson Annulation workflow for 3-propylcyclohex-2-en-1-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield for the Robinson annulation is low. What are the likely causes and how can I improve it?

Answer: Low yields in a Robinson annulation can stem from issues in either the Michael addition or the subsequent intramolecular aldol condensation.

Causality:

  • Inefficient Michael Addition: The initial Michael addition can be reversible, and the equilibrium may not favor the product. Side reactions, such as self-condensation of cyclohexanone or polymerization of 1-hexen-3-one, can also consume starting materials. The choice and amount of base are critical; a base that is too strong can favor undesired side reactions.[6]

  • Problems with Aldol Condensation: The intramolecular aldol condensation requires the formation of a specific enolate from the intermediate 1,5-diketone. If other enolates are formed, this can lead to different, undesired cyclization products. The final dehydration step to form the α,β-unsaturated ketone may also be incomplete.

Troubleshooting Guide:

Parameter Recommendation Rationale
Base Selection Use a catalytic amount of a moderately strong base like sodium ethoxide (NaOEt) or potassium hydroxide (KOH).A full equivalent of a very strong base can promote undesired side reactions. Catalytic amounts are often sufficient to promote both the Michael and aldol steps.
Reaction Temperature Maintain a low to moderate temperature during the Michael addition (e.g., 0-25 °C) and then heat to promote the aldol condensation and dehydration (e.g., reflux).Lower temperatures for the Michael addition can help control the reaction and minimize side reactions. Heating is often necessary to drive the dehydration step of the aldol condensation.[6]
Order of Addition Add the 1-hexen-3-one slowly to a mixture of cyclohexanone and the base.This helps to maintain a low concentration of the Michael acceptor, which can reduce its polymerization.
Solvent Use a protic solvent like ethanol when using an alkoxide base.The solvent should be able to dissolve all reactants and intermediates. Ethanol is a common choice for reactions involving sodium ethoxide.

Experimental Protocol: Optimizing the Robinson Annulation

  • To a solution of cyclohexanone (1.0 equivalent) in ethanol, add a catalytic amount of sodium ethoxide (0.1-0.3 equivalents).

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add 1-hexen-3-one (1.0 equivalent) dropwise over 30-60 minutes, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the disappearance of starting materials by TLC or GC.

  • After the Michael addition is complete, heat the reaction mixture to reflux for 2-4 hours to promote the aldol condensation and dehydration.

  • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and perform an aqueous workup.

  • Purify the crude product by vacuum distillation or column chromatography.

Question 2: I am observing multiple side products in my reaction mixture. What are they and how can I minimize their formation?

Answer: The formation of side products is a common issue in aldol and Michael reactions.

Causality:

  • Self-Condensation of Cyclohexanone: Cyclohexanone can undergo self-aldol condensation to form a dimeric product.

  • Polymerization of 1-Hexen-3-one: As a Michael acceptor, 1-hexen-3-one is susceptible to polymerization, especially in the presence of a strong base.

  • Formation of Alternative Aldol Products: The intermediate 1,5-diketone has multiple acidic α-protons, and the formation of different enolates can lead to the formation of undesired ring systems. However, the formation of a six-membered ring is generally favored.[1]

Troubleshooting Guide:

graph Side_Reactions { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Starting Materials\n(Cyclohexanone + 1-Hexen-3-one)"]; Desired_Product [label="3-Propylcyclohex-2-en-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product1 [label="Cyclohexanone Self-Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product2 [label="1-Hexen-3-one Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product3 [label="Alternative Aldol Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Desired_Product [label="Desired Pathway"]; Start -> Side_Product1 [label="Undesired"]; Start -> Side_Product2 [label="Undesired"]; Desired_Product -> Side_Product3 [style=dotted, label="From Intermediate"]; }

Caption: Potential side reactions in the Robinson Annulation.
Strategy Action Rationale
Control Stoichiometry Use a slight excess of cyclohexanone (e.g., 1.1-1.2 equivalents).This can help to ensure that the more valuable 1-hexen-3-one is fully consumed, minimizing its polymerization.
Use a Weaker Base Consider using a milder base, such as an amine catalyst (e.g., pyrrolidine) to form an enamine intermediate.Enamine catalysis can sometimes offer better control and reduce base-catalyzed side reactions.
Stepwise Procedure Isolate the Michael adduct first before proceeding with the aldol condensation under different conditions.This allows for optimization of each step independently and can significantly reduce the formation of side products.

Section 2: Michael Addition of an Organocuprate

A more direct approach to introduce the propyl group at the 3-position is through the 1,4-conjugate addition of a propyl organocuprate, such as lithium dipropylcuprate, to 2-cyclohexen-1-one.

graph Michael_Addition { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Propyl_Li [label="n-Propyl Lithium"]; CuI [label="Copper(I) Iodide"]; Cuprate [label="Lithium Dipropylcuprate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclohexenone [label="2-Cyclohexen-1-one"]; Enolate_Intermediate [label="Enolate Intermediate"]; Product [label="3-Propylcyclohexanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="3-Propylcyclohex-2-en-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

Propyl_Li -> Cuprate; CuI -> Cuprate; Cuprate -> Enolate_Intermediate [label="1,4-Addition"]; Cyclohexenone -> Enolate_Intermediate; Enolate_Intermediate -> Product [label="Aqueous Workup"]; Product -> Final_Product [label="Oxidation/Dehydrogenation\n(if necessary)"]; }

Caption: Michael Addition workflow using an organocuprate.
Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: My Michael addition with the organocuprate is giving a low yield. What could be the problem?

Answer: Low yields in organocuprate additions are often related to the preparation and handling of the cuprate reagent or the reaction conditions.

Causality:

  • Decomposition of the Organocuprate: Organocuprates are sensitive to air, moisture, and heat. Improper preparation or handling can lead to their decomposition before they can react.

  • Competing 1,2-Addition: While organocuprates strongly favor 1,4-addition, some 1,2-addition to the carbonyl group can occur, especially if the cuprate is not properly formed or if there are steric hindrances.

  • Inactive Copper(I) Salt: The quality of the copper(I) iodide (CuI) is crucial. If it is old or has been exposed to air, it may contain copper(II) impurities which are detrimental to the reaction.

Troubleshooting Guide:

Parameter Recommendation Rationale
Reagent Quality Use freshly prepared or titrated n-propyl lithium. Use pure, dry copper(I) iodide.The stoichiometry of the cuprate formation is critical. Impurities in the copper salt can inhibit the reaction.
Reaction Temperature Prepare the cuprate at a low temperature (e.g., -78 °C) and perform the addition at a similarly low temperature.Organocuprates are thermally unstable and require low temperatures to prevent decomposition.
Solvent Use a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).Protic solvents will quench the organometallic reagents.
Workup Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.This protonates the intermediate enolate to give the desired ketone product.

Experimental Protocol: Michael Addition with Lithium Dipropylcuprate

  • Preparation of Lithium Dipropylcuprate:

    • To a suspension of dry copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-propyl lithium (2.0 equivalents) dropwise.

    • Allow the mixture to stir at low temperature for about 30 minutes to form the Gilman reagent.

  • Michael Addition:

    • To the freshly prepared lithium dipropylcuprate solution at -78 °C, add a solution of 2-cyclohexen-1-one (1.0 equivalent) in the same anhydrous solvent dropwise.

    • Stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

    • Purify the resulting 3-propylcyclohexanone by column chromatography.

Question 4: The product of my Michael addition is 3-propylcyclohexanone, not the desired α,β-unsaturated ketone. How do I get to the final product?

Answer: The direct product of the Michael addition is the saturated ketone. A subsequent dehydrogenation step is required to introduce the double bond.

Causality: The aqueous workup of the Michael addition protonates the intermediate enolate to give the thermodynamically stable saturated ketone.

Solution: A separate step is needed to introduce the α,β-unsaturation. One common method is α-bromination followed by elimination.

Experimental Protocol: Dehydrogenation of 3-Propylcyclohexanone

  • α-Bromination:

    • Dissolve the purified 3-propylcyclohexanone in a suitable solvent like dichloromethane or acetic acid.

    • Treat the solution with one equivalent of bromine (Br₂) or N-bromosuccinimide (NBS) with a catalytic amount of acid (e.g., HBr).

  • Elimination:

    • After the bromination is complete, treat the crude α-bromo ketone with a non-nucleophilic base such as lithium carbonate in refluxing DMF or pyridine to induce elimination of HBr and form the desired 3-propylcyclohex-2-en-1-one.

    • Purify the final product by vacuum distillation or column chromatography.

Section 3: Purification of 3-Propylcyclohex-2-en-1-one

Question 5: What is the best way to purify the final product?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide:

Method Application Considerations
Vacuum Distillation Suitable for larger scale purifications where the product is thermally stable and has a significantly different boiling point from the impurities.High temperatures can potentially cause decomposition or polymerization of the α,β-unsaturated ketone.
Column Chromatography Ideal for smaller scale reactions and for separating the product from impurities with similar boiling points.Use a silica gel stationary phase and a non-polar eluent system (e.g., hexanes/ethyl acetate). The polarity can be gradually increased to elute the product.
Crystallization If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system at low temperatures, this can be a very effective purification method.[7]This is often not applicable for oily products.

References

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • [Username]. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lithium dipropylcuprate. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • [Username]. (2021, February 26). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 14 : Prep. of R2CuLi. Retrieved from [Link]

  • [Reference 10 - Synthesis of α,β-unsatur
  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • [Username]. (2024, September 30). Stereochemistry for the Michael addition of cyclohexanone [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Hexen-3-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 31). 23.12 The Robinson Annulation Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cholest-3-ene, 5-methyl-, (5β)-. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-hexen-3-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Bromo-2-cyclohexen-1-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldol Condensation. Retrieved from [Link]

  • [Username]. (2021, April 1). Lithium Dialkylcuprates in organic synthesis [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Reductive Alkylation of γ-Cyano-α,β-unsaturated Ketones. A Modified Robinson Annulation Process to α,α-Disubstituted β,γ-unsaturated Cyclohexanone System. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Convenient synthesis of cis-3-hexen-1-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

  • PubMed. (2025, January 21). A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes. Retrieved from [Link]

  • Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.
  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-hexen-3-one. Retrieved from [Link]

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Optimization

Technical Support Center: Purification of 3-Propylcyclohex-2-en-1-one

Introduction: 3-Propylcyclohex-2-en-1-one is a valuable synthetic intermediate, often employed in the construction of more complex molecules in pharmaceuticals and fragrance development.[1] Its synthesis, commonly achiev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Propylcyclohex-2-en-1-one is a valuable synthetic intermediate, often employed in the construction of more complex molecules in pharmaceuticals and fragrance development.[1] Its synthesis, commonly achieved through methods like the Robinson annulation, involves a Michael addition followed by an intramolecular aldol condensation.[2][3] While effective, these routes can generate a variety of byproducts, including isomeric enones, saturated ketones, and unreacted starting materials. The structural similarity of these byproducts to the target compound presents significant purification challenges. This guide provides in-depth troubleshooting advice and validated protocols to assist researchers in obtaining high-purity 3-propylcyclohex-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 3-propylcyclohex-2-en-1-one?

A1: The byproduct profile is highly dependent on your synthetic route, typically a base- or acid-catalyzed condensation. Common impurities include:

  • Michael Adduct Intermediate (1,5-Diketone): The product of the initial Michael addition before the final aldol condensation and dehydration step.[4][5] This is often a major byproduct if cyclization is incomplete.

  • Saturated Ketone (3-propylcyclohexanone): Formed if the double bond of the enone is inadvertently reduced during the reaction or workup.

  • Positional Isomers: While the conjugated α,β-enone is typically the most stable isomer, minor amounts of the β,γ-unsaturated isomer may form under certain conditions.[6]

  • Aldol Adduct (β-hydroxy ketone): The intermediate formed after the aldol condensation but before the final dehydration step.[7]

  • Unreacted Starting Materials: Such as cyclohexanone or propanal/valeraldehyde equivalents.

  • Self-Condensation Products: Byproducts arising from the starting materials reacting with themselves.

Q2: What is the best initial purification strategy for a crude reaction mixture?

A2: For most lab-scale syntheses (< 50 g), flash column chromatography on silica gel is the most effective initial strategy. It offers excellent resolving power for separating the target enone from more polar intermediates (like the aldol adduct) and less polar byproducts. For larger, industrial-scale purifications, vacuum distillation is more practical, provided there is a sufficient boiling point difference between the product and major impurities and the product is thermally stable.

Q3: How can I effectively monitor the purification process?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Use TLC during column chromatography to track the separation of components in real-time. A potassium permanganate (KMnO₄) stain is very effective, as it will react with the double bond of the enone, causing a yellow spot to appear on a purple background.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of collected fractions and identifying volatile impurities by their mass-to-charge ratio and retention time.[8]

  • ¹H NMR Spectroscopy: The most definitive method for structural confirmation. The vinyl proton of 3-propylcyclohex-2-en-1-one gives a characteristic signal in the olefinic region (~5.8-6.0 ppm), which is a clear indicator of the product's presence and purity.[9][10]

Q4: My purified product is a pale yellow liquid. Is it impure?

A4: Not necessarily. Many α,β-unsaturated ketones, including cyclohexenone, are described as colorless to pale yellow liquids.[11] The extended π-conjugation system can absorb light at the edge of the visible spectrum, imparting a slight yellow color. However, a dark yellow or brown color often indicates the presence of polymeric or degradation byproducts, necessitating repurification.

Q5: The product seems to degrade or polymerize upon standing. How should I store it?

A5: α,β-Unsaturated ketones can be susceptible to polymerization, especially when exposed to light, air (oxygen), or trace acids/bases. For long-term storage, it is recommended to store the purified product under an inert atmosphere (nitrogen or argon), in an amber vial, and at a low temperature (e.g., in a refrigerator at 4°C or a freezer at -20°C). Adding a radical inhibitor like butylated hydroxytoluene (BHT) at a very low concentration (~100 ppm) can also enhance stability.

Troubleshooting Guides

Problem 1: My primary impurity co-elutes with the product during silica gel chromatography.

Cause & Solution: This common issue arises when an impurity has a polarity very similar to the desired product. The most likely culprit is the corresponding saturated ketone, 3-propylcyclohexanone, or a positional isomer.

Troubleshooting Workflow:

coelution_workflow start Co-elution Observed on Silica Gel TLC/Column change_solvent Adjust Eluent System start->change_solvent Step 1 hex_tol Try Hexane/Toluene or DCM/Hexane mixtures change_solvent->hex_tol low_polarity Use very low polarity (e.g., 1-5% EtOAc in Hexane) change_solvent->low_polarity change_adsorbent Change Stationary Phase hex_tol->change_adsorbent If unsuccessful low_polarity->change_adsorbent If unsuccessful alumina Use Alumina (Neutral or Basic) change_adsorbent->alumina agno3 Use AgNO₃-impregnated Silica (for isomer separation) change_adsorbent->agno3 change_technique Switch Purification Technique alumina->change_technique If unsuccessful agno3->change_technique If unsuccessful hplc Preparative HPLC (Reverse or Normal Phase) change_technique->hplc distill Vacuum Distillation (if B.P. differs) change_technique->distill end Purity Achieved hplc->end distill->end

Caption: Workflow for resolving co-eluting impurities.

  • Step-by-Step Guidance:

    • Optimize Eluent: Fine-tune your solvent system. Instead of a standard hexane/ethyl acetate system, try switching to a hexane/dichloromethane or hexane/toluene system. These solvents offer different selectivities that can resolve closely eluting spots.

    • Change Stationary Phase: If optimizing the eluent fails, switch the adsorbent. Alumina often shows different selectivity compared to silica. For separating double-bond isomers, silica gel impregnated with silver nitrate (AgNO₃) is highly effective, as the silver ions complex reversibly with the π-bond.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations or achieving very high purity, preparative HPLC is the best option. A reverse-phase C18 column can often separate compounds that are inseparable on normal-phase silica.[12]

Problem 2: My product is contaminated with unreacted aldehyde starting material (e.g., propanal).

Cause & Solution: Aldehyd starting materials can be difficult to remove completely by chromatography or distillation due to their volatility and moderate polarity. A chemical quench is the most effective solution.

  • Protocol: Bisulfite Wash

    • Dissolve the crude product in a water-immiscible solvent like diethyl ether or ethyl acetate.

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Transfer the organic solution to a separatory funnel and wash it 2-3 times with the NaHSO₃ solution. Aldehydes form a water-soluble adduct with bisulfite, which is extracted into the aqueous phase.[13]

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Proceed with chromatography or distillation on the aldehyde-free crude material.

Problem 3: I suspect thermal degradation during distillation.

Cause & Solution: Enones can be thermally sensitive, leading to polymerization or decomposition at high temperatures.

  • Mitigation Strategies:

    • Use High Vacuum: Employ a good vacuum pump (<1 mmHg) to lower the boiling point of the compound significantly.

    • Ensure Efficient Condensation: Use a well-chilled condenser to prevent the loss of product vapor.

    • Add a Radical Inhibitor: Add a small amount of an inhibitor like BHT or hydroquinone to the distillation flask to suppress free-radical polymerization.

    • Minimize Heating Time: Heat the distillation flask rapidly to the target temperature and collect the product quickly. Do not leave the material sitting at high temperatures for extended periods. A Kugelrohr apparatus is excellent for small-scale distillations as it minimizes the residence time at high temperatures.

Data and Protocols
Table 1: Physical Properties of Target Compound and Potential Byproducts
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
3-Propylcyclohex-2-en-1-one C₉H₁₄O138.21~220-225 (est. at atm)Target compound. Less polar than aldol adducts, more polar than saturated analog.[8]
3-PropylcyclohexanoneC₉H₁₆O140.22~210-215 (est. at atm)Saturated analog. Slightly lower boiling point and less polar.[14]
Michael Adduct (1,5-diketone)C₁₂H₂₀O₂196.29>250 (est. at atm)Significantly higher boiling point and more polar.
CyclohexanoneC₆H₁₀O98.14155Common unreacted starting material.
Protocol: Flash Column Chromatography
  • Column Preparation: Select a glass column and pack it with silica gel (230-400 mesh) as a slurry in 100% hexane. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system, such as 2-3% ethyl acetate in hexane.

  • Gradient Elution: Gradually increase the polarity of the eluent to 5%, 10%, and then 20% ethyl acetate in hexane. The target compound, being an α,β-unsaturated ketone, is moderately polar and should elute before the more polar aldol and Michael intermediates.[3]

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-propylcyclohex-2-en-1-one.

Table 2: Characteristic Spectroscopic Data
Compound¹H NMR (Vinyl Proton, ppm)¹³C NMR (Carbonyl Carbon, ppm)IR (C=O Stretch, cm⁻¹)
3-Propylcyclohex-2-en-1-one ~5.9 (singlet or narrow triplet)~199~1670
3-PropylcyclohexanoneNone~212~1715

Note: The conjugated C=O stretch in the enone appears at a lower frequency in the IR spectrum compared to the unconjugated C=O in the saturated ketone, providing a clear diagnostic tool.[15]

Diagram: Purification Strategy Decision Tree

purification_decision_tree start Crude Product (3-propylcyclohex-2-en-1-one) scale_check Reaction Scale? start->scale_check small_scale < 20 g (Lab Scale) scale_check->small_scale Small large_scale > 50 g (Pilot/Industrial) scale_check->large_scale Large impurity_check Major Impurity Type? small_scale->impurity_check distill_check Boiling Point Difference > 20°C and Thermally Stable? large_scale->distill_check polar_imp Polar (e.g., Aldol Adduct) impurity_check->polar_imp nonpolar_imp Non-polar / Isomeric impurity_check->nonpolar_imp flash_chrom Primary Method: Flash Column Chromatography polar_imp->flash_chrom nonpolar_imp->flash_chrom distill_yes Yes distill_check->distill_yes Yes distill_no No distill_check->distill_no No vac_distill Primary Method: Vacuum Distillation distill_yes->vac_distill distill_no->flash_chrom Consider Chromatography or Fractional Distillation

Caption: Decision tree for selecting a primary purification method.

References
  • ResearchGate. "Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam." ResearchGate, . Accessed 21 Jan. 2026.

  • Organic Syntheses. "2-cyclohexenone." Organic Syntheses, . Accessed 21 Jan. 2026.

  • PubChem. "3-Propylcyclohex-2-en-1-one." PubChem, pubchem.ncbi.nlm.nih.gov/compound/238972. Accessed 21 Jan. 2026.
  • Google Patents. "Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters." Google Patents, patents.google.com/patent/EP0686622B1/en. Accessed 21 Jan. 2026.
  • Wikipedia. "Robinson annulation." Wikipedia, en.wikipedia.
  • PubChem. "3-Methyl-5-propylcyclohex-2-en-1-one." PubChem, pubchem.ncbi.nlm.nih.gov/compound/3782139. Accessed 21 Jan. 2026.
  • NROChemistry. "Robinson Annulation." NROChemistry, . Accessed 21 Jan. 2026.

  • Chemist Wizards. "Robinson Annulation Attractive and Vital 3 Main step Mechanism." Chemist Wizards, chemistwizards.
  • PubChem. "3-Propylcyclohexan-1-one." PubChem, pubchem.ncbi.nlm.nih.gov/compound/13862294. Accessed 21 Jan. 2026.
  • Master Organic Chemistry. "The Robinson Annulation." Master Organic Chemistry, . Accessed 21 Jan. 2026.

  • Chemistry LibreTexts. "23.12: The Robinson Annulation Reaction." Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Conjugate_Addition_and_Condensation_Reactions/23.
  • Wikipedia. "Cyclohexenone." Wikipedia, en.wikipedia.org/wiki/Cyclohexenone. Accessed 21 Jan. 2026.
  • PubChem. "3-(Prop-2-en-1-yl)cyclohex-2-en-1-one." PubChem, pubchem.ncbi.nlm.nih.gov/compound/14931228. Accessed 21 Jan. 2026.
  • Organic Syntheses. "A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with." Organic Syntheses, . Accessed 21 Jan. 2026.

  • ChemScene. "3-Methyl-5-propylcyclohex-2-en-1-one." ChemScene, . Accessed 21 Jan. 2026.

  • ChemRxiv. "Deconjugative Photoisomerization of Cyclic Enones." ChemRxiv, chemrxiv.org/engage/chemrxiv/article-details/65b169829e84601135b1d310. Accessed 21 Jan. 2026.
  • Chemistry LibreTexts. "17.6: α,β-Unsaturated Aldehydes and Ketones." Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/17%3A_Carbonyl_Compounds_II-_Enols_and_Enolate_Anions.Unsaturated_and_Polycarbonyl_Compounds/17.06%3A-_Unsaturated_Aldehydes_and_Ketones. Accessed 21 Jan. 2026.
  • ACS Publications. "NMR Chemical Shifts of Trace Impurities." ACS Publications, pubs.acs.org/doi/10.1021/om100106e. Accessed 21 Jan. 2026.
  • Restek. "Impurities in Commercial Cyclohexane on Rtx-DHA-100." Restek, . Accessed 21 Jan. 2026.

  • MDPI. "Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones." MDPI, . Accessed 21 Jan. 2026.

  • Biosynth. "3-Methylcyclohex-2-en-1-one." Biosynth, . Accessed 21 Jan. 2026.

  • ChemicalBook. "3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum." ChemicalBook, . Accessed 21 Jan. 2026.

  • PubChem. "3-Methyl-2-cyclohexen-1-one." PubChem, pubchem.ncbi.nlm.nih.gov/compound/14511. Accessed 21 Jan. 2026.
  • MDPI. "Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis." MDPI, . Accessed 21 Jan. 2026.

  • NIH National Library of Medicine. "Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones." NIH National Library of Medicine, . Accessed 21 Jan. 2026.

  • Beilstein Journal of Organic Chemistry. "Construction of cyclic enones via gold-catalyzed oxygen transfer reactions." Beilstein Journal of Organic Chemistry, . Accessed 21 Jan. 2026.

  • SIELC Technologies. "2-Hydroxy-6-(isopropyl)-3-methylcyclohex-2-en-1-one." SIELC Technologies, sielc.com/product/separation-of-2-hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one-on-newcrom-r1-hplc-column/. Accessed 21 Jan. 2026.

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Troubleshooting

identifying and minimizing side reactions in 3-propylcyclohex-2-en-1-one synthesis

Welcome to the technical support center for the synthesis of 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common side reactions. Our focus is on the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Overview of Synthetic Strategies

The synthesis of 3-alkyl-substituted cyclohexenones is a foundational task in organic chemistry, with applications in the synthesis of natural products, steroids, and pharmaceuticals.[1][2][3] The target molecule, 3-propylcyclohex-2-en-1-one, is typically approached via two primary retrosynthetic disconnections, leading to well-established named reactions.

  • Robinson Annulation : This powerful method constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][4] For 3-propylcyclohex-2-en-1-one, this would typically involve the reaction of a six-carbon ketone precursor with an α,β-unsaturated ketone.

  • Stork Enamine Alkylation : This strategy involves the formation of an enamine from a ketone (such as cyclohexanone), which then acts as a nucleophile to attack an electrophile.[5][6] This method offers a milder alternative to direct alkylation using strong bases, minimizing issues like polyalkylation.[7]

The choice of strategy depends on starting material availability, desired scale, and the specific challenges encountered in the laboratory. This guide will primarily focus on troubleshooting issues arising from these common pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for a Robinson Annulation to synthesize a 3-alkylcyclohexenone?

A1: The Robinson annulation requires two key components: a Michael donor, which is an enolizable ketone, and a Michael acceptor, typically an α,β-unsaturated ketone.[8] The reaction proceeds by forming a new six-membered ring through the sequential Michael addition and intramolecular aldol condensation.[9][10]

Q2: Why is the Stork Enamine synthesis sometimes preferred over direct alkylation with a strong base like LDA?

A2: The Stork enamine synthesis offers several advantages. It operates under milder, base-free conditions, which can be crucial for sensitive substrates.[7] It also significantly minimizes the risk of polyalkylation, a common side reaction when using strong bases like lithium diisopropylamide (LDA) that can generate multiple enolates.[7][11]

Q3: Can the intramolecular aldol condensation step lead to different ring sizes?

A3: Yes, depending on which enolate is formed, different ring sizes are theoretically possible. However, the reaction is under thermodynamic control, meaning all steps are reversible.[12] Therefore, the most stable product will be predominantly formed. Intramolecular aldol reactions strongly favor the formation of stable, strain-free five- and six-membered rings over highly strained three- or four-membered rings.[13][14][15]

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield and Presence of a Polymer-like Substance

Q: My Robinson annulation reaction is low-yielding, and I'm observing a significant amount of insoluble, polymer-like material in my flask. What is happening and how can I fix it?

A: This is a classic issue in Robinson annulations and is almost certainly due to the polymerization of the Michael acceptor (e.g., an α,β-unsaturated ketone).[16] These acceptors are susceptible to self-polymerization under the basic or acidic conditions of the reaction.

Causality: The high concentration and reactivity of the α,β-unsaturated ketone lead to uncontrolled chain-growth polymerization, competing with the desired Michael addition.

Solutions:

  • Control the Acceptor Concentration: Instead of adding the Michael acceptor all at once, add it slowly over the course of the reaction to maintain a low steady-state concentration.

  • Use a Precursor: A highly effective technique is to use a precursor that generates the α,β-unsaturated ketone in situ. For example, using a β-chloroketone or a Mannich base (a β-ammonium ketone) can prevent polymerization.[8] These precursors release the reactive enone slowly under the reaction conditions.

  • Optimize Temperature: Lowering the reaction temperature can slow the rate of polymerization more significantly than the desired annulation reaction.

Issue 2: Multiple Products Detected, Including an Isomer of the Starting Ketone

Q: I am attempting an alkylation of an unsymmetrical ketone and obtaining a mixture of constitutional isomers. How can I control the regioselectivity of the reaction?

A: This issue stems from the formation of multiple, distinct enolates from your starting ketone. The resulting products depend on whether the reaction is under thermodynamic or kinetic control .[8]

  • Kinetic Enolate: Formed by removing the most accessible (least sterically hindered) α-proton. This is favored by strong, bulky, non-nucleophilic bases (like LDA), low temperatures (-78 °C), and aprotic solvents.

  • Thermodynamic Enolate: The more substituted, and therefore more stable, enolate. It is favored by weaker bases (like NaOEt or KOH), protic solvents, and higher temperatures, which allow for equilibration to the most stable intermediate.[8]

Solutions & Protocol:

ParameterKinetic Control (Less Substituted Product)Thermodynamic Control (More Substituted Product)
Base LDA (Lithium diisopropylamide), LiHMDSNaOEt, KOtBu, NaH
Temperature -78 °CRoom Temperature to Reflux
Solvent Aprotic (THF, Diethyl Ether)Protic or Aprotic (Ethanol, THF)
Addition Add ketone to a solution of the baseAdd base to the ketone solution

Workflow for Regiocontrolled Alkylation

Caption: Decision workflow for achieving regioselective alkylation.

Issue 3: Product Mass is 18 amu Higher Than Expected

Q: My final product has a mass corresponding to the desired product + H₂O. Why didn't the final dehydration step occur?

A: You have successfully performed the aldol addition but have isolated the β-hydroxy ketone intermediate instead of the final α,β-unsaturated ketone.[17] The final step of the aldol condensation is a dehydration (elimination of water), which often requires more forcing conditions.

Causality: The elimination of the hydroxyl group is typically base- or acid-catalyzed and often requires heat.[18] If the reaction temperature is too low or the reaction time is too short, the dehydration will be incomplete.

Solutions:

  • Increase Temperature: Refluxing the reaction mixture is the most common way to drive the dehydration.

  • Acid/Base Catalysis: Ensure sufficient catalyst is present. Sometimes, a separate step involving heating with a catalytic amount of acid (like p-toluenesulfonic acid) or base is required after the initial aldol addition.

  • Azeotropic Removal of Water: For challenging dehydrations, using a Dean-Stark apparatus with a solvent like toluene can effectively remove water as it is formed, driving the equilibrium towards the condensed product.

Issue 4: Presence of a Dimer or Higher Molecular Weight Adduct

Q: I am seeing a significant byproduct with a mass that suggests two molecules of my starting material have combined, or my starting enolate has added to my product.

A: This points to two likely side reactions: self-condensation of the enolizable ketone or a Michael addition of the starting enolate onto the newly formed α,β-unsaturated ketone product.[17]

Causality: The desired product, 3-propylcyclohex-2-en-1-one, is itself a Michael acceptor. If unreacted enolate is still present in the reaction mixture, it can attack the product in a conjugate addition, leading to a 1,5-dicarbonyl adduct.

Solutions:

  • Stoichiometry Control: Use a slight excess of the electrophile or Michael acceptor to ensure the enolate is consumed.

  • Order of Addition: Add the enolate solution slowly to the electrophile solution. This ensures the enolate is the limiting reagent at any given time, minimizing self-condensation and reaction with the product.

  • Use a Milder Method: Switch to a Stork enamine synthesis. Enamines are generally less basic and less prone to attacking the final enone product compared to highly reactive enolates generated with strong bases.[7]

Key Experimental Protocols

Protocol 1: General Procedure for Robinson Annulation

This protocol is a general guideline and must be optimized for specific substrates.

  • Enolate Formation: To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.1 eq) at 0-25 °C. Stir for 30-60 minutes.

  • Michael Addition: Slowly add the α,β-unsaturated ketone (1.0 eq) to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis shows consumption of the starting material.

  • Aldol Condensation & Dehydration: Heat the reaction mixture to reflux for 4-12 hours. The progress of the ring closure and dehydration can be monitored by TLC/GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Neutralize with a dilute aqueous acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.[19]

General Robinson Annulation Mechanism and Side Reactions

Robinson_Annulation Start Ketone + Base Enolate Enolate (Nucleophile) Start->Enolate Deprotonation Michael_Adduct 1,5-Diketone (Michael Adduct) Enolate->Michael_Adduct Michael Addition Self_Condensation Self-Condensation Enolate->Self_Condensation Excess Enolate Michael_Side Michael Adduct (Enolate + Product) Enolate->Michael_Side Unreacted Enolate Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Acceptor->Michael_Adduct Polymer Polymerization Acceptor->Polymer High Conc. Aldol_Intermediate β-Hydroxy Ketone (Aldol Addition Product) Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Addition Product α,β-Unsaturated Ketone (Final Product) Aldol_Intermediate->Product Dehydration Product->Michael_Side

Caption: Key steps and potential side reactions in the Robinson Annulation.

Protocol 2: General Procedure for Stork Enamine Alkylation
  • Enamine Formation: Combine the ketone (1.0 eq) and a secondary amine (e.g., pyrrolidine or morpholine, 1.2 eq) in a solvent like toluene.[20] Add a catalytic amount of acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction is complete when no more water is collected.

  • Alkylation: Cool the enamine solution. Add the alkylating agent (e.g., propyl iodide, 1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete by TLC/GC-MS.

  • Hydrolysis: Add water or dilute aqueous acid (e.g., 1 M HCl) to the reaction mixture and stir vigorously to hydrolyze the intermediate iminium salt back to the ketone.[5][6]

  • Workup and Purification: Separate the organic layer, extract the aqueous layer with an organic solvent, and combine the organic phases. Wash with brine, dry, and concentrate. Purify by column chromatography.

References

  • Organic Chemistry Tutor. Stork Enamine Synthesis. [Link][21]

  • Wikipedia. Robinson annulation. [Link][1]

  • Organic Chemistry Portal. Robinson Annulation. [Link][16]

  • Total Synthesis. Robinson Annulation Mechanism & Examples. [Link][8]

  • Pearson. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. [Link][9]

  • Grokipedia. Stork enamine alkylation. [Link][5]

  • Taylor & Francis Online. Clay Catalysis: Stork's Alkylation and Acylation of Cyclohexanone Without Isolation of Enamine. [Link][20]

  • Chemistry Notes. Robinson annulation reaction: Easy mechanism. [Link][2]

  • Chemistry Steps. Stork Enamine Synthesis. [Link][7]

  • Wikipedia. Stork enamine alkylation. [Link][6]

  • NC State University Libraries. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link][12]

  • Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. [Link][13]

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. [Link][19]

  • PAPER –III MODERN ORGANIC SYNTHESIS. [Link][11]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link][18]

  • Organic Chemistry Tutor. Intramolecular Aldol Condensation. [Link][14]

  • Chemistry Steps. Intramolecular Aldol Reactions. [Link][15]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link][4]

  • J&K Scientific LLC. Robinson Annulation. [Link][10]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Propylcyclohex-2-en-1-one

Welcome to the technical support center for the synthesis and optimization of 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the robust Robinson annulation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-propylcyclohex-2-en-1-one?

The most common and efficient method for synthesizing 3-propylcyclohex-2-en-1-one is the Robinson annulation .[1][2] This powerful reaction builds a six-membered ring by combining a Michael addition with an intramolecular aldol condensation in a sequential process.[3][4][5] The term "annulation" itself comes from the Latin annulus, meaning ring, as the reaction's purpose is to build a new ring onto a molecule.[6][7]

Q2: What are the necessary starting materials for this synthesis?

To synthesize 3-propylcyclohex-2-en-1-one via a Robinson annulation, you require two key components:

  • A Michael Donor: This is an enolizable ketone that will provide the propyl-substituted backbone. A suitable precursor would be 2-hexanone .

  • A Michael Acceptor: This is an α,β-unsaturated ketone. The classic and most frequently used acceptor for forming the cyclohexenone ring is methyl vinyl ketone (MVK) .[1][8]

The reaction is typically mediated by a base or, less commonly, an acid catalyst.[2][8]

Q3: Can you illustrate the general reaction scheme?

Certainly. The synthesis involves the base-catalyzed reaction between 2-hexanone and methyl vinyl ketone (MVK). The process consists of two main stages: a Michael addition to form a 1,5-diketone intermediate, followed by an intramolecular aldol condensation and subsequent dehydration to yield the final α,β-unsaturated cyclic ketone.[9][10]

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_products Product 2-Hexanone 2-Hexanone Michael_Adduct 1,5-Diketone Intermediate 2-Hexanone->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Base Base (e.g., NaOEt) Base->2-Hexanone Enolate Formation Product 3-Propylcyclohex-2-en-1-one Michael_Adduct->Product Intramolecular Aldol Condensation & Dehydration

Caption: General workflow for Robinson Annulation synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.

Problem: Low or No Product Yield

Q: My reaction has stalled, or my final yield of 3-propylcyclohex-2-en-1-one is disappointingly low. What are the likely causes and how can I fix them?

This is a common issue stemming from several potential factors. A systematic approach is best for diagnosis.

  • Cause 1: Ineffective Base or Catalyst. The initial Michael addition requires the formation of an enolate from 2-hexanone.[8] If the base is too weak, not enough enolate will be generated. If it is too strong or sterically hindered, it may favor other side reactions.

    • Solution: Sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are standard choices.[11] Ensure your base is not old or decomposed. For sensitive substrates, consider milder amine catalysts like pyrrolidine or piperidine, which operate via an enamine intermediate.[5]

  • Cause 2: Polymerization of Methyl Vinyl Ketone (MVK). MVK is highly susceptible to polymerization, especially in the presence of base or heat.[12] This is a frequent cause of yield loss.

    • Solution: Use freshly distilled MVK for each reaction. Add the MVK slowly and dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to keep its instantaneous concentration low.[8] An alternative strategy is to use a precursor like a β-chloroketone, which generates the α,β-unsaturated ketone in situ, thereby reducing polymerization side reactions.[12]

  • Cause 3: Incorrect Reaction Temperature. The Michael addition is typically exothermic and fares well at lower temperatures, while the subsequent aldol condensation and especially the final dehydration step often require heating.[8]

    • Solution: Perform the initial Michael addition at a lower temperature (0-25 °C). Once the formation of the 1,5-diketone intermediate is confirmed (e.g., by TLC), gently heat the reaction mixture to drive the cyclization and dehydration. In some cases, isolating the Michael adduct first and then subjecting it to separate cyclization conditions provides a higher overall yield.[2][9]

Problem: Formation of Multiple Impurities

Q: My crude product analysis (TLC, GC-MS) shows a complex mixture instead of a clean product. What are these side products and how can I minimize them?

The presence of multiple products indicates competing reaction pathways. Identifying the main culprits is key to optimizing selectivity.

G Start Reaction Start (2-Hexanone + MVK + Base) Michael_Adduct 1,5-Diketone (Michael Adduct) Start->Michael_Adduct Michael Addition Polymer MVK Polymerization Start->Polymer Fast Self_Condensation 2-Hexanone Self-Condensation Start->Self_Condensation Slow Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction Desired_Path Desired Pathway Side_Path Side Pathways Final_Product 3-Propylcyclohex-2-en-1-one Michael_Adduct->Final_Product Aldol Condensation

Caption: Competing reaction pathways in the Robinson Annulation.

  • Side Product 1: The Uncyclized 1,5-Diketone (Michael Adduct). This is the most common "impurity" and indicates that the second stage of the reaction—the intramolecular aldol condensation—is incomplete.[1]

    • Identification: The 1,5-diketone will have a significantly different polarity from the final enone product and can be identified by mass spectrometry.

    • Solution: The dehydration step of the aldol condensation is often the bottleneck and is reversible.[13] Increase the reaction temperature or use a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium toward the final product.[5]

  • Side Product 2: Self-Condensation Products. The starting ketone (2-hexanone) can undergo self-aldol condensation, leading to undesired dimers.

    • Identification: These products will have a higher molecular weight than the desired product.

    • Solution: This is more likely if the MVK is added too slowly or if the reaction temperature is too high initially. Maintain a low temperature during the initial Michael addition and ensure a slight excess of the Michael acceptor (MVK).

  • Side Product 3: Alternative Cyclization Products. Depending on which α-proton is removed from the 1,5-diketone intermediate, different ring sizes could theoretically form.

    • Solution: Fortunately, thermodynamics and kinetics heavily favor the formation of stable six-membered rings over strained four-membered or bridged systems.[13] This is rarely a major issue under standard conditions.

Problem: Purification Challenges

Q: I am finding it difficult to isolate pure 3-propylcyclohex-2-en-1-one from the crude reaction mixture. What purification strategies do you recommend?

Purification of moderately polar, medium-boiling-point ketones requires a careful approach.

  • Step 1: Work-up. After the reaction is complete, quench it by adding a mild acid (like saturated aq. NH₄Cl) to neutralize the base.[8] Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Step 2: Column Chromatography. This is the most reliable method for separating the desired product from non-volatile impurities and side products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The product is moderately polar and should elute cleanly.

  • Step 3: Distillation. If the primary impurities are high-boiling polymers or salts, vacuum distillation can be an effective final purification step for the isolated product.[14][15] 3-propylcyclohex-2-en-1-one is a relatively small molecule and should be distillable under reduced pressure.

Optimized Experimental Protocols

Protocol 1: Standard One-Pot Base-Catalyzed Synthesis

This protocol is a robust starting point for the synthesis.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-hexanone (1.0 eq) and absolute ethanol (approx. 0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide in ethanol (1.1 eq). Stir for 30 minutes to ensure complete enolate formation.

  • Michael Addition: While maintaining the temperature at 0 °C, add freshly distilled methyl vinyl ketone (MVK) (1.05 eq) dropwise over 1 hour using a syringe pump.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the consumption of starting material and the formation of the 1,5-diketone intermediate by TLC or GC-MS.

  • Aldol Condensation & Dehydration: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours to drive the cyclization and dehydration.

  • Work-up & Purification: Cool the mixture, quench with saturated aqueous NH₄Cl, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography.

Protocol 2: Two-Step Procedure with Michael Adduct Isolation

This method can improve yields by optimizing each step separately, which is particularly useful if one-pot procedures are proving problematic.[9]

  • Michael Addition: Follow steps 1-4 from Protocol 1.

  • Adduct Isolation: After stirring at room temperature, quench the reaction with saturated aqueous NH₄Cl and perform an extractive work-up as described above. Purify the crude 1,5-diketone intermediate by flash chromatography.

  • Cyclization: Dissolve the purified 1,5-diketone in a suitable solvent (e.g., methanol or toluene). Add a base (e.g., sodium methoxide, 3.0 eq) and stir at room temperature or heat to reflux as needed.[2] If using toluene, a Dean-Stark trap can be employed to remove water.

  • Final Work-up: Once the cyclization is complete, perform the standard work-up and purification as detailed in Protocol 1.

Comparative Data Table

ParameterMethod/ReagentTypical ConditionsAdvantagesDisadvantages
Catalyst Base (KOH, NaOEt) 0.1 - 1.2 eq, Ethanol/Methanol, 0 °C to refluxInexpensive, reliable, well-documented[8]Can promote MVK polymerization and self-condensation[12]
Acid (Proline) 10-30 mol%, DMSO/Toluene, 25-75 °CCan provide stereoselectivity (asymmetric synthesis)[1]More expensive, may require specific conditions
Procedure One-Pot All reagents combined sequentiallyTime and resource-efficientYields can be lower due to competing reactions[9]
Two-Step Isolate Michael adduct before cyclizationAllows for optimization of each step, often higher yields[2][9]More time-consuming, involves an extra purification step
Solvent Protic (Ethanol, Methanol) Standard for alkoxide basesSolubilizes reagents wellCan participate in side reactions
Aprotic (Toluene, THF) Used with stronger bases (NaH) or for azeotropic water removalLess reactive, allows for wider temperature rangeMay require stronger, more hazardous bases

References

  • Total Synthesis. Robinson Annulation Mechanism & Examples. Available from: [Link]

  • Wikipedia. Robinson annulation. Available from: [Link]

  • Organic Chemistry Portal. Robinson Annulation. Available from: [Link]

  • Chemistry Steps. Robinson Annulation-Mechanism and Shortcut. Available from: [Link]

  • BYJU'S. Robinson Annulation Mechanism. Available from: [Link]

  • Master Organic Chemistry. The Robinson Annulation. Available from: [Link]

  • J&K Scientific LLC. Robinson Annulation. Available from: [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. Available from: [Link]

  • NROChemistry. Robinson Annulation. Available from: [Link]

  • Chemistry Notes. Robinson annulation reaction: Easy mechanism. Available from: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Robinson annulation. Available from: [Link]

  • McMurry, J. Organic Chemistry: A Tenth Edition - 23.12 The Robinson Annulation Reaction. Available from: [Link]

  • Pharmacy 180. Robinson Annulation - Planning Organic Syntheses. Available from: [Link]

  • Organic Syntheses. Procedure for (R)-3-PHENYLCYCLOHEXANONE. Available from: [Link]

  • Organic Syntheses. 3-ethoxy-2-cyclohexenone. Available from: [Link]

  • Google Patents. Method of cyclohexanone purification.
  • Google Patents. Purification of cyclohexanone.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Decomposition of 3-Propylcyclohex-2-en-1-one During Workup

Prepared by the Office of Senior Application Scientists Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-propylcyclohex-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-propylcyclohex-2-en-1-one and related α,β-unsaturated ketones. The stability of these valuable synthetic intermediates during reaction workup and purification is a common challenge. This document provides in-depth, field-proven insights and protocols to help you maximize your yield and purity by preventing unwanted decomposition and side reactions.

Section 1: Understanding the Inherent Instability of α,β-Unsaturated Ketones

The chemical reactivity of 3-propylcyclohex-2-en-1-one is dominated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This conjugation creates a molecule with multiple reactive sites, making it susceptible to degradation under common workup conditions. Understanding these pathways is the first step toward preventing them.

The primary vulnerabilities include:

  • Electrophilic Beta-Carbon : The β-carbon is electron-deficient due to resonance, making it a prime target for nucleophilic attack in a process known as a Michael (or conjugate) addition.[1][2] Nucleophiles present during workup, such as water or hydroxide, can initiate this unwanted reaction.

  • Acidity of α'-Protons : The protons on the carbon adjacent to the carbonyl (C6) are acidic and can be removed by base to form an enolate. This enolate can participate in undesired aldol-type side reactions.

  • Double Bond Isomerization : Under both acidic and basic conditions, the double bond can migrate from the conjugated α,β-position to the unconjugated β,γ-position. This isomerization is often thermodynamically unfavorable but can be kinetically accessible, leading to a mixture of products.[3][4]

Below is a diagram illustrating the primary decomposition and isomerization pathways that can compromise your product during workup.

cluster_acid Acid-Catalyzed Pathways (H+) cluster_base Base-Catalyzed Pathways (OH-) A 3-Propylcyclohex-2-en-1-one (Desired Product) B Intermediate Carbocation A->B Protonation E Michael Adduct (e.g., with OH-) A->E Michael Addition F Enolate at C6 A->F Deprotonation C β-Hydroxy Ketone (Hydration Product) B->C + H2O D β,γ-Unsaturated Isomer (Isomerization) B->D - H+ G Aldol/Polymerization Products F->G Further Reaction

Caption: Key decomposition pathways for 3-propylcyclohex-2-en-1-one.

Section 2: Frequently Asked Questions (FAQs)

Q: My final yield of 3-propylcyclohex-2-en-1-one is consistently low after workup and chromatography. What is the most common reason?

A: The most frequent cause of yield loss is exposure to harsh pH conditions during the aqueous wash. Both strong acids and strong bases can catalyze decomposition. Strong base (e.g., NaOH, KOH) is particularly detrimental, often leading to Michael addition byproducts or polymerization. We recommend using only mild reagents like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization, or preferably, washing with neutral brine.

Q: I see multiple spots on my TLC plate after the workup, even though the reaction appears clean by in-process TLC. What are these impurities?

A: These new spots are likely workup-induced byproducts. The most common are the β,γ-unsaturated isomer and the hydrated β-hydroxy ketone. If a strong base was used, you might also be seeing oligomeric or polymeric materials, which often appear as a streak from the baseline on the TLC plate.

Q: How should I remove residual acid catalyst from my reaction mixture without damaging the product?

A: The safest method is to perform a gentle aqueous wash with saturated sodium bicarbonate solution. Add the bicarbonate solution slowly to the cooled reaction mixture in a separatory funnel until effervescence ceases. This neutralizes the acid without creating a strongly basic environment. Follow this with a brine wash to aid layer separation and remove residual water.

Q: Is it better to use silica gel or alumina for column chromatography?

A: Standard silica gel is acidic and can cause streaking, isomerization, or decomposition, especially with prolonged contact time. If you must use silica, consider deactivating it first by adding 1% triethylamine to your eluent system. However, for sensitive enones, neutral alumina is often a superior choice as it minimizes acid-catalyzed degradation.

Q: How should I store the purified 3-propylcyclohex-2-en-1-one?

A: Like many α,β-unsaturated carbonyl compounds, it is best stored cold (e.g., in a freezer at -20 °C), under an inert atmosphere (nitrogen or argon), and protected from light. This minimizes the risk of slow polymerization or oxidation over time.

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental issues, their underlying causes, and actionable solutions.

Symptom / Observation Probable Cause Recommended Solution & Scientific Rationale
Significant product loss during aqueous wash. Base-catalyzed decomposition. Strong bases (e.g., >1M NaOH) act as nucleophiles in a Michael addition and also generate enolates, leading to complex side reactions and polymerization.[1]AVOID strong bases. Neutralize acidic reaction mixtures with saturated aqueous NaHCO₃ or a dilute (5%) Na₂CO₃ solution. For general washing, use only pH-neutral water or brine.
Acid-catalyzed hydration. Residual strong acid (e.g., H₂SO₄, TsOH) can catalyze the addition of water across the double bond, forming a β-hydroxy ketone.Quench the reaction mixture by pouring it into a mildly basic solution (e.g., saturated NaHCO₃). This neutralizes the acid before water has a significant chance to react.
Appearance of a new, less polar spot on TLC after workup. Double bond isomerization. The presence of acid or base can facilitate the formation of the β,γ-unsaturated isomer (3-propylcyclohex-3-en-1-one).[4] This isomer is typically less polar and has a higher Rf value.Maintain strict pH control during workup (pH 7-8). Minimize the time the product is in solution before purification. If using silica gel, work quickly.
Product turns dark or viscous during solvent removal (rotovap). Thermal decomposition or polymerization. α,β-Unsaturated ketones can polymerize upon heating, especially if trace acid or base is present.Use a low water bath temperature (<40 °C) for rotary evaporation. For final solvent removal, use a high-vacuum pump at room temperature rather than prolonged heating.
Product streaks badly on a silica gel column, with poor recovery. Decomposition on acidic silica. The Lewis acidic sites on silica gel can catalyze the same degradation pathways (isomerization, hydration) as free acid, leading to a continuous decomposition process as the product band moves down the column.Option 1 (Preferred): Use neutral alumina as the stationary phase. Option 2: Deactivate the silica gel. Prepare a slurry of silica in your chosen eluent and add 1-2% triethylamine (by volume). Option 3: Perform a rapid filtration through a plug of silica instead of a long, slow column run.
Section 4: Recommended Protocols & Workflows

Adherence to a validated protocol is critical for reproducibility and success. The following procedures are optimized to minimize degradation of 3-propylcyclohex-2-en-1-one.

Protocol 1: Standard Workup Procedure
  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. This reduces the rate of potential side reactions during quenching.

  • Quench: Slowly pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a mild acidic salt that provides a buffered, slightly acidic environment (pH ~5-6), which is generally safe for enones and effective at neutralizing organometallic reagents or basic catalysts. Alternatively, for neutralizing acid catalysts, use saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Diethyl ether is often preferred due to its lower boiling point, making for easier removal.

  • Wash: Combine the organic layers and wash them sequentially with:

    • Deionized Water (1x)

    • Saturated Aqueous Brine (1x) The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl for 5-10 minutes, then filter to remove the drying agent.

  • Concentrate: Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature no higher than 40 °C .

Workflow Diagram: Best Practices for Workup

Start Crude Reaction Mixture Quench 1. Quench (0°C, sat. NH4Cl) Start->Quench Extract 2. Extract (3x with Et2O or EtOAc) Quench->Extract Wash 3. Wash (H2O, then Brine) Extract->Wash Dry 4. Dry (Anhydrous MgSO4) Wash->Dry Concentrate 5. Concentrate (<40°C Rotovap) Dry->Concentrate Purify 6. Purify (Neutral Alumina Column) Concentrate->Purify End Pure Product Purify->End

Caption: Recommended experimental workflow for isolating 3-propylcyclohex-2-en-1-one.

Protocol 2: Purification by Flash Chromatography
  • Choose Stationary Phase: Neutral alumina is the recommended choice. If unavailable, use silica gel treated with 1% triethylamine in the eluent.

  • Select Eluent: Determine an appropriate solvent system by TLC (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.25-0.35.

  • Pack the Column: Pack the column using the chosen eluent system. Ensure the column is packed evenly to prevent channeling.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. For sensitive compounds, it is best to adsorb the crude oil onto a small amount of the stationary phase, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute: Run the column with the chosen eluent, collecting fractions. Do not apply excessive pressure, but work efficiently to minimize contact time.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure as described in the workup protocol (bath temp <40 °C).

References
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14931228, 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Pollack, R. M., & Whalen, D. L. (1982). Mechanism of the acid- and general-base-catalyzed conjugation of 3-cyclopentenone and 3-cyclohexenone; electrostatic effects in the conjugation of .beta.,.gamma.-unsaturated ketones. Journal of the American Chemical Society, 104(25), 7059–7064.
  • Google Patents. (n.d.). US20060211889A1 - Process for the isomerisation of a cyclohexenyl alkyl or alkenyl ketone.
  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Diao, T., & Stahl, S. S. (2011). Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity. Journal of the American Chemical Society, 133(37), 14566–14569. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Loos, P., & Verkade, J. G. (2009). α,β-Unsaturated ketones based on allobetulone. ResearchGate. Retrieved from [Link]

Sources

Optimization

troubleshooting NMR and mass spectrometry data of 3-propylcyclohex-2-en-1-one

Welcome to the technical support guide for the analytical characterization of 3-propylcyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 3-propylcyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the complexities of NMR and mass spectrometry data for this α,β-unsaturated ketone. Here, we synthesize technical accuracy with field-proven insights to empower you in your experimental endeavors.

Introduction

3-Propylcyclohex-2-en-1-one is a cyclic enone of interest in various fields of chemical synthesis. Its structural elucidation relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, like many α,β-unsaturated systems, its spectra can present interpretive challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot and understand the data you acquire.

Expected Spectroscopic Data

A foundational element of troubleshooting is a clear understanding of the expected data for a pure sample. The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for 3-propylcyclohex-2-en-1-one.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Propylcyclohex-2-en-1-one (in CDCl₃)

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
Vinylic H (C2-H)5.8 - 6.0Singlet (s) or narrow multipletThe chemical shift is influenced by the conjugation with the carbonyl group.
Allylic CH₂ (C4-H₂)2.3 - 2.5Triplet (t)Adjacent to a CH₂ group.
Allylic CH₂ (Propyl-C1'-H₂)2.1 - 2.3Triplet (t)Adjacent to a CH₂ group in the propyl chain.
Cyclohexane CH₂ (C5-H₂)1.9 - 2.1Multiplet (m)Complex splitting due to coupling with adjacent protons.
Cyclohexane CH₂ (C6-H₂)2.2 - 2.4Triplet (t)Adjacent to the carbonyl group.
Propyl CH₂ (C2'-H₂)1.4 - 1.6SextetCoupled to both a CH₂ and a CH₃ group.
Propyl CH₃ (C3'-H₃)0.9 - 1.0Triplet (t)Terminal methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Propylcyclohex-2-en-1-one (in CDCl₃)

Carbon Assignment Expected Chemical Shift (ppm) Notes
Carbonyl C (C1)198 - 202Deshielded due to the electronegative oxygen atom.
Vinylic C (C2)125 - 130Part of the carbon-carbon double bond.
Vinylic C (C3)160 - 165The carbon bearing the propyl group is more deshielded.
Allylic CH₂ (C4)30 - 35
Cyclohexane CH₂ (C5)25 - 30
α-Carbonyl CH₂ (C6)35 - 40Adjacent to the carbonyl group.
Propyl CH₂ (C1')35 - 40
Propyl CH₂ (C2')20 - 25
Propyl CH₃ (C3')13 - 15

Frequently Asked Questions (FAQs)

FAQ 1: Sample Preparation and NMR Solvents

Question: What is the recommended solvent for NMR analysis of 3-propylcyclohex-2-en-1-one, and are there any specific sample preparation considerations?

Answer:

For routine ¹H and ¹³C NMR, deuterated chloroform (CDCl₃) is the standard and most effective solvent for 3-propylcyclohex-2-en-1-one due to its excellent solubilizing properties for this class of compounds and its relatively clean spectral window.

Causality and Experimental Choices:

  • Solubility: Non-polar to moderately polar organic compounds like cyclic enones dissolve well in CDCl₃.

  • Chemical Inertness: CDCl₃ is generally unreactive towards the analyte.

  • Residual Peak: The residual proton peak of CDCl₃ at ~7.26 ppm is typically far from the signals of interest in the aliphatic and vinylic regions of your compound.

Best Practices for Sample Preparation:

  • Purity: Ensure your sample is as pure as possible. Residual solvents from purification (e.g., ethyl acetate, hexanes) are a common source of confusion and should be removed under high vacuum.

  • Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent. Overly concentrated samples can lead to peak broadening and shifts in chemical values.[1]

  • Water Content: Moisture can be a significant issue, leading to a broad peak in the ¹H NMR spectrum (typically 1.5-2.5 ppm in CDCl₃). Use a dry NMR tube and consider storing your deuterated solvents over molecular sieves to minimize water contamination.[1]

FAQ 2: Interpreting the Vinylic Proton Signal

Question: Why does the vinylic proton at C2 appear as a singlet? Shouldn't it be split by the adjacent allylic protons?

Answer:

The vinylic proton at the C2 position is expected to appear as a singlet or a very narrow multiplet due to the small value of the four-bond coupling constant (⁴J) between the vinylic proton and the allylic protons on C4. This long-range coupling is often too small to be resolved by standard NMR spectrometers.

Mechanistic Insight: Proton-proton coupling is mediated through the bonding electrons. The magnitude of the coupling constant generally decreases as the number of bonds separating the protons increases. For a typical ⁴J coupling in an acyclic system, the value is often less than 1 Hz, which is smaller than the natural line width of the peaks in many spectra.

FAQ 3: Understanding the Mass Spectrum Molecular Ion

Question: I am not seeing a strong molecular ion peak in the mass spectrum of my compound. Is this normal?

Answer:

While many organic compounds show a prominent molecular ion (M⁺) peak, it is not uncommon for the molecular ion of ketones, especially those with aliphatic side chains, to be of low to moderate intensity or even absent in electron ionization (EI) mass spectrometry.[1] This is due to the high energy of the ionization process, which can lead to rapid fragmentation.

Causality: The initial radical cation formed upon electron impact is often unstable and readily undergoes fragmentation to form more stable carbocations. For 3-propylcyclohex-2-en-1-one, fragmentation pathways such as α-cleavage and rearrangements can be very efficient, thus diminishing the abundance of the intact molecular ion.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in the ¹H NMR Spectrum

Problem: My ¹H NMR spectrum of 3-propylcyclohex-2-en-1-one shows several unexpected signals that I cannot assign to the target molecule.

Potential Causes and Solutions:

  • Solvent Impurities: Residual non-deuterated solvent is a very common issue.

    • Diagnosis: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvent impurities.[2] For example, a singlet at ~2.17 ppm could indicate acetone, while a quartet at ~3.45 ppm and a triplet at ~1.20 ppm are characteristic of diethyl ether.

    • Solution: Thoroughly dry your sample under high vacuum before preparing the NMR sample. Ensure your NMR tube is clean and dry.

  • Synthetic Byproducts: If 3-propylcyclohex-2-en-1-one was synthesized via a Robinson annulation, you might have intermediates or side products present.[3][4][5][6]

    • Diagnosis: The Robinson annulation proceeds through a Michael addition followed by an intramolecular aldol condensation.[3][4][5][6] The Michael adduct (a 1,5-diketone) or the aldol addition product (a β-hydroxy ketone) could be present as impurities. Look for signals corresponding to a second ketone or a hydroxyl proton (often a broad singlet).

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature, or base concentration) to ensure complete reaction. Re-purify your product using column chromatography.

  • Starting Material from Oxidation: If the enone was prepared by oxidation of the corresponding allylic alcohol (3-propylcyclohex-2-en-1-ol), incomplete oxidation can be a source of impurity.

    • Diagnosis: Look for a broad singlet corresponding to the hydroxyl proton (OH) and a signal around 4.0-4.2 ppm for the proton on the carbon bearing the alcohol (CH-OH).

    • Solution: Re-subject the material to the oxidation conditions or re-purify by column chromatography.

Workflow for Identifying Unexpected Peaks:

G start Unexpected Peaks in ¹H NMR check_solvent Compare to Solvent Impurity Tables start->check_solvent is_solvent Is it a known solvent? check_solvent->is_solvent solvent_impurity Impurity is a residual solvent. is_solvent->solvent_impurity Yes check_synthesis Consider Synthetic Route is_solvent->check_synthesis No dry_sample Action: Dry sample under high vacuum. solvent_impurity->dry_sample robinson Robinson Annulation? check_synthesis->robinson oxidation Oxidation of Alcohol? check_synthesis->oxidation michael_adduct Possible Michael Adduct (1,5-diketone) or Aldol Intermediate. robinson->michael_adduct Yes starting_alcohol Possible residual 3-propylcyclohex-2-en-1-ol. oxidation->starting_alcohol Yes repurify Action: Re-purify sample. michael_adduct->repurify starting_alcohol->repurify

Caption: Troubleshooting workflow for unexpected NMR signals.

Scenario 2: Ambiguous Mass Spectrometry Fragmentation

Problem: The mass spectrum of my product is complex, and I am unsure how to assign the major fragment ions.

Expected Fragmentation Pattern and Interpretation:

The electron ionization (EI) mass spectrum of 3-propylcyclohex-2-en-1-one (Molecular Weight: 152.23 g/mol ) is expected to show fragmentation patterns characteristic of cyclic ketones and compounds with alkyl side chains.

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[1] For 3-propylcyclohex-2-en-1-one, this can occur in two ways:

    • Loss of the propyl radical (•C₃H₇), leading to a fragment at m/z 109 .

    • Loss of the C₃H₅ fragment from the ring, which is less likely but possible.

  • McLafferty-type Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen on an alkyl chain attached to the carbonyl, a similar rearrangement can occur in cyclic systems.

  • Retro-Diels-Alder (RDA) Reaction: Cyclic enones can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the ring. For 3-propylcyclohex-2-en-1-one, this could lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 124 .

Reference Spectrum Analysis (3-Methylcyclohex-2-en-1-one): The NIST WebBook provides a mass spectrum for the closely related 3-methylcyclohex-2-en-1-one (MW: 110.15 g/mol ).[7] The major fragments observed are at m/z 82 (M-28, loss of C₂H₂) and m/z 67. By analogy, for 3-propylcyclohex-2-en-1-one, we can predict major fragments resulting from similar losses.

Predicted Major Fragments for 3-Propylcyclohex-2-en-1-one (MW=152):

m/z Possible Identity Fragmentation Pathway
152[M]⁺Molecular Ion
124[M - C₂H₄]⁺Retro-Diels-Alder type reaction
109[M - C₃H₇]⁺α-Cleavage (loss of propyl radical)
82[C₆H₁₀O - C₃H₇ + H]⁺Complex rearrangement and cleavage

Fragmentation Logic Diagram:

G M [C₁₀H₁₆O]⁺˙ m/z = 152 frag1 [M - C₃H₇]⁺ m/z = 109 M->frag1 α-Cleavage frag2 [M - C₂H₄]⁺˙ m/z = 124 M->frag2 Retro-Diels-Alder frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Key fragmentation pathways for 3-propylcyclohex-2-en-1-one.

Experimental Protocols

Protocol 1: D₂O Shake for Labile Protons

This protocol is used to identify exchangeable protons (e.g., -OH from a residual alcohol impurity) in a ¹H NMR spectrum.

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample in CDCl₃.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure mixing.

  • Allow the layers to separate (if visible).

  • Re-acquire the ¹H NMR spectrum.

  • Observation: The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.

Causality: The acidic proton of the impurity (e.g., R-OH) will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signal vanishes.

References

  • Chemistry LibreTexts. (2021, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Robinson annulation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methyl-2-cyclohexen-1-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Nowick, J. S. (2011, November 30). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in Reactions of 3-Propylcyclohex-2-en-1-one

Welcome to the technical support center for stereoselective synthesis involving 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective synthesis involving 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling stereochemical outcomes in reactions with this versatile building block. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

Q1: My conjugate addition reaction to 3-propylcyclohex-2-en-1-one is resulting in a nearly 1:1 mixture of stereoisomers. What are the most likely initial causes?

A: Achieving poor stereoselectivity (either enantioselectivity or diastereoselectivity) is a common issue that typically points to a few key areas. First, assess your catalyst system. If using an organocatalyst or a chiral metal complex, ensure it is of high purity and has not degraded. Second, reaction temperature is a critical factor; often, running reactions at lower temperatures enhances selectivity by favoring the transition state with the lowest activation energy.[1] Finally, the choice of solvent can dramatically influence the stereochemical outcome by affecting the conformation of the catalyst-substrate complex and transition states.[2]

Q2: How does the propyl group at the 3-position influence the stereochemical outcome compared to a smaller methyl group?

A: The propyl group exerts a more significant steric influence than a methyl group. This increased steric bulk can be advantageous, as it can create a more pronounced facial bias for the approach of a nucleophile or reagent, potentially leading to higher diastereoselectivity.[3] However, it can also hinder the approach of bulky nucleophiles or slow down the reaction rate. The key is to select a chiral catalyst or auxiliary that can effectively leverage this steric difference to control the formation of the desired stereoisomer.

Q3: What class of catalyst is generally most effective for achieving high enantioselectivity in Michael additions to 3-substituted cyclohexenones?

A: Organocatalysis has emerged as a powerful strategy for the enantioselective functionalization of α,β-unsaturated carbonyl compounds like 3-propylcyclohex-2-en-1-one.[4] Chiral secondary amines, such as proline and its derivatives (e.g., diphenylprolinol silyl ethers), are frequently used.[5] These catalysts operate by forming a chiral iminium ion intermediate with the enone, which lowers the LUMO and effectively shields one face of the molecule, directing the nucleophilic attack to the other face.[5] Chiral thiourea-based catalysts are also highly effective, particularly for Michael additions of nitroalkanes, as they activate the nucleophile and electrophile through hydrogen bonding.[6][7]

Q4: Can I use a chiral auxiliary to control the stereochemistry of reactions on this substrate?

A: Yes, employing a chiral auxiliary is a classic and robust strategy.[8] The auxiliary is a chiral moiety that is temporarily attached to the reacting molecule to direct the stereochemical course of a reaction. For instance, conversion of the ketone to a chiral enamine or imine using a chiral amine (like SAMP/RAMP) can direct subsequent alkylation or addition reactions.[9] After the stereoselective transformation, the auxiliary is cleaved to reveal the chiral product. While effective, this approach is less atom-economical than catalytic methods as it involves additional synthetic steps for attachment and removal.[10]

II. Troubleshooting Guides & Optimization Protocols

Scenario 1: Poor Enantioselectivity in an Organocatalyzed Michael Addition

You are performing a Michael addition of nitromethane to 3-propylcyclohex-2-en-1-one using a standard proline-derived organocatalyst and are observing low enantiomeric excess (e.e.).

G start Low e.e. Observed in Michael Addition check_catalyst 1. Verify Catalyst Integrity start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK screen_solvents Solvent Screening check_conditions->screen_solvents optimize_temp Temperature Optimization check_conditions->optimize_temp screen_catalysts 3. Screen Alternative Catalysts screen_solvents->screen_catalysts No Improvement optimize_temp->screen_catalysts No Improvement additives 4. Consider Additives screen_catalysts->additives Modest Improvement

Caption: Troubleshooting decision tree for low enantioselectivity.

  • Catalyst Integrity & Loading:

    • The Problem: The catalyst may have degraded due to moisture or improper storage, or the loading may be insufficient. Organocatalysts, while robust, are not infallible.

    • The Solution: Use a freshly opened or purified batch of the catalyst. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The optimal catalyst loading is often between 5-20 mol%; screen loadings within this range to find the sweet spot.[1]

  • Reaction Conditions (Solvent & Temperature):

    • The Problem: The transition states leading to the two enantiomers are often close in energy. Solvent polarity and temperature can alter the stability of these transition states, directly impacting selectivity.[1][2] Nonpolar solvents often lead to higher enantioselectivity in iminium ion catalysis.[11] Lowering the temperature generally increases the energy difference between diastereomeric transition states, enhancing selectivity.[12]

    • The Solution: Conduct a solvent screen and temperature optimization. A systematic approach is crucial for success.

  • Setup: Prepare five identical reactions in parallel in sealed vials under an inert atmosphere. Use 3-propylcyclohex-2-en-1-one (1.0 equiv), nitromethane (2.0 equiv), and your organocatalyst (10 mol%).

  • Solvent Screen (at Room Temperature):

    • To each vial, add a different anhydrous solvent. See the table below for suggestions.

    • Stir the reactions for the standard reaction time (e.g., 24-48 hours).

    • Analyze the conversion and e.e. of each reaction by chiral HPLC or GC.

EntrySolventPolarityTypical Outcome on e.e.
1TolueneNonpolarOften provides good selectivity.
2Dichloromethane (DCM)Polar AproticCommon choice, variable results.
3Tetrahydrofuran (THF)Polar AproticCan coordinate with intermediates.
4CyclohexaneNonpolarMay increase e.e. but slow reaction.[11]
5ChloroformPolar AproticAlternative to DCM.
  • Temperature Optimization:

    • Using the best solvent identified in the screen, set up three identical reactions.

    • Run them at different temperatures: Room Temperature (e.g., 20 °C), 0 °C, and -20 °C.

    • Monitor the reactions until completion (this may take longer at lower temperatures).

    • Analyze the e.e. for each temperature. Lower temperatures are expected to yield higher e.e.

Scenario 2: Poor Diastereoselectivity in the Reduction of the Carbonyl Group

You are reducing the ketone in 3-propylcyclohex-2-en-1-one to the corresponding allylic alcohol and obtaining a poor diastereomeric ratio (d.r.), leading to a mixture of cis and trans products.

The Problem: Simple reducing agents like sodium borohydride (NaBH₄) are often not selective for prochiral ketones. The facial selectivity of the hydride attack is low because the steric environment on either face of the carbonyl is not sufficiently different to direct the approach of the small hydride ion.

The Solution: Directed Reduction using Bulky Reagents

To enhance diastereoselectivity, you must use a reducing agent that is sterically demanding. The bulky reagent will preferentially attack from the less hindered face of the molecule, which is typically opposite to the pseudo-axial propyl group in the most stable conformer of the cyclohexenone ring.

  • Reagent Selection: Choose a sterically hindered hydride reagent. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for the selective reduction of cyclic ketones.

  • Reaction Setup:

    • Dissolve 3-propylcyclohex-2-en-1-one (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.1 mL, 1.1 mmol, 1.0 M solution in THF) dropwise to the stirred solution over 10 minutes. The slow addition is critical to control the reaction and prevent side reactions.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup and Analysis:

    • Quench the reaction by slowly adding 1 M NaOH (2 mL) followed by 30% hydrogen peroxide (1 mL) at -78 °C to decompose the borane species.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the resulting 3-propylcyclohex-2-en-1-ol by ¹H NMR spectroscopy or GC analysis.

The bulky tri-sec-butylborohydride moiety of L-Selectride® cannot easily approach the carbonyl from the same face as the C3-propyl group. It is therefore directed to the opposite face, leading to the preferential formation of one diastereomer. This is a classic example of steric-approach control.[3]

G cluster_0 Steric-Approach Control in Reduction Enone 3-Propylcyclohex-2-en-1-one (Prochiral Ketone) Reagent L-Selectride® (Bulky Hydride Reagent) TS_Favored Favored Transition State (Attack from less hindered face) Reagent->TS_Favored  Lowers ΔG‡ TS_Disfavored Disfavored Transition State (Attack from more hindered face) Reagent->TS_Disfavored  Raises ΔG‡ (Steric Clash) Product Major Diastereomer (High d.r.) TS_Favored->Product

Caption: Conceptual workflow for achieving high diastereoselectivity.

III. References

  • A Comparative Guide to the Stereoselectivity in Reactions of 3-Methylcyclohex-3-en-1-one. (BenchChem).

  • Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. (ResearchGate).

  • Stereoselective and Stereospecific Reactions. (Master Organic Chemistry). [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (MDPI). [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (PMC - NIH). [Link]

  • Enantioselective Michael Additions to α,β-Unsaturated Imides Catalyzed by a Salen−Al Complex. (Journal of the American Chemical Society). [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (RSC Publishing). [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (ResearchGate). [Link]

  • Chiral auxiliary. (Wikipedia). [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (ResearchGate). [Link]

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. (ResearchGate). [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Propylcyclohex-2-en-1-one

Welcome to the Technical Support Center for the synthesis of 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-propylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important synthetic intermediate. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the robustness and reproducibility of your synthesis.

Introduction to the Synthesis

The most common and efficient route for the synthesis of 3-propylcyclohex-2-en-1-one is the Robinson annulation. This powerful reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[1][2][3] In the case of 3-propylcyclohex-2-en-1-one, the typical starting materials are 2-pentanone and methyl vinyl ketone.[4][5]

While elegant in concept, the scale-up of this reaction presents several challenges that can impact yield, purity, and process safety. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Final Product - Incomplete Michael Addition: The initial C-C bond formation may be inefficient. - Side Reactions: Polymerization of methyl vinyl ketone, self-condensation of 2-pentanone, or formation of other aldol products. - Reversibility of Aldol Condensation: The equilibrium may not favor the product.- Optimize Reaction Conditions: Slowly add methyl vinyl ketone to the reaction mixture to maintain a low concentration and minimize polymerization. Ensure the base is fully dissolved before adding the ketone. - Choice of Base: A stronger, non-nucleophilic base can favor the desired deprotonation of 2-pentanone. - Temperature Control: Maintain the recommended temperature for the Michael addition and aldol condensation steps.[6] - Water Removal: In the aldol condensation step, efficient removal of water will drive the reaction towards the dehydrated product.
Formation of Multiple Byproducts - Lack of Regioselectivity: Deprotonation of 2-pentanone can occur at either the C1 or C3 position, leading to different enolates and subsequent products. - Intermolecular Aldol Reactions: The intermediate diketone can react with other molecules instead of undergoing intramolecular cyclization.- Thermodynamic vs. Kinetic Control: Use of a weaker base and higher temperatures can favor the more substituted (thermodynamic) enolate, potentially improving regioselectivity. Conversely, a strong, bulky base at low temperatures favors the kinetic enolate. Careful experimentation is needed to determine the optimal conditions for the desired isomer. - Isolate the Michael Adduct: To avoid intermolecular side reactions, the Michael adduct can be isolated first and then subjected to the cyclization in a separate step.[1]
Difficulties in Product Purification - Close Boiling Points of Isomers: If regioisomers are formed, they may have very similar boiling points, making distillation challenging. - Presence of Polymeric Material: Polymerized methyl vinyl ketone can contaminate the product.- Chromatography: Flash column chromatography is often the most effective method for separating closely related isomers and removing high-molecular-weight impurities.[7] - Distillation under Reduced Pressure: To minimize thermal decomposition of the product, vacuum distillation is recommended.[8][9] - Washing Steps: During the work-up, thorough washing with appropriate aqueous solutions can help remove some impurities.[7]
Poor Reproducibility on a Larger Scale - Inefficient Heat Transfer: Exothermic steps can lead to localized overheating and increased side reactions.[6][10] - Mixing Issues: Inadequate agitation can result in non-uniform reaction conditions.- Gradual Scale-Up: Do not increase the reaction scale by more than a factor of three at a time.[6] - Monitoring and Control: Implement careful monitoring of the internal reaction temperature and have a robust cooling system in place.[6] - Appropriate Equipment: Use a reactor with an appropriate overhead stirrer to ensure efficient mixing.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Robinson annulation for the synthesis of 3-propylcyclohex-2-en-1-one?

A1: The reaction proceeds in two main stages:

  • Michael Addition: A base abstracts a proton from the α-carbon of 2-pentanone to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition.[2][3] The resulting intermediate is a 1,5-diketone.

  • Intramolecular Aldol Condensation: The 1,5-diketone intermediate, in the presence of a base, forms another enolate which then attacks one of the carbonyl carbons intramolecularly to form a six-membered ring.[2][11] Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated ketone, 3-propylcyclohex-2-en-1-one.[5]

Robinson_Annulation Reactants 2-Pentanone + Methyl Vinyl Ketone Enolate Enolate Formation (Base) Reactants->Enolate Base Michael_Adduct Michael Addition (1,5-Diketone Intermediate) Enolate->Michael_Adduct Nucleophilic Attack Intramolecular_Aldol Intramolecular Aldol Condensation Michael_Adduct->Intramolecular_Aldol Cyclization Product 3-Propylcyclohex-2-en-1-one Intramolecular_Aldol->Product Dehydration

Caption: Robinson Annulation Workflow

Q2: Which base is most suitable for this reaction, and why?

A2: The choice of base is critical. Common bases include sodium hydroxide, potassium hydroxide, sodium ethoxide, and potassium tert-butoxide. For scale-up, it is often preferable to use a base that is soluble in the reaction medium to ensure homogeneity. The strength of the base will influence the position of deprotonation on 2-pentanone. A sterically hindered base like potassium tert-butoxide will favor the formation of the kinetic enolate (from the methyl group), while a smaller base like sodium ethoxide may lead to a mixture of enolates. The optimal base should be determined through small-scale experimentation.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Scaling up any chemical reaction introduces new safety challenges.[6] For the synthesis of 3-propylcyclohex-2-en-1-one, consider the following:

  • Exothermic Reactions: Both the Michael addition and the aldol condensation can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely to prevent a runaway reaction.[6][12]

  • Flammable Solvents: The reaction is typically carried out in flammable organic solvents. Use a well-ventilated fume hood or an appropriate reactor setup, and eliminate all potential ignition sources.

  • Reagent Handling: Methyl vinyl ketone is a lachrymator and is prone to polymerization. It should be handled with care, and inhibitors may be needed for storage.

  • Pressure Build-up: If the reaction is conducted in a closed system, ensure adequate pressure relief, especially during heating.

Scale_Up_Safety ScaleUp Scale-Up Synthesis RiskAssessment Conduct Risk Assessment ScaleUp->RiskAssessment Exotherm Manage Exotherms RiskAssessment->Exotherm Flammability Handle Flammable Solvents RiskAssessment->Flammability ReagentSafety Proper Reagent Handling RiskAssessment->ReagentSafety Pressure Monitor Pressure RiskAssessment->Pressure SafeProcess Safe and Controlled Process Exotherm->SafeProcess Flammability->SafeProcess ReagentSafety->SafeProcess Pressure->SafeProcess

Caption: Key Safety Considerations for Scale-Up

Experimental Protocols

Protocol 1: Synthesis of 3-Propylcyclohex-2-en-1-one

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

  • Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Base Preparation: Dissolve the chosen base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) in the reactor and cool the solution to the desired temperature (e.g., 0-5 °C).

  • Enolate Formation: Slowly add 2-pentanone to the base solution with vigorous stirring. Allow the mixture to stir for a specified time to ensure complete enolate formation.

  • Michael Addition: Add methyl vinyl ketone dropwise via the dropping funnel, maintaining the internal temperature within the desired range. The rate of addition should be controlled to prevent a rapid exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Aldol Condensation and Dehydration: After the Michael addition is complete, the reaction mixture may be heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration. Water may be removed azeotropically if the solvent system allows.

  • Work-up: Cool the reaction mixture to room temperature and quench by adding it to a cooled aqueous acid solution (e.g., dilute HCl). Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography.

References

  • Study.com. (n.d.). Which of the following compounds will react with methyl vinyl ketone in a Robinson annulation to...
  • Wikipedia. (2023, December 12). Robinson annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). What Are the Two Starting Materials for a Robinson Annulation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Retrieved from [Link]

  • YouTube. (2021, February 13). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-propylcyclohex-2-en-1-one. Retrieved from [Link]

  • ACS Fall 2023 - Sessions. (n.d.). Enones as a process aid for the highly efficient synthesis of the Karstedt's catalyst. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. Retrieved from [Link]

  • National Society of Professional Engineers. (n.d.). How to Make Process Plants Inherently Safer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 23.12 The Robinson Annulation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). REGIOSPECIFIC ALKYLATION OF CYCLOHEXENONES. A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
  • PubChem. (n.d.). 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylhex-5-en-2-one. Retrieved from [Link]

Sources

Troubleshooting

safe handling and storage protocols for 3-propylcyclohex-2-en-1-one

Welcome to the technical support guide for 3-propylcyclohex-2-en-1-one (CAS No. 6328-24-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-propylcyclohex-2-en-1-one (CAS No. 6328-24-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this valuable synthetic intermediate. As an α,β-unsaturated ketone, its reactivity is key to its utility, but also necessitates specific handling and storage protocols to prevent degradation and ensure experimental success. This guide provides in-depth, field-proven insights into its properties, safe handling, and troubleshooting common experimental issues.

Section 1: Chemical & Physical Properties

A foundational understanding of the physicochemical properties of 3-propylcyclohex-2-en-1-one is critical for its proper use. Below is a summary of available data. Note that while specific experimental data for this compound is limited, properties of the closely related analogue, 3-methyl-5-propylcyclohex-2-en-1-one, are included for reference and are indicative of expected behavior.

PropertyValue for 3-propylcyclohex-2-en-1-oneReference Value for 3-Methyl-5-propylcyclohex-2-en-1-one
CAS Number 6328-24-1[1][2]3720-16-9[3]
Molecular Formula C₉H₁₄O[1][2]C₁₀H₁₆O[3]
Molecular Weight 138.21 g/mol [1][2]152.23 g/mol [3]
Appearance No data availablePale yellow to colorless liquid[3]
Boiling Point 59-60 °C at 0.4 Torr[1]No data available
Density No data available0.924-0.928 g/mL[3]
Solubility No data availableInsoluble in water; soluble in ether and oils; miscible with ethanol.[3]

Section 2: Safety, Handling, and Storage Protocols

As a member of the α,β-unsaturated ketone class, 3-propylcyclohex-2-en-1-one requires careful handling. The primary hazards are associated with its reactivity and potential for irritation. The following protocols are essential for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 3-propylcyclohex-2-en-1-one is not widely available, data from the analogous 3-methyl-5-propylcyclohex-2-en-1-one indicates it is a skin and eye irritant.[4] Therefore, the following precautions are mandatory:

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[5] Ensure an eyewash station and safety shower are readily accessible.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Skin Protection : Wear nitrile or neoprene gloves. A lab coat is required.

  • Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage Protocols

Improper storage is a primary cause of reagent degradation. To maintain the integrity of 3-propylcyclohex-2-en-1-one:

  • Temperature : Store in a cool, dark, and well-ventilated area.[6] Refrigeration is recommended for long-term storage.

  • Atmosphere : This compound can be sensitive to oxygen and light. For long-term storage, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen). Some enones are known to be photosensitive and can undergo dimerization over time when exposed to light.[7]

  • Container : Keep the container tightly sealed to prevent moisture ingress and evaporation.

Spill & Emergency Procedures

Minor Spill (in fume hood):

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

  • Do not use combustible materials like paper towels to absorb the spill.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Major Spill or Spill Outside of a Fume Hood:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, increase ventilation.

  • Contact your institution's Environmental Health & Safety (EHS) department immediately.

Exposure Procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 3-propylcyclohex-2-en-1-one has developed a yellow or brownish tint upon storage. Is it still usable?

A1: A color change often indicates degradation or polymerization, which can be initiated by exposure to air, light, or impurities. While a slight yellowing may not significantly affect some reactions, it is a sign of reduced purity. For sensitive applications, it is recommended to purify the material by vacuum distillation or column chromatography before use. To prevent this, always store the compound under an inert atmosphere and protected from light.[7]

Q2: I am getting a mixture of 1,2- and 1,4-addition products in my reaction. How can I favor the 1,4-conjugate addition?

A2: The regioselectivity of nucleophilic attack on α,β-unsaturated ketones is a classic challenge. The outcome is largely determined by the nature of the nucleophile.[9]

  • Hard vs. Soft Nucleophiles : "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) are highly reactive and tend to attack the "hard" electrophilic carbonyl carbon in a rapid, irreversible 1,2-addition.[10][11] "Soft" nucleophiles (e.g., Gilman reagents (lithium diorganocopper), amines, thiols, enamines) favor the "soft" electrophilic β-carbon, leading to the desired 1,4-conjugate addition.[12][13]

  • To favor 1,4-addition: Switch to a softer nucleophile. For instance, instead of using propylmagnesium bromide, consider using lithium dipropylcuprate.[12]

Q3: My reaction is sluggish or fails to proceed. What are the potential causes?

A3: Several factors could be at play:

  • Reagent Quality: As mentioned in Q1, the enone may have degraded. Verify the purity of your starting material.

  • Steric Hindrance: The propyl group at the 3-position and the cyclohexene ring may sterically hinder the approach of bulky nucleophiles to either the carbonyl carbon or the β-carbon.

  • Solvent Effects: The choice of solvent can influence reactivity. Ensure your solvent is anhydrous and appropriate for the reaction type.

  • Reaction Temperature: Some conjugate additions require higher temperatures to overcome the activation energy barrier. Conversely, some highly reactive nucleophiles may require cryogenic temperatures to control selectivity.

Troubleshooting Workflow for Unexpected Reaction Outcomes

G start Unexpected Result (e.g., low yield, wrong product) check_purity Verify Purity of 3-propylcyclohex-2-en-1-one (NMR, GC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Reagent (Vacuum Distillation or Chromatography) is_pure->purify No analyze_reaction Analyze Reaction Conditions is_pure->analyze_reaction Yes purify->check_purity nucleophile Review Nucleophile Choice (Hard vs. Soft) analyze_reaction->nucleophile change_nucleophile Switch to Softer Nucleophile (e.g., R₂CuLi for 1,4-addition) nucleophile->change_nucleophile Inappropriate for desired outcome solvent_temp Check Solvent & Temperature nucleophile->solvent_temp Appropriate change_nucleophile->analyze_reaction optimize_conditions Optimize Conditions (Anhydrous solvent, adjust temp.) solvent_temp->optimize_conditions success Successful Reaction optimize_conditions->success

Caption: Troubleshooting decision tree for experiments.

Section 4: Experimental Protocols

Protocol 4.1: Purification by Vacuum Distillation

This protocol is for purifying 3-propylcyclohex-2-en-1-one that has developed impurities or color during storage.

Methodology:

  • Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer and a suitable heating mantle.

  • Charge the Flask : Add the crude 3-propylcyclohex-2-en-1-one to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum : Slowly and carefully apply vacuum. The boiling point is reported as 59-60 °C at 0.4 Torr.[1] Adjust your vacuum and temperature accordingly.

  • Distillation : Gently heat the flask. Discard any initial low-boiling fractions.

  • Collect Product : Collect the fraction that distills at the expected temperature and pressure. The purified product should be a colorless to pale yellow liquid.

  • Storage : Immediately transfer the purified liquid to a clean, dry flask and store under an inert atmosphere, protected from light.

Protocol 4.2: Illustrative Reaction - 1,4-Conjugate Addition

This protocol provides a general workflow for a Michael-type addition, a common reaction for this substrate.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Purification start Flame-dry glassware under vacuum add_solvent Add anhydrous solvent (e.g., THF) start->add_solvent cool Cool to appropriate temp (e.g., -78°C for cuprates) add_solvent->cool add_nucleophile Slowly add nucleophile (e.g., R₂CuLi) cool->add_nucleophile add_enone Slowly add enone solution add_nucleophile->add_enone react Stir for specified time add_enone->react quench Quench reaction (e.g., aq. NH₄Cl) react->quench extract Extract with organic solvent quench->extract dry_purify Dry organic layer & purify (Column Chromatography) extract->dry_purify

Sources

Optimization

resolving common impurities in 3-propylcyclohex-2-en-1-one preparations

Introduction: The Criticality of Purity in Cyclohexenone Derivatives Welcome to the technical support guide for the synthesis of 3-propylcyclohex-2-en-1-one. As a key intermediate in the development of pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Cyclohexenone Derivatives

Welcome to the technical support guide for the synthesis of 3-propylcyclohex-2-en-1-one. As a key intermediate in the development of pharmaceuticals, agrochemicals, and flavorings, the purity of this α,β-unsaturated ketone is paramount.[1] Impurities can lead to unpredictable side reactions, decreased yields in downstream applications, and compromised biological activity. This guide is designed for researchers, chemists, and process development professionals to diagnose, troubleshoot, and resolve common purity challenges encountered during its synthesis. We will delve into the mechanistic origins of common impurities and provide field-proven protocols for their identification and elimination.

The most common and robust synthetic route to this and similar substituted cyclohexenones is the Robinson Annulation . This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[2][3][4] Understanding the intricacies of these two core reactions is the key to controlling the impurity profile of the final product.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low Yield and a Complex Mixture of Products by TLC/GC-MS Analysis

Q1: My reaction has resulted in a low yield of the desired 3-propylcyclohex-2-en-1-one, and the crude analysis shows multiple, difficult-to-separate spots or peaks. What is the primary cause?

A1: This is a classic symptom of incomplete reaction progression and the formation of stable intermediates. The Robinson annulation is a tandem reaction; a failure in the second step (the intramolecular aldol condensation) is the most common culprit.[2][5] This leaves you with a significant concentration of the Michael adduct intermediate (a 1,5-diketone) and the Aldol addition intermediate (a β-hydroxy ketone) , alongside your desired product and unreacted starting materials.

  • Causality: The initial Michael addition is often facile and kinetically driven.[6][7] However, the subsequent intramolecular aldol condensation is an equilibrium-driven cyclization that requires specific conditions (often thermal) to proceed to the final dehydrated enone product.[8] Insufficient reaction temperature or time can stall the reaction at these intermediate stages.

G MA MA Imp1 Imp1 MA->Imp1 Incomplete Cyclization AA AA Imp2 Imp2 AA->Imp2 Incomplete Dehydration

Q2: How can I definitively identify the Michael adduct and aldol addition intermediates in my crude product?

A2: A combination of GC-MS and NMR spectroscopy is most effective. High-performance liquid chromatography (HPLC) can also be used for quantification.[9]

Impurity TypeIdentification MethodKey Signature
Michael Adduct GC-MS: A peak with a molecular weight corresponding to the sum of the starting materials.
(1,5-Diketone)¹H NMR: Absence of vinylic protons. Presence of two distinct carbonyl signals in ¹³C NMR.
Aldol Addition Product GC-MS: A peak with a molecular weight equal to the desired product + 18 (H₂O).
(β-Hydroxy Ketone)¹H NMR: Presence of a characteristic hydroxyl (-OH) proton signal.
IR Spectroscopy: Broad -OH stretch (~3400 cm⁻¹) in addition to the C=O stretch.

Q3: What specific adjustments can I make to my protocol to drive the reaction to completion and minimize these intermediates?

A3: The key is to ensure the conditions are sufficient for both the cyclization and dehydration steps.

  • Increase Reaction Temperature: The aldol condensation and subsequent dehydration are significantly favored by heat.[8] Refluxing the reaction mixture is a common strategy. If your initial reaction was run at room temperature, increasing the temperature to 50-80 °C (solvent permitting) can dramatically improve conversion.

  • Azeotropic Removal of Water: The final dehydration step produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the desired α,β-unsaturated ketone. Using a Dean-Stark apparatus with a solvent like toluene or benzene is a highly effective method.

  • Choice of Base/Catalyst: While a full equivalent of base is often required for the initial Michael addition, ensuring the base is strong enough and present in sufficient quantity to catalyze the subsequent aldol condensation is crucial.[5] For some systems, switching from a milder base (e.g., triethylamine) to a stronger one (e.g., sodium ethoxide or potassium tert-butoxide) may be necessary.

  • Increase Reaction Time: Tandem reactions often require longer reaction times than their individual steps. Extending the reaction time from a few hours to 12-24 hours can allow the slower, equilibrium-driven aldol condensation to reach completion.

Issue 2: Presence of Isomeric Byproducts

Q1: My analysis shows a significant peak with the same mass as my product, but with a different retention time and NMR spectrum. What is this?

A1: You are likely observing a regioisomeric byproduct. This is a common issue when using unsymmetrical ketones as starting materials in the Robinson annulation. The initial deprotonation can occur on either side of the carbonyl, leading to two different enolates (a kinetic and a thermodynamic enolate).[2] These different enolates will then react to form different ring structures.

G cluster_start Problem Origin Start Unsymmetrical Ketone Starting Material Kinetic Kinetic Start->Kinetic Low Temp Bulky Base (e.g., LDA, -78°C) Thermo Thermo Start->Thermo High Temp Small Base (e.g., NaOEt, RT) Prod_A Prod_A Kinetic->Prod_A Prod_B Prod_B Thermo->Prod_B

Q2: How can I control the regioselectivity of the reaction to favor my desired product?

A2: Control is achieved by carefully selecting the reaction conditions to favor the formation of one enolate over the other.

  • For the Kinetic Enolate (less substituted α-carbon): Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C). The bulkiness of the base favors proton abstraction from the less sterically hindered side, and the low temperature prevents equilibration to the more stable thermodynamic enolate.

  • For the Thermodynamic Enolate (more substituted α-carbon): Use a smaller, stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) at room temperature or higher. These conditions allow the initial kinetic enolate to equilibrate to the more thermodynamically stable, more substituted enolate before the Michael addition occurs.[10]

Experimental Protocols

Protocol 1: Analytical Characterization by HPLC-UV

This protocol provides a general method for analyzing the purity of crude 3-propylcyclohex-2-en-1-one and quantifying impurities.[9]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 238 nm (typical λmax for cyclohexenone chromophore).

  • Analysis:

    • Integrate the peaks. The relative area percent can be used to estimate the purity and the relative amounts of impurities. For accurate quantification, a calibration curve with a purified standard of 3-propylcyclohex-2-en-1-one is required.

Protocol 2: Purification by Flash Column Chromatography

This is the most common and effective method for removing polar intermediates and non-polar starting materials.

  • Slurry Preparation:

    • Choose a flask size appropriate for your crude material amount (e.g., 50 mL round bottom flask for 1-2 g of crude).

    • Add a small amount of silica gel (~2-3 times the mass of your crude oil) to the flask.

    • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexanes mixture).

    • Add this solution to the silica gel and concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry load".

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel mass to crude product mass).

    • Pack the column with silica gel using a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Carefully add the dry load to the top of the packed column.

    • Begin elution with the non-polar solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). A typical gradient might be from 5% to 10% to 20% ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-propylcyclohex-2-en-1-one.

References

  • Organic Syntheses. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Organic Syntheses, 101, 309-326. [Link]

  • PubChem. (n.d.). 3-Methyl-5-propylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (1978). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Biofuels. (2023). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. [Link]

  • YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone. [Link]

  • ResearchGate. (2025). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • YouTube. (2024). ALDOL condensation of CYCLOHEXANONE. [Link]

  • Google Patents. (2014).
  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

  • Chemistry Stack Exchange. (2015). What is the problem with forming 2,3-dimethylcyclohex-2-en-1-one?[Link]

  • YouTube. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). [Link]

  • PrepChem. (n.d.). Synthesis of a. 3-Morpholino-2-cyclohexen-1-one. [Link]

  • Ashenhurst, J. (2023). The Michael Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 3-OXOCYCLOHEX-1-ENE-1-CARBONITRILE. [Link]

  • YouTube. (2018). Robinson Annulation Reaction Mechanism. [Link]

  • PubMed Central. (n.d.). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. [Link]

  • Study.com. (n.d.). Write an aldol condensation product formed from the reaction between cyclohexanone and cyclopentanone. [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2022). 23.4: Using Aldol Reactions in Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • PubChem. (n.d.). 3-Propylcyclopent-2-en-1-one. [Link]

  • PubChem. (n.d.). (1S)-3-methylcyclohex-2-en-1-ol. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Propylcyclohex-2-en-1-one and 3-Methylcyclohex-2-en-1-one

Introduction For researchers and professionals in synthetic chemistry and drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. The α,β-unsaturated ket...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in synthetic chemistry and drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. The α,β-unsaturated ketone moiety, a cornerstone of many synthetic strategies and a common pharmacophore, presents a fascinating case study. This guide provides an in-depth comparative analysis of the reactivity of two closely related cyclic enones: 3-propylcyclohex-2-en-1-one and 3-methylcyclohex-2-en-1-one.

While appearing structurally similar, the seemingly minor difference between a methyl and a propyl group at the β-position imparts significant, predictable changes in electrophilicity and susceptibility to nucleophilic attack. This analysis moves beyond simple analogy, delving into the core principles of physical organic chemistry—steric hindrance and electronic effects—to build a predictive framework for their behavior in common chemical transformations. We will explore the theoretical underpinnings of their reactivity and provide actionable experimental protocols for empirical validation, empowering researchers to make informed decisions in their synthetic designs.

Theoretical Framework: Deconstructing Enone Reactivity

The reactivity of α,β-unsaturated ketones like 3-alkylcyclohexenones is dominated by the electrophilic nature of two key positions: the carbonyl carbon (C1) and the β-vinylic carbon (C3). This duality allows for two primary modes of nucleophilic attack:

  • 1,2-Addition: Direct attack at the carbonyl carbon, typically favored by "hard," charge-dense nucleophiles (e.g., organolithium reagents, Grignard reagents).

  • 1,4-Conjugate (Michael) Addition: Attack at the β-carbon, favored by "soft," more polarizable nucleophiles (e.g., enolates, thiolates, cuprates).[1][2]

The competition between these pathways and the overall reaction rate are governed by a delicate interplay of two fundamental molecular properties:

  • Electronic Effects: The influence of the alkyl substituent on the electron distribution within the conjugated π-system.

  • Steric Hindrance: The physical obstruction presented by the alkyl group to the approaching nucleophile.[3][4]

Comparative Analysis: Methyl vs. Propyl Substituents

Electronic Effects: A Subtle Contributor

Alkyl groups appended to a π-system, such as the double bond in a cyclohexenone, influence the system's electron density. Traditionally, they are considered weak electron-donating groups (+I effect) relative to hydrogen, which would slightly decrease the electrophilicity of the conjugated system by pushing electron density into it.[5] However, more recent and rigorous computational studies suggest the electronic effects of different alkyl groups (methyl, ethyl, propyl, etc.) are nearly identical.[6] While carbon is more electronegative than hydrogen, leading to a slight inductive pull, this is often counteracted by hyperconjugation and polarizability effects.[7][8]

For the purpose of comparing a methyl and a propyl group, the difference in their inductive or hyperconjugative effects is negligible and unlikely to be the primary driver of any significant reactivity difference.[6] Both groups will render the enone system slightly less electrophilic than the unsubstituted cyclohex-2-en-1-one. Therefore, we must look to another factor to rationalize the expected reactivity trends.

Steric Hindrance: The Decisive Factor

Steric hindrance is the most significant differentiating factor between the methyl and propyl groups in this context.[3] The propyl group, with its larger volume and greater conformational flexibility, presents a more substantial physical barrier to the approach of a nucleophile than the compact methyl group.

This steric impediment affects both potential sites of attack:

  • Attack at the β-Carbon (C3): The alkyl group is directly attached to this site. The larger propyl group will more effectively shield the C3 carbon, increasing the activation energy required for a nucleophile to form a new bond.

  • Attack at the Carbonyl Carbon (C1): While not directly attached to the carbonyl, the C3-substituent can influence the accessibility of the C1 position, particularly for nucleophiles that require a specific trajectory of approach (e.g., the Bürgi-Dunitz trajectory).

Consequently, due to the more pronounced steric shielding it provides, the propyl group is predicted to decrease the reactivity of the enone more significantly than the methyl group.

Caption: Steric hindrance at the β-carbon.

Predicted Reactivity and Experimental Validation

Based on the dominance of steric effects, we can formulate a clear hypothesis: 3-methylcyclohex-2-en-1-one will be more reactive towards nucleophiles than 3-propylcyclohex-2-en-1-one. This prediction can be tested across a range of common reactions.

Table 1: Predicted Comparative Reactivity
Reaction TypeNucleophile/ReagentPredicted Faster ReactantRationale
Michael Addition Thiophenol (soft Nu:)3-Methylcyclohex-2-en-1-oneLess steric hindrance at the β-carbon allows for a faster rate of conjugate addition.[9]
1,2-Addition Methylmagnesium bromide (hard Nu:)3-Methylcyclohex-2-en-1-oneThe smaller methyl group provides less steric clash for nucleophilic attack at the carbonyl carbon.
Catalytic Hydrogenation H₂, Pd/C3-Methylcyclohex-2-en-1-oneLess steric bulk allows for more efficient adsorption onto the heterogeneous catalyst surface.[10]

Experimental Protocols for Validation

To empirically validate these predictions, a series of well-controlled experiments are necessary. The following protocols provide a robust framework for quantifying the reactivity differences.

Protocol 1: Comparative Kinetics of Michael Addition via UV-Vis Spectroscopy

This experiment measures the rate of consumption of the enone, which has a distinct UV absorbance, upon reaction with a soft nucleophile.

Objective: To determine the second-order rate constants for the Michael addition of thiophenol to each enone.

Methodology:

  • Stock Solution Preparation:

    • Prepare 100 mM stock solutions of 3-methylcyclohex-2-en-1-one, 3-propylcyclohex-2-en-1-one, and thiophenol in anhydrous acetonitrile.

    • Prepare a 10 mM stock solution of a non-nucleophilic base (e.g., DBU) in acetonitrile.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the enones (approx. 235-245 nm) over time. Equilibrate the cuvette holder to 25.0 °C.

  • Kinetic Run (Example for 3-Methylcyclohex-2-en-1-one):

    • To a quartz cuvette, add 2.8 mL of acetonitrile.

    • Add 100 µL of the 100 mM 3-methylcyclohex-2-en-1-one stock solution (final concentration: ~3.4 mM).

    • Add 100 µL of the 100 mM thiophenol stock solution (final concentration: ~3.4 mM).

    • Blank the spectrophotometer.

    • Initiate the reaction by adding 10 µL of the 10 mM DBU stock solution. Immediately start recording the absorbance at the λ_max every 30 seconds for 30 minutes or until the reaction is >90% complete.

  • Repeat: Perform the identical kinetic run for 3-propylcyclohex-2-en-1-one.

  • Data Analysis:

    • Assuming pseudo-first-order conditions (or using integrated second-order rate laws), plot the appropriate concentration term versus time to extract the rate constant (k) for each reaction.

    • Compare the calculated rate constants to determine the relative reactivity.

G prep Prepare Stock Solutions (Enones, Nucleophile, Base) setup Setup Spectrophotometer (λ_max, 25°C) prep->setup cuvette Add Reagents to Cuvette (Solvent, Enone, Nu:) setup->cuvette initiate Initiate Reaction (Add Base) cuvette->initiate record Record Absorbance vs. Time initiate->record analyze Calculate Rate Constants (k) record->analyze compare Compare k_methyl vs. k_propyl analyze->compare

Caption: Workflow for comparative kinetic analysis.

Protocol 2: Competitive Reaction Analysis by GC-MS

This experiment provides a direct measure of relative reactivity by allowing both substrates to compete for a limited amount of reagent.

Objective: To determine the product ratio when both enones are reacted simultaneously with a sub-stoichiometric amount of a nucleophile.

Methodology:

  • Reaction Setup:

    • In a vial, combine 3-methylcyclohex-2-en-1-one (1.0 mmol), 3-propylcyclohex-2-en-1-one (1.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol) in 5 mL of THF.

    • Cool the solution to 0 °C in an ice bath.

  • Nucleophile Preparation:

    • In a separate flask, prepare a 1.0 M solution of a Gilman cuprate (e.g., Li(CH₃)₂Cu) in THF. Gilman reagents are excellent for 1,4-addition.[1]

  • Reaction Execution:

    • Slowly add the Gilman reagent (0.5 mmol, 0.5 mL of the 1.0 M solution) to the stirred solution of enones over 5 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour.

  • Workup:

    • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry with anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the peaks corresponding to the starting materials and the two different 1,4-addition products.

    • Calculate the ratio of the product from the methyl enone to the product from the propyl enone by integrating the respective peaks and normalizing against the internal standard. This ratio directly reflects their relative reactivity.

Conclusion

References

  • Biosynth. (n.d.). 3-Methylcyclohex-2-en-1-one. Retrieved from Biosynth.[11]

  • ChemicalBook. (n.d.). 3-Methyl-2-cyclohexen-1-one synthesis. Retrieved from ChemicalBook.[12]

  • Pfeifer, L., & Mayr, H. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. ResearchGate.[13]

  • Pfeifer, L., & Mayr, H. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PubMed Central.[9]

  • Pfeifer, L., & Mayr, H. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing.[14]

  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.). Retrieved from an online chemical synthesis database.[15]

  • CymitQuimica. (n.d.). 3-Methylcyclohex-2-en-1-one. Retrieved from CymitQuimica.[16]

  • BenchChem. (2025). Unveiling the Reactivity Landscape: A Comparative Analysis of Ethanone, 1-(1-cycloocten-1-yl)- and Other Ketones. Retrieved from BenchChem.[17]

  • PubChem. (n.d.). 3-Methoxy-2-methyl-2-cyclohexen-1-one. Retrieved from PubChem.[18]

  • ChemicalBook. (n.d.). 3-Methyl-2-cyclohexen-1-one(1193-18-6)IR1. Retrieved from ChemicalBook.[19]

  • PubChem. (n.d.). 3-Methyl-2-cyclohexen-1-one. Retrieved from PubChem.[20]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. Retrieved from the NIST WebBook.[21]

  • Sanderson, J. M. (2018). Is there a trend in inductive effect for different alkyl groups?. PubMed Central.[6]

  • BenchChem. (2025). Overcoming steric hindrance in 3,4-dimethyl substituted cyclohexenone reactions. Retrieved from BenchChem.[22]

  • BenchChem. (2025). Reactivity Under the Microscope: A Comparative Analysis of Linear vs. Cyclic Tetraketones. Retrieved from BenchChem.[23]

  • Thermo Fisher Scientific. (n.d.). 3-Methyl-2-cyclohexen-1-one, 98%. Retrieved from Thermo Fisher Scientific.[24]

  • Vila, A. (2025). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Pre-print server.[7]

  • PubChem. (n.d.). 3-Methyl-5-propylcyclohex-2-en-1-one. Retrieved from PubChem.[25]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from University of Calgary Chemistry Department.

  • Quora. (2016). How do alkyl groups act as electron releasing groups?. Retrieved from Quora.[5]

  • Panther Prints. (2024). True Effect of Alkyl Groups Discovered. Retrieved from Panther Prints.[8]

  • SpectraBase. (n.d.). 3-[3-(2,5-Ddoxolanyl)propyl]cyclohex-2-en-1-one. Retrieved from SpectraBase.[26]

  • PubChem. (n.d.). 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one. Retrieved from PubChem.[27]

  • PubChem. (n.d.). 3-Propylcyclohex-2-en-1-one. Retrieved from PubChem.[28]

  • ChemScene. (n.d.). 3-Methyl-5-propyl-cyclohex-2-en-1-one. Retrieved from ChemScene.[29]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from Chemistry Learner.[3]

  • ChemTalk. (n.d.). Steric Hindrance. Retrieved from ChemTalk.[4]

  • Apollo Scientific. (n.d.). 3-Methyl-5-propyl-cyclohex-2-en-1-one. Retrieved from Apollo Scientific.[30]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from Master Organic Chemistry.[1]

  • Chemistry LibreTexts. (2024). 16.10: Reduction of Aromatic Compounds. Retrieved from Chemistry LibreTexts.[10]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from Wikipedia.[2]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. Retrieved from YouTube.[31]

  • Chemistry Stack Exchange. (2019). Product of this Michael addition. Retrieved from Chemistry Stack Exchange.[32]

  • The Organic Chemistry Tutor. (2025). Michael Addition Reaction EXPLAINED. Retrieved from YouTube.[33]

  • Khan Academy. (2013). Steric hindrance. Retrieved from YouTube.[34]

  • Chemistry LibreTexts. (2022). Steric Hindrance. Retrieved from Chemistry LibreTexts.[35]

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Comparative

A Comparative Guide to the Synthetic Routes of 3-Propylcyclohex-2-en-1-one

Introduction 3-Propylcyclohex-2-en-1-one is a valuable intermediate in organic synthesis, serving as a versatile building block for the construction of more complex molecules in the pharmaceutical and agrochemical indust...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Propylcyclohex-2-en-1-one is a valuable intermediate in organic synthesis, serving as a versatile building block for the construction of more complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of the propyl group and the enone functionality allows for a variety of subsequent chemical transformations. This guide provides a comprehensive evaluation of the primary synthetic routes to this target molecule, offering a comparative analysis of their respective methodologies, efficiencies, and practical considerations. The discussion is grounded in established chemical principles and supported by experimental data from the scientific literature to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

Two principal and mechanistically distinct strategies dominate the synthesis of 3-propylcyclohex-2-en-1-one: the Robinson Annulation and Conjugate Addition to a pre-formed cyclohexenone core. Each approach presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Route 1: The Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that constructs a six-membered ring through a tandem Michael addition and intramolecular aldol condensation.[1] For the synthesis of 3-propylcyclohex-2-en-1-one, this route involves the reaction of 2-pentanone with methyl vinyl ketone (MVK).

Reaction Mechanism and Rationale

The reaction is typically base-catalyzed and proceeds in two key stages:

  • Michael Addition: The base abstracts an α-proton from 2-pentanone to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of methyl vinyl ketone. This 1,4-addition results in the formation of a 1,5-diketone intermediate. The choice of 2-pentanone as the ketone component is crucial as it provides the necessary carbon framework for the final product.

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone, still in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons of the diketone, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone, 3-propylcyclohex-2-en-1-one.

G cluster_0 Robinson Annulation Workflow 2-Pentanone 2-Pentanone Methyl Vinyl Ketone Methyl Vinyl Ketone Base (e.g., NaOEt) Base (e.g., NaOEt) 1,5-Diketone Intermediate 1,5-Diketone Intermediate 3-Propylcyclohex-2-en-1-one 3-Propylcyclohex-2-en-1-one

Experimental Protocol: Robinson Annulation

The following is a representative protocol based on established Robinson annulation procedures.

  • To a solution of sodium ethoxide (1.1 eq) in ethanol at 0 °C, add 2-pentanone (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add methyl vinyl ketone (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.

Performance and Considerations

While the Robinson annulation is a cornerstone of organic synthesis, its application for this specific transformation can be associated with moderate yields. A significant challenge is the propensity of methyl vinyl ketone to polymerize under basic conditions, which can reduce the overall efficiency.[2] Furthermore, the reaction can sometimes yield a mixture of products due to competing enolate formations.

Route 2: Conjugate Addition to Cyclohexenone

A more direct and often higher-yielding approach to 3-propylcyclohex-2-en-1-one involves the 1,4-conjugate addition of a propyl nucleophile to 2-cyclohexen-1-one. This strategy is highly convergent and benefits from the commercial availability of the cyclohexenone starting material. Two primary variants of this method are commonly employed: copper-catalyzed Grignard addition and the use of organocuprates (Gilman reagents).

Reaction Mechanism and Rationale

The success of this route hinges on favoring 1,4-addition over 1,2-addition to the carbonyl group of the α,β-unsaturated ketone.

  • Copper-Catalyzed Grignard Addition: While Grignard reagents typically favor 1,2-addition to enones, the addition of a catalytic amount of a copper(I) salt, such as CuCl, dramatically shifts the selectivity towards 1,4-addition.[3] The in-situ formation of a transient organocopper species is believed to be responsible for this change in reactivity.

  • Organocuprate (Gilman Reagent) Addition: Lithium dipropylcuprate, a Gilman reagent, is a "soft" nucleophile that inherently favors 1,4-conjugate addition to α,β-unsaturated ketones.[4] This method is known for its high efficiency and selectivity.

G cluster_1 Conjugate Addition Workflow 2-Cyclohexen-1-one 2-Cyclohexen-1-one Propyl Nucleophile Propyl Grignard + Cu(I) or Lithium Dipropylcuprate Enolate Intermediate Enolate Intermediate 3-Propylcyclohex-2-en-1-one 3-Propylcyclohex-2-en-1-one

Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol is adapted from a general procedure for the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.[3]

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add copper(I) chloride (5 mol%) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of propylmagnesium chloride (1.1 eq) in diethyl ether over 15 minutes.

  • After the addition is complete, add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 15-30 minutes, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Conjugate Addition of an Organocuprate
  • Prepare lithium dipropylcuprate by adding two equivalents of propyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.

  • To this Gilman reagent at -78 °C, add a solution of 2-cyclohexen-1-one (1.0 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent and purify by flash column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRobinson AnnulationCopper-Catalyzed Grignard AdditionOrganocuprate (Gilman) Addition
Starting Materials 2-Pentanone, Methyl Vinyl Ketone2-Cyclohexen-1-one, Propylmagnesium chloride, CuCl2-Cyclohexen-1-one, Propyllithium, CuI
Key Transformation Ring formation (Michael + Aldol)1,4-Conjugate Addition1,4-Conjugate Addition
Typical Yield ModerateHigh (~95%)[3]Very High (>90%)[3]
Reaction Conditions Base-catalyzed, heating often required-78 °C to 0 °C-78 °C to room temperature
Advantages Builds the ring system from acyclic precursors.High yield, uses readily available Grignard reagent.Excellent yield and selectivity.
Disadvantages Potential for MVK polymerization, moderate yields.[2]Requires careful temperature control.Requires preparation of the Gilman reagent from organolithium.

Conclusion

For the synthesis of 3-propylcyclohex-2-en-1-one, the conjugate addition routes are demonstrably superior in terms of efficiency and overall yield. Both the copper-catalyzed Grignard addition and the use of a Gilman reagent provide the target molecule in excellent yields under relatively mild conditions. The choice between these two may depend on the availability and preference for handling Grignard reagents versus organolithium reagents.

The Robinson annulation , while a fundamentally important reaction, is less efficient for this specific target due to the potential for side reactions and generally lower yields. However, it remains a valuable strategy when the synthesis requires the construction of the cyclohexenone ring from simpler, acyclic precursors.

Researchers and drug development professionals should consider the scalability, cost of reagents, and desired purity when selecting the optimal synthetic route for their specific application. The conjugate addition methods offer a more direct and reliable pathway to 3-propylcyclohex-2-en-1-one.

References

  • BenchChem. Synthetic Routes to 3-Butylcyclohex-2-en-1-ol: Application Notes and Protocols. BenchChem. Accessed January 21, 2026.
  • Banerjee, A. K., et al. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers, 2025.
  • Master Organic Chemistry. The Robinson Annulation. Master Organic Chemistry. Published December 10, 2018.
  • Organic Syntheses Procedure. Organic Syntheses. Accessed January 21, 2026.
  • Wikipedia. Robinson annulation. Wikipedia. Published October 26, 2023.
  • Rzepa, H. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog, November 4, 2012.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-Propylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and scien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 3-propylcyclohex-2-en-1-one, a cyclohexenone derivative. By delving into the principles of method validation, this document serves as a practical resource for designing and implementing robust analytical procedures.

The Criticality of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the essential parameters for validation.[3][4][5] These parameters ensure the reliability, consistency, and accuracy of analytical data, which is paramount for regulatory submissions and maintaining product quality.[6][7]

The validation process is not a one-time event but a continuous lifecycle that begins with method development and extends throughout the method's use.[7] A well-defined validation protocol with pre-defined acceptance criteria is crucial before initiating any validation experiments.[6]

Selecting the Appropriate Analytical Technique

The choice of analytical technique for 3-propylcyclohex-2-en-1-one depends on the intended purpose of the analysis, such as quantification of the active pharmaceutical ingredient (API), determination of impurities, or characterization of the substance. Given its chemical structure—a moderately polar, volatile ketone—several techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For 3-propylcyclohex-2-en-1-one, a reversed-phase HPLC method with UV detection would be a primary choice for assay and impurity determination due to the presence of a chromophore (the α,β-unsaturated ketone).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suitable for volatile and semi-volatile compounds. Given the likely volatility of 3-propylcyclohex-2-en-1-one, GC-MS can offer high sensitivity and specificity, making it an excellent choice for identifying and quantifying trace impurities.

Spectroscopic Methods , such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for structural elucidation and identification.[8][9] While not typically used for routine quantification in the same manner as chromatography, they are essential for characterizing the reference standard and for specificity studies.

Core Parameters of Analytical Method Validation

A comprehensive validation of an analytical method involves the assessment of several key performance characteristics.[1][10][11] The following sections detail these parameters and provide a framework for their evaluation in the context of an HPLC method for 3-propylcyclohex-2-en-1-one.

Table 1: Key Validation Parameters and Their Purpose
Validation ParameterPurpose
Specificity/Selectivity To ensure the method unequivocally measures the analyte in the presence of other components.[11]
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response.[10]
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12]
Accuracy The closeness of the test results to the true value.[2]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-assay precision), intermediate precision, and reproducibility.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13][14]
System Suitability To verify that the analytical system is performing adequately at the time of analysis.[1]

Experimental Protocols for HPLC Method Validation

The following protocols are designed for the validation of a hypothetical reversed-phase HPLC method for the quantification of 3-propylcyclohex-2-en-1-one.

Specificity

Objective: To demonstrate that the analytical method is specific for 3-propylcyclohex-2-en-1-one and that there is no interference from excipients, impurities, or degradation products.

Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a sample of pure 3-propylcyclohex-2-en-1-one reference standard.

  • Analyze a sample of the drug product.

  • If available, analyze samples containing known impurities or degradation products.

  • Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance and product, and analyze the resulting solutions.

Acceptance Criteria: The peak for 3-propylcyclohex-2-en-1-one in the drug product chromatogram should be spectrally pure and have no co-eluting peaks at its retention time in the blank and placebo chromatograms. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity

Objective: To establish the linear relationship between the concentration of 3-propylcyclohex-2-en-1-one and the peak area.

Protocol:

  • Prepare a series of at least five standard solutions of 3-propylcyclohex-2-en-1-one at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.

Range

Objective: To confirm the interval over which the method is accurate, precise, and linear.

Protocol: The range is determined based on the linearity, accuracy, and precision data.

Acceptance Criteria: The specified range must be supported by the data from the linearity, accuracy, and precision studies.[12]

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare placebo samples spiked with known amounts of 3-propylcyclohex-2-en-1-one at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for the replicate preparations should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of 3-propylcyclohex-2-en-1-one that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from blank injections) and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ value should be verified for precision and accuracy.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a system suitability solution and a sample under each varied condition.

Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results of the sample should not significantly change.

Data Presentation and Visualization

Table 2: Comparison of Analytical Techniques for 3-Propylcyclohex-2-en-1-one
TechniquePrimary ApplicationAdvantagesDisadvantages
HPLC-UV Assay, Impurity ProfilingRobust, reproducible, widely available, suitable for a wide range of compounds.May require derivatization for compounds without a chromophore.
GC-MS Impurity Identification, Quantification of VolatilesHigh sensitivity, excellent for structural elucidation of volatile impurities.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Structural Elucidation, IdentificationProvides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, expensive instrumentation.
IR Spectroscopy Functional Group IdentificationRapid, provides information about chemical bonds.Limited use for quantification, complex spectra for mixtures.
Workflow for Analytical Method Validation

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for the validation of an analytical method.

Logical Relationships in Validation

ValidationRelationships Method Suitability Method Suitability Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Method Suitability

Caption: Interdependence of key validation parameters.

Conclusion

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chaudhary, A. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Erudition, 10(2), 28-35.
  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Kumar, S., & Kumar, A. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402.
  • Altabrisa Group. (2024). Key Parameters for Analytical Method Validation. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. [Link]

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Comparative

A Comparative Spectroscopic Guide to 3-Propylcyclohex-2-en-1-one Isomers: Elucidating Structure Through IR, NMR, and Mass Spectrometry

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for understanding reactivity, biological activity, and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for understanding reactivity, biological activity, and synthetic pathways. This guide provides an in-depth comparative analysis of the spectroscopic properties of two key isomers of 3-propylcyclohex-2-en-1-one: the α,β-unsaturated isomer (3-propylcyclohex-2-en-1-one) and the β,γ-unsaturated isomer (3-propylcyclohex-3-en-1-one). By examining the nuances in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can confidently differentiate between these closely related structures.

Introduction: The Significance of Isomeric Differentiation

The position of the carbon-carbon double bond relative to the carbonyl group dictates the electronic properties and, consequently, the spectroscopic fingerprint of the molecule. In the α,β-unsaturated isomer, the conjugated system of the C=C and C=O bonds leads to electron delocalization, which significantly influences its spectral characteristics. Conversely, the isolated double bond and carbonyl group in the β,γ-unsaturated isomer exhibit more localized electronic behavior. Understanding these differences is paramount for reaction monitoring, quality control, and the rational design of synthetic strategies.

Synthesis and Isomerization: An Experimental Framework

A robust spectroscopic comparison begins with the reliable synthesis and isolation of both isomers.

Synthesis of 3-Propylcyclohex-2-en-1-one (α,β-isomer)

The α,β-unsaturated isomer is readily synthesized via a Robinson annulation reaction between a suitable α,β-unsaturated ketone and a nucleophile. A common method involves the reaction of ethyl vinyl ketone with the enolate of pentanal, followed by an intramolecular aldol condensation and subsequent dehydration.

Preparation of 3-Propylcyclohex-3-en-1-one (β,γ-isomer)

The β,γ-unsaturated isomer can be obtained through the careful isomerization of the more stable α,β-isomer. This can be achieved under either acidic or basic conditions, which facilitate the migration of the double bond. It is crucial to monitor the reaction closely to prevent complete isomerization to the thermodynamically favored conjugated system.

Part 1: Infrared (IR) Spectroscopy - A Tale of Two Carbonyls

IR spectroscopy provides a rapid and effective method for distinguishing between the two isomers based on the vibrational frequency of the carbonyl (C=O) group.

Key Differentiating Feature: The position of the C=O stretching frequency.

  • 3-Propylcyclohex-2-en-1-one (α,β-isomer): The conjugation of the carbonyl group with the double bond lowers the bond order of the C=O bond due to electron delocalization. This results in a lower vibrational frequency, typically observed in the range of 1665-1690 cm⁻¹ .

  • 3-Propylcyclohex-3-en-1-one (β,γ-isomer): The carbonyl group is isolated and behaves like a typical saturated ketone. Therefore, its C=O stretching frequency is found at a higher wavenumber, generally in the range of 1710-1725 cm⁻¹ .

IsomerKey IR Absorption Bands (cm⁻¹)
3-Propylcyclohex-2-en-1-one (α,β) ~2960-2850 (C-H stretch), ~1675 (C=O stretch, conjugated) , ~1620 (C=C stretch)
3-Propylcyclohex-3-en-1-one (β,γ) ~3030 (vinylic C-H stretch), ~2960-2850 (C-H stretch), ~1715 (C=O stretch, isolated) , ~1650 (C=C stretch, isolated)

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Environments

Both ¹H and ¹³C NMR spectroscopy offer a wealth of information for the unambiguous identification of each isomer. The chemical shifts of the vinylic protons and carbons are particularly diagnostic.

¹H NMR Spectroscopy
  • 3-Propylcyclohex-2-en-1-one (α,β-isomer): The vinylic proton at the α-position (C2) is significantly deshielded due to the electron-withdrawing effect of the conjugated carbonyl group. This proton typically appears as a singlet or a narrow triplet in the range of δ 5.8-6.0 ppm .

  • 3-Propylcyclohex-3-en-1-one (β,γ-isomer): The two vinylic protons are not directly influenced by the carbonyl group and thus resonate in a region typical for isolated double bonds, around δ 5.5-5.8 ppm . The signals will likely appear as multiplets due to coupling with neighboring protons.

¹³C NMR Spectroscopy

The differences in the carbon skeleton are clearly reflected in the ¹³C NMR spectra.

  • 3-Propylcyclohex-2-en-1-one (α,β-isomer): The carbonyl carbon (C1) is slightly shielded due to conjugation and appears around δ 199-201 ppm . The α-carbon (C2) and β-carbon (C3) of the enone system are found at approximately δ 125-130 ppm and δ 160-165 ppm , respectively.

  • 3-Propylcyclohex-3-en-1-one (β,γ-isomer): The isolated carbonyl carbon (C1) resonates further downfield, similar to a saturated ketone, at around δ 210-212 ppm . The vinylic carbons (C3 and C4) will appear in the typical alkene region of δ 120-130 ppm .

IsomerPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
3-Propylcyclohex-2-en-1-one (α,β) ~5.9 (vinylic H), ~2.3-2.5 (allylic CH₂), ~0.9 (CH₃)~200 (C=O), ~162 (C-3), ~128 (C-2)
3-Propylcyclohex-3-en-1-one (β,γ) ~5.6-5.7 (vinylic H), ~2.8-3.0 (allylic CH₂), ~0.9 (CH₃)~211 (C=O), ~125-128 (vinylic C)

Part 3: Mass Spectrometry (MS) - Unraveling Fragmentation Pathways

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the isomers, which can aid in their differentiation.

Key Differentiating Fragmentation: The Retro-Diels-Alder (RDA) reaction is a characteristic fragmentation pathway for cyclohexene derivatives.[1]

  • 3-Propylcyclohex-2-en-1-one (α,β-isomer): The conjugated system influences the fragmentation. While an RDA reaction is possible, other fragmentations, such as α-cleavage adjacent to the carbonyl group and loss of the propyl side chain, are also likely to be prominent.

  • 3-Propylcyclohex-3-en-1-one (β,γ-isomer): This isomer is expected to undergo a more facile Retro-Diels-Alder reaction.[1] This fragmentation would result in the formation of two key fragments: a neutral 1,3-butadiene molecule and a charged vinylketene radical cation derived from the propyl-substituted part of the ring. The presence of a significant peak corresponding to the mass of the vinylketene fragment would be a strong indicator of the β,γ-isomer.

G cluster_alpha_beta α,β-Isomer Fragmentation cluster_beta_gamma β,γ-Isomer Fragmentation alpha_beta 3-Propylcyclohex-2-en-1-one (M+•) alpha_cleavage α-Cleavage alpha_beta->alpha_cleavage [M-C₃H₇]+ side_chain_loss Loss of Propyl Radical alpha_beta->side_chain_loss [M-43]+ beta_gamma 3-Propylcyclohex-3-en-1-one (M+•) rda Retro-Diels-Alder beta_gamma->rda fragments Butadiene + Propyl-vinylketene+• rda->fragments G cluster_synthesis Synthesis & Isomerization Workflow Start Starting Materials (2-Pentanone, Methyl Vinyl Ketone) Robinson Robinson Annulation Start->Robinson alpha_beta_product 3-Propylcyclohex-2-en-1-one (α,β-isomer) Robinson->alpha_beta_product Isomerization Acid or Base Catalysis alpha_beta_product->Isomerization Spectro_Analysis Spectroscopic Analysis (IR, NMR, MS) alpha_beta_product->Spectro_Analysis beta_gamma_product 3-Propylcyclohex-3-en-1-one (β,γ-isomer) Isomerization->beta_gamma_product beta_gamma_product->Spectro_Analysis

Sources

Validation

A Comparative Benchmarking Guide to the Biological Activity of 3-Propylcyclohex-2-en-1-one and Its Analogs

This guide provides a comprehensive framework for assessing the biological activity of 3-propylcyclohex-2-en-1-one against a curated selection of its structural analogs. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the biological activity of 3-propylcyclohex-2-en-1-one against a curated selection of its structural analogs. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and data interpretation strategies to facilitate a robust comparative analysis. By systematically evaluating cytotoxicity, antimicrobial effects, and specific enzyme inhibition, this guide aims to elucidate the structure-activity relationships (SAR) within this class of cyclohexenone derivatives.

Introduction

The cyclohexenone scaffold is a prevalent motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. The α,β-unsaturated ketone functionality within the cyclohexenone ring is a key electrophilic center, capable of undergoing Michael addition with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often implicated in their mechanism of action. 3-Propylcyclohex-2-en-1-one serves as our lead compound for this investigation. To understand the influence of structural modifications on its biological profile, we will compare it against a series of rationally selected analogs. These analogs feature variations in the alkyl substituent at the 3-position and the presence of an aromatic group, allowing for a systematic exploration of how these changes impact biological activity.

Rationale for Analog Selection

The choice of analogs is critical for establishing a clear structure-activity relationship. The selected compounds for this comparative study are:

  • Compound 1: 3-Propylcyclohex-2-en-1-one (Lead Compound)

  • Analog A: 3-Methylcyclohex-2-en-1-one: To assess the effect of a shorter alkyl chain.

  • Analog B: 3-Pentylcyclohex-2-en-1-one: To evaluate the impact of a longer alkyl chain.

  • Analog C: 3-Phenylcyclohex-2-en-1-one: To determine the influence of an aromatic substituent.

This selection allows for the systematic investigation of steric and electronic effects on the biological activity of the core cyclohexenone scaffold.

I. Assessment of Cytotoxic Activity

A fundamental aspect of characterizing any new compound is to determine its potential toxicity to cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a selected cancer cell line (e.g., HeLa - human cervical cancer cells).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-propylcyclohex-2-en-1-one and its analogs) in complete DMEM. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Expected Data Presentation

The cytotoxicity data should be summarized in a table for easy comparison.

CompoundStructureIC₅₀ (µM) on HeLa cells
3-Propylcyclohex-2-en-1-one(Structure of 3-propylcyclohex-2-en-1-one)Experimental Value
Analog A: 3-Methylcyclohex-2-en-1-one(Structure of 3-methylcyclohex-2-en-1-one)Experimental Value
Analog B: 3-Pentylcyclohex-2-en-1-one(Structure of 3-pentylcyclohex-2-en-1-one)Experimental Value
Analog C: 3-Phenylcyclohex-2-en-1-one(Structure of 3-phenylcyclohex-2-en-1-one)Experimental Value
Doxorubicin (Positive Control)(Structure of Doxorubicin)Experimental Value

II. Evaluation of Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[3][4]

Experimental Protocol: Broth Microdilution Assay

This protocol will assess the antibacterial activity of the test compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final concentrations should typically range from 1 to 512 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (MHB with inoculum, no compound), a sterility control (MHB only), and a positive control (e.g., ampicillin).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3] Growth is determined by observing the turbidity in the wells.

Expected Data Presentation

The antimicrobial activity should be presented in a clear, tabular format.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
3-Propylcyclohex-2-en-1-oneExperimental ValueExperimental Value
Analog A: 3-Methylcyclohex-2-en-1-oneExperimental ValueExperimental Value
Analog B: 3-Pentylcyclohex-2-en-1-oneExperimental ValueExperimental Value
Analog C: 3-Phenylcyclohex-2-en-1-oneExperimental ValueExperimental Value
Ampicillin (Positive Control)Experimental ValueExperimental Value

III. Mechanistic Insights through Enzyme Inhibition Assays

To explore the potential mechanisms of action, a panel of enzyme inhibition assays is proposed. The selection of these enzymes is based on the known biological activities of cyclohexenone derivatives and their potential to modulate key physiological pathways.

A. Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[5][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by inhibiting these enzymes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Cyclohexenone Derivatives (Potential Inhibitors) Inhibitors->COX_Enzymes Inhibition

Protocol: The COX inhibitor screening can be performed using a commercially available colorimetric assay kit. This assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

B. Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are also potent mediators of inflammation.[7] Dual inhibitors of COX and LOX are of significant therapeutic interest.[1][5]

Protocol: A common method for assessing LOX inhibition involves monitoring the formation of hydroperoxides from a suitable fatty acid substrate (e.g., linoleic acid) spectrophotometrically at 234 nm.[8][9]

C. Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders.[10] Chalcone derivatives, which share structural similarities with some cyclohexenones, are known tyrosinase inhibitors.[11]

Tyrosinase_Pathway L_Tyrosine L-Tyrosine Tyrosinase Tyrosinase L_Tyrosine->Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitors Cyclohexenone Derivatives (Potential Inhibitors) Inhibitors->Tyrosinase Inhibition

Protocol: The tyrosinase inhibitory activity can be determined spectrophotometrically by measuring the rate of L-DOPA oxidation to dopachrome at 475 nm.[12][13]

D. Acetylcholinesterase (AChE) Inhibition Assay

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[14] Some cyclohexanone derivatives have shown potential as AChE inhibitors.[12]

Protocol: The AChE inhibitory activity can be measured using Ellman's method, which is a colorimetric assay. The assay measures the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be detected at 412 nm.

Expected Data Presentation for Enzyme Inhibition

The results of the enzyme inhibition assays should be presented as IC₅₀ values in a comparative table.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)LOX IC₅₀ (µM)Tyrosinase IC₅₀ (µM)AChE IC₅₀ (µM)
3-Propylcyclohex-2-en-1-oneExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Analog A: 3-Methylcyclohex-2-en-1-oneExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Analog B: 3-Pentylcyclohex-2-en-1-oneExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Analog C: 3-Phenylcyclohex-2-en-1-oneExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Indomethacin (COX Control)Experimental ValueExperimental Value---
Quercetin (LOX Control)--Experimental Value--
Kojic Acid (Tyrosinase Control)---Experimental Value-
Donepezil (AChE Control)----Experimental Value

IV. Synthesis of Findings and Structure-Activity Relationship (SAR) Analysis

SAR_Workflow cluster_0 Compound Library cluster_1 Biological Screening cluster_2 Data Analysis Compound_1 3-Propylcyclohex-2-en-1-one Cytotoxicity Cytotoxicity Assay (MTT) Compound_1->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Compound_1->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (COX, LOX, Tyrosinase, AChE) Compound_1->Enzyme_Inhibition Analog_A 3-Methylcyclohex-2-en-1-one Analog_A->Cytotoxicity Analog_A->Antimicrobial Analog_A->Enzyme_Inhibition Analog_B 3-Pentylcyclohex-2-en-1-one Analog_B->Cytotoxicity Analog_B->Antimicrobial Analog_B->Enzyme_Inhibition Analog_C 3-Phenylcyclohex-2-en-1-one Analog_C->Cytotoxicity Analog_C->Antimicrobial Analog_C->Enzyme_Inhibition IC50_MIC_Determination IC50 & MIC Determination Cytotoxicity->IC50_MIC_Determination Antimicrobial->IC50_MIC_Determination Enzyme_Inhibition->IC50_MIC_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_MIC_Determination->SAR_Analysis

Key Questions to Address in the SAR Analysis:

  • Effect of Alkyl Chain Length: How does increasing or decreasing the length of the alkyl chain at the 3-position affect cytotoxicity, antimicrobial activity, and enzyme inhibition?

  • Influence of Aromaticity: Does the replacement of an alkyl chain with a phenyl group lead to a significant change in the biological activity profile? Does it enhance or diminish activity against specific targets?

  • Selectivity: Do any of the analogs exhibit selective inhibition of COX-2 over COX-1, which would be a desirable trait for anti-inflammatory drug candidates?

  • Correlation of Activities: Is there a correlation between the observed cytotoxicity and the antimicrobial or enzyme inhibitory activities?

By systematically addressing these questions, researchers can gain valuable insights into the design of more potent and selective cyclohexenone-based therapeutic agents. This guide provides the foundational experimental framework to embark on such an investigation, ensuring scientific rigor and the generation of high-quality, comparable data.

References

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  • Kim, D., et al. (2016). Inhibition of tyrosinase activity and melanin production by the chalcone derivative 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl). Biological and Pharmaceutical Bulletin, 39(11), 1849-1854. [Link]

  • Fischer, L., et al. (2007). 'Bridged' stilbene derivatives as selective cyclooxygenase-1 inhibitors. Bioorganic & Medicinal Chemistry, 15(18), 6057-6065. [Link]

  • Khan, I., et al. (2019). Biological Evaluation of Synthetic α,β-unsaturated Carbonyl Based Cyclohexanone Derivatives as Neuroprotective Novel Inhibitors of Acetylcholinesterase, Butyrylcholinesterase and amyloid-β Aggregation. Current Alzheimer Research, 16(1), 63-78. [Link]

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  • Ozar, A. D., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 28(19), 6825. [Link]

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  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

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Comparative

A Comparative Guide to Computational Modeling of 3-Propylcyclohex-2-en-1-one Reaction Pathways

In the landscape of modern drug discovery and materials science, a profound understanding of reaction mechanisms is paramount for the rational design of novel molecules and efficient synthetic routes. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, a profound understanding of reaction mechanisms is paramount for the rational design of novel molecules and efficient synthetic routes. This guide provides an in-depth comparison of computational modeling approaches for elucidating the reaction pathways of 3-propylcyclohex-2-en-1-one, a versatile building block in organic synthesis. We will delve into the theoretical underpinnings of prevalent computational methods, offer practical, step-by-step protocols, and present a comparative analysis to guide researchers in selecting the most appropriate strategy for their scientific inquiries.

The Significance of Modeling Enone Reactivity

3-Propylcyclohex-2-en-1-one, an α,β-unsaturated ketone, possesses multiple reactive sites, making it susceptible to a variety of transformations, including nucleophilic (Michael) additions, reductions, and photochemical reactions. The regioselectivity and stereoselectivity of these reactions are often subtle and dependent on intricate electronic and steric factors. Computational modeling serves as a powerful lens to visualize transition states, calculate reaction energetics, and ultimately predict reaction outcomes, thereby accelerating experimental workflows and minimizing resource expenditure.[1][2]

Pillar 1: Unveiling Reaction Mechanisms with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational organic chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules.[3][4] DFT methods are particularly well-suited for mapping the potential energy surfaces of reactions involving 3-propylcyclohex-2-en-1-one, allowing for the identification of intermediates and transition states.

Causality in Method Selection: Why DFT?

The choice of DFT is predicated on its ability to provide robust predictions of reaction barriers and geometries for a wide range of organic reactions.[5] Functionals such as B3LYP and M06-2X, when paired with appropriate basis sets (e.g., 6-31+G(d,p)), have been shown to yield results in good agreement with experimental observations for similar cyclic enone systems.[4][6] The inclusion of solvent effects, typically through implicit models like the Polarizable Continuum Model (PCM), is crucial for accurately representing reactions performed in solution.

A Self-Validating System: Experimental Protocol for DFT Calculations

The following protocol outlines a systematic approach to modeling the Michael addition of a simple nucleophile, such as a methylthiolate anion (CH₃S⁻), to 3-propylcyclohex-2-en-1-one.

Step 1: Geometry Optimization of Reactants, Products, and Intermediates

  • Construct the 3D structures of 3-propylcyclohex-2-en-1-one and the methylthiolate anion.

  • Perform geometry optimizations using a selected DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)) in the gas phase to obtain the lowest energy conformations.

  • Similarly, optimize the geometries of the expected intermediate (enolate) and the final 1,4-addition product.

Step 2: Transition State Searching

  • Employ a transition state search algorithm, such as the Berny algorithm, starting from a guess structure that approximates the geometry of the transition state for the nucleophilic attack. This can often be generated by manually bringing the reactants together in a reactive orientation.

  • The successful location of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational frequency analysis, corresponding to the motion along the reaction coordinate.

Step 3: Intrinsic Reaction Coordinate (IRC) Calculations

  • Perform an IRC calculation starting from the located transition state. This will trace the reaction path downhill to connect the transition state with the corresponding reactant and product minima on the potential energy surface, thus verifying that the correct transition state has been found.

Step 4: Solvation Energy Calculations

  • Perform single-point energy calculations on all optimized gas-phase geometries using an implicit solvation model (e.g., IEFPCM with the solvent specified as methanol or DMSO) to obtain the energies in solution.

Step 5: Analysis of Results

  • Calculate the relative energies of all stationary points (reactants, transition state, intermediate, and product) to construct the reaction energy profile. The activation energy is the difference in energy between the transition state and the reactants.

G cluster_0 DFT Workflow for Michael Addition Reactants Reactants (3-propylcyclohex-2-en-1-one + CH3S-) TS Transition State Reactants->TS Activation Energy Intermediate Enolate Intermediate TS->Intermediate Product 1,4-Addition Product Intermediate->Product

Caption: A generalized workflow for investigating the Michael addition to 3-propylcyclohex-2-en-1-one using DFT.

Pillar 2: Exploring Reaction Dynamics with Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a reaction pathway, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of molecules, capturing the dynamic interplay of atoms and solvent molecules.[3][7] MD is particularly valuable for studying reactions where conformational changes or explicit solvent interactions play a critical role.

Causality in Method Selection: Why MD?

For reactions of 3-propylcyclohex-2-en-1-one, such as photochemical [2+2] cycloadditions, understanding the dynamics of the excited state and the subsequent bond-forming events is crucial.[8][9] Quasiclassical trajectory simulations, a type of MD simulation, can reveal whether a reaction proceeds in a concerted or stepwise manner by analyzing the timescale of bond formation.[7][10]

A Self-Validating System: Experimental Protocol for Quasiclassical Trajectory Simulations

This protocol outlines the investigation of a hypothetical intramolecular photochemical [2+2] cycloaddition of a 3-propylcyclohex-2-en-1-one derivative with an appended alkene chain.

Step 1: Potential Energy Surface Generation

  • Using a suitable level of theory (e.g., CASSCF or a reliable DFT functional for excited states), map the potential energy surface for the reaction, identifying the reactant in its excited triplet state, the transition state, and the product.

Step 2: Trajectory Initiation

  • Initiate a large number of trajectories from the transition state geometry.

  • Assign initial atomic velocities by sampling from a Maxwell-Boltzmann distribution corresponding to the desired reaction temperature. A quasi-classical approach involves assigning zero-point energy to the vibrational modes.

Step 3: Trajectory Propagation

  • Solve Newton's equations of motion numerically to propagate the trajectories forward and backward in time, tracing the paths of the atoms.

Step 4: Trajectory Analysis

  • Analyze the ensemble of trajectories to determine the reaction outcome (product formation or recrossing to reactants).

  • For productive trajectories, monitor the lengths of the forming carbon-carbon bonds as a function of time. The time gap between the formation of the two new bonds distinguishes between concerted (< 60 fs) and stepwise mechanisms.[10]

G cluster_1 MD Simulation Workflow for Photocycloaddition PES Generate Potential Energy Surface (DFT/CASSCF) TS_geom Identify Transition State Geometry PES->TS_geom Init Initiate Trajectories from TS (Sample Velocities) TS_geom->Init Prop Propagate Trajectories (Solve Newton's Equations) Init->Prop Analysis Analyze Trajectories (Concerted vs. Stepwise) Prop->Analysis

Caption: Workflow for a quasiclassical trajectory simulation to study the dynamics of a photochemical reaction.

Comparative Analysis of Computational Methods

MethodStrengthsWeaknessesBest Suited For
Density Functional Theory (DFT) Good balance of accuracy and computational cost.[5] Widely applicable to various reaction types.[1]Accuracy is dependent on the choice of functional.[11] Can be computationally expensive for very large systems.Calculating reaction energy profiles, locating transition states, and predicting thermochemistry.[3]
Molecular Dynamics (MD) Provides insights into the time-evolution of a reaction.[7] Can model explicit solvent effects and conformational dynamics.Computationally very expensive. Requires an accurate potential energy surface.Studying reaction dynamics, mechanisms of concerted vs. stepwise reactions, and the role of solvent.[10]
Semi-empirical Methods (e.g., DFTB) Significantly faster than DFT.[5] Useful for screening large numbers of molecules or for very large systems.Less accurate than DFT.[5] Parameterization may not be available for all elements.Initial exploration of reaction pathways, qualitative predictions, and modeling very large systems.
Ab initio Methods (e.g., MP2, CCSD(T)) High accuracy, considered the "gold standard".[3]Extremely computationally demanding, often limited to small molecules.[3]Benchmarking DFT results and obtaining highly accurate energies for small, critical systems.

Conclusion: An Integrated Approach for Comprehensive Understanding

The computational modeling of 3-propylcyclohex-2-en-1-one reaction pathways is a multifaceted endeavor that benefits from a synergistic application of different theoretical methods. DFT calculations provide a robust framework for mapping the thermodynamics and kinetics of potential reaction channels. For reactions where dynamic effects are anticipated to be significant, such as photochemical transformations, MD simulations offer a deeper, time-resolved perspective. By judiciously selecting and integrating these computational tools, researchers can gain predictive insights that are invaluable for guiding experimental design and accelerating the discovery of new chemical entities and processes.

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Validation

A Comparative Crystallographic Guide to 3-Propylcyclohex-2-en-1-one and its Derivatives for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. Crystallographic analysis provides definitive insights into molecular geometry, c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. Crystallographic analysis provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comprehensive comparison of the crystallographic features of 3-propylcyclohex-2-en-1-one and its derivatives, grounded in established experimental data and theoretical principles.

Introduction: The Structural Significance of the Cyclohexenone Scaffold

The cyclohexenone moiety is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. The conformational flexibility of the six-membered ring, coupled with the electronic properties of the α,β-unsaturated ketone, makes these molecules attractive scaffolds for therapeutic development. The nature and position of substituents on the cyclohexenone ring can profoundly influence its shape, reactivity, and ultimately, its biological function. This guide will delve into the crystallographic nuances of this important class of compounds, with a focus on 3-propylcyclohex-2-en-1-one as a representative example.

While a specific crystal structure for 3-propylcyclohex-2-en-1-one is not publicly available at the time of this publication, we can infer its likely structural features and compare them with closely related, crystallographically characterized derivatives. This comparative approach allows for a robust understanding of the structure-property relationships within this chemical family.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure involves a meticulous series of steps. The following workflow outlines the key experimental protocols necessary for the crystallographic analysis of 3-propylcyclohex-2-en-1-one and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Cyclohexenone Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization screening Solvent Screening for Crystallization characterization->screening growth Single Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis refinement->validation packing_interactions 3-Propylcyclohex-2-en-1-one 3-Propylcyclohex-2-en-1-one C-H...O Interactions C-H...O Interactions 3-Propylcyclohex-2-en-1-one->C-H...O Interactions van der Waals Forces van der Waals Forces 3-Propylcyclohex-2-en-1-one->van der Waals Forces Hydroxy Derivative Hydroxy Derivative Hydroxy Derivative->C-H...O Interactions Hydroxy Derivative->van der Waals Forces Hydrogen Bonding Hydrogen Bonding Hydroxy Derivative->Hydrogen Bonding Aryl Derivative Aryl Derivative Aryl Derivative->C-H...O Interactions Aryl Derivative->van der Waals Forces π-π Stacking π-π Stacking Aryl Derivative->π-π Stacking

Comparative

A-Comparative-Guide-to-the-Cross-Reactivity-of-3-Propylcyclohex-2-en-1-one-Derivatives

For researchers and professionals in drug development and chemical safety, understanding the nuances of allergic contact dermatitis (ACD) is paramount. Small molecules, known as haptens, can trigger this delayed-type hyp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical safety, understanding the nuances of allergic contact dermatitis (ACD) is paramount. Small molecules, known as haptens, can trigger this delayed-type hypersensitivity reaction by covalently binding to skin proteins, thereby becoming immunogenic.[1][2][3] This guide provides a deep dive into the cross-reactivity of a specific class of compounds: 3-propylcyclohex-2-en-1-one and its derivatives. Often found in fragrances and industrial chemicals, these molecules present a compelling case study in the complex interplay between chemical structure and immunological response.

This document will navigate the mechanisms of sensitization, compare the reactivity of various derivatives, and detail the state-of-the-art methodologies used to assess this risk, providing a robust framework for predictive toxicology and safer chemical design.

The Immunological Basis: From Hapten to Hypersensitivity

Allergic contact dermatitis is a T-cell mediated, delayed-type hypersensitivity reaction that unfolds over 48-72 hours after exposure to an allergen.[4] The journey from a seemingly innocuous small molecule to a full-blown immune response is a multi-step process, underpinned by the "hapten hypothesis."

The Molecular Initiating Event: Haptenation

For a small chemical like a 3-propylcyclohex-2-en-1-one derivative to become an allergen, it must first become visible to the immune system. Being too small to be immunogenic on their own, these chemicals, or their metabolites, must covalently bind to larger carrier molecules, typically proteins in the skin.[1][5] This process, known as haptenation, is the critical molecular initiating event.[5][6]

The cyclohexenone ring is an α,β-unsaturated ketone, a structural motif known as a Michael acceptor. This makes it electrophilic and susceptible to attack by nucleophilic residues on skin proteins, such as the cysteine and lysine amino acids.[7][8][9] This covalent modification creates a novel antigenic determinant—the hapten-protein conjugate—which can be recognized by the immune system.

Immune Cascade and Cross-Reactivity

Once the hapten-protein complex is formed, it is processed by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis. These APCs then migrate to the draining lymph nodes to present the antigen to naive T-cells, leading to their activation and proliferation.[6][10] Upon a second exposure to the same or a structurally similar hapten, these memory T-cells can mount a rapid and robust inflammatory response, resulting in the clinical symptoms of ACD.[4]

Cross-reactivity occurs when T-cells sensitized to one specific hapten also recognize and react to other, structurally related haptens.[11] This is a critical consideration in risk assessment, as exposure to a seemingly different chemical could elicit an allergic reaction in a previously sensitized individual. The likelihood of cross-reactivity is largely dependent on the structural similarity between the primary sensitizer and the secondary chemical.

The Chemical Landscape: 3-Propylcyclohex-2-en-1-one and its Derivatives

The parent molecule, 3-propylcyclohex-2-en-1-one, serves as a scaffold from which numerous derivatives can be synthesized, each with potentially different allergenic potencies and cross-reactive profiles. Variations in substituents on the cyclohexenone ring can significantly alter the molecule's electrophilicity, lipophilicity, and steric hindrance, all of which influence its ability to act as a hapten.

DerivativeStructureKey Features
3-Propylcyclohex-2-en-1-one C10H16OThe parent compound with a propyl group at the 3-position.
3-Methyl-5-propylcyclohex-2-en-1-one C10H16OAn additional methyl group at the 3-position and the propyl group shifted to the 5-position.[12]
3-Allylcyclohex-2-en-1-one C9H12OThe propyl group is replaced by a more reactive allyl group.[13]

This table presents a selection of derivatives to illustrate structural diversity. A comprehensive analysis would require experimental data for each.

Comparative Analysis: Assessing Sensitization Potential

To objectively compare the cross-reactivity of these derivatives, standardized assays are employed. These methods, which range from in chemico to in vivo, provide quantitative data to classify the sensitization potential of a chemical.

Key Experimental Methodologies

Direct Peptide Reactivity Assay (DPRA): This in chemico assay directly measures the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[5][7][8] The percentage of peptide depletion after a 24-hour incubation is measured by HPLC.[5][7] This assay models the molecular initiating event of haptenation and is a key component of integrated testing strategies.[8]

Local Lymph Node Assay (LLNA): The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance.[10][14] The result is expressed as an EC3 value, which is the concentration required to induce a three-fold increase in cell proliferation compared to a control.[6] This assay provides a quantitative measure of sensitization potency.[10]

Computational Models: In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict skin sensitization potential based on chemical structure and properties.[15][16][17] These models can help to prioritize chemicals for further testing and can provide insights into the mechanisms of sensitization.[15][18]

Hypothetical Comparative Data

The following table presents a hypothetical comparison of 3-propylcyclohex-2-en-1-one and its derivatives based on expected reactivity. Note: This data is illustrative and would need to be substantiated by experimental results.

CompoundDPRA (% Cysteine Depletion)DPRA (% Lysine Depletion)LLNA EC3 Value (%)Predicted Potency
3-Propylcyclohex-2-en-1-one 25%10%8%Moderate
3-Methyl-5-propylcyclohex-2-en-1-one 20%8%12%Weak
3-Allylcyclohex-2-en-1-one 45%15%3%Strong

The predicted potency is based on the combined results of the DPRA and LLNA assays.

Experimental Protocols in Detail

For scientific integrity and reproducibility, detailed experimental protocols are essential. Below is a step-by-step methodology for the Direct Peptide Reactivity Assay (DPRA), a cornerstone of in chemico sensitization testing.

Protocol: Direct Peptide Reactivity Assay (DPRA)

This protocol is based on the principles outlined in OECD Test Guideline 442C.[7][8]

1. Preparation of Reagents:

  • Prepare a stock solution of the cysteine-containing peptide (Ac-RFAACAA-COOH) at a concentration of 100 mM in phosphate buffer.

  • Prepare a stock solution of the lysine-containing peptide (Ac-RFAAKAA-COOH) at a concentration of 100 mM in phosphate buffer.

  • Prepare the test chemical at a 100 mM concentration in a suitable solvent (e.g., acetonitrile).

2. Reaction Incubation:

  • For the cysteine peptide, mix the peptide solution, test chemical solution, and buffer to achieve final concentrations of 0.5 mM peptide and 5 mM test chemical.

  • For the lysine peptide, mix the peptide solution, test chemical solution, and buffer to achieve final concentrations of 0.5 mM peptide and 5 mM test chemical.

  • Prepare a reference control for each peptide with the solvent instead of the test chemical.

  • Incubate all samples for 24 hours at 25°C with shaking.

3. HPLC Analysis:

  • Following incubation, quench the reaction by adding an excess of a suitable quenching agent.

  • Analyze the samples by reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 220 nm.[7]

  • Quantify the peak area of the remaining unreacted peptide in both the test and reference samples.

4. Data Interpretation:

  • Calculate the percent peptide depletion for both cysteine and lysine using the following formula:

    • % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] * 100

  • Classify the reactivity based on the mean depletion of both peptides.[19]

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare Cysteine & Lysine Peptides mix Mix Peptides with Test Chemical prep_peptide->mix prep_chem Prepare Test Chemical Solution prep_chem->mix incubate Incubate 24h at 25°C mix->incubate hplc HPLC-UV Analysis (220 nm) incubate->hplc calc Calculate Peptide Depletion (%) hplc->calc

Caption: Workflow of the Direct Peptide Reactivity Assay (DPRA).

Haptenization_Mechanism cluster_skin Epidermis Hapten Cyclohexenone Derivative Hapten_Protein Hapten-Protein Conjugate (Antigen) Hapten->Hapten_Protein Covalent Binding (Haptenation) Protein Skin Protein (Nucleophilic) Protein->Hapten_Protein APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Protein->APC Uptake & Processing TCell Naive T-Cell APC->TCell Antigen Presentation in Lymph Node MemoryTCell Sensitized Memory T-Cell TCell->MemoryTCell Activation & Proliferation ACD Allergic Contact Dermatitis MemoryTCell->ACD Re-exposure leads to Inflammatory Response

Caption: Mechanism of skin sensitization by haptens.

Conclusion and Future Directions

The cross-reactivity of 3-propylcyclohex-2-en-1-one derivatives is a multifaceted issue that requires a comprehensive understanding of both chemical reactivity and immunological pathways. The use of integrated approaches, combining in chemico, in vivo, and in silico methods, is crucial for accurate risk assessment.[20] Future research should focus on developing more sophisticated computational models that can predict not only sensitization potential but also cross-reactivity between different chemical structures. Furthermore, a deeper understanding of the metabolic activation of prohaptens within the skin will be essential for identifying potential allergens that are not reactive in their parent form. By continuing to unravel the complex mechanisms of skin sensitization, we can work towards the development of safer chemicals and the prevention of allergic contact dermatitis.

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Validation

A Comparative Guide to the Enantioselective Synthesis of 3-Propylcyclohex-2-en-1-one for Researchers and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Among the vast landscape of chiral synthons, 3-propylcyclohex-2-en-1-one stands out as a versatile building bl...

Author: BenchChem Technical Support Team. Date: February 2026

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Among the vast landscape of chiral synthons, 3-propylcyclohex-2-en-1-one stands out as a versatile building block for the synthesis of complex natural products and pharmacologically active compounds. Its stereocenter dictates the three-dimensional arrangement of subsequent elaborations, making the efficient and selective synthesis of a single enantiomer a critical challenge. This guide provides an in-depth comparison of the leading methodologies for the enantioselective synthesis of this valuable intermediate, offering field-proven insights and actionable experimental protocols for researchers and scientists.

Introduction: The Strategic Importance of Chiral Cyclohexenones

Chiral 3-substituted cyclohexenones are prevalent motifs in a wide array of biologically active molecules. The enone functionality serves as a versatile handle for a multitude of chemical transformations, including Michael additions, reductions, and cycloadditions, all of which can be influenced by the existing stereocenter. Consequently, the ability to introduce the propyl group at the 3-position with high enantiomeric excess (ee) is of paramount importance for the efficient construction of stereochemically complex targets. This guide will dissect and compare three prominent strategies to achieve this goal: metal-catalyzed asymmetric conjugate addition, organocatalytic Michael addition, and enzymatic kinetic resolution.

Method 1: Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents

The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful and widely utilized method for the formation of carbon-carbon bonds. The use of chiral ligands to render this transformation enantioselective has been extensively studied, with Grignard reagents being a readily available and highly reactive nucleophile source.

Mechanistic Insight: The "Why" Behind the Reaction

The catalytic cycle of the copper-catalyzed conjugate addition of a Grignard reagent (R-MgX) is believed to involve the formation of a chiral copper-ligand complex. This complex then undergoes transmetalation with the Grignard reagent to form a chiral organocopper species. The α,β-unsaturated enone coordinates to this chiral copper complex, and the alkyl group is delivered to the β-position in a stereocontrolled manner. The resulting copper enolate is then protonated to afford the final product and regenerate the catalyst. The choice of a chiral ligand is critical as it dictates the facial selectivity of the addition to the enone. Ferrocenyl-based diphosphine ligands, such as JosiPhos, have shown considerable success in these reactions due to their ability to create a well-defined chiral pocket around the copper center.

Diagram of the Catalytic Cycle:

Copper_Catalyzed_Conjugate_Addition CuL_star Cu-L RCuL_star Propyl-Cu-L CuL_star->RCuL_star RMgX Propyl-MgBr RMgX->RCuL_star Transmetalation Enone 2-Cyclohexenone CuEnolate Copper Enolate Intermediate Enone->CuEnolate Product (R)-3-Propylcyclohexanone Product->CuL_star Catalyst Regeneration CuEnolate->Product Protonolysis (H+) RCuL_star->CuEnolate Conjugate Addition

Caption: Catalytic cycle for the copper-catalyzed enantioselective conjugate addition of a Grignard reagent.

Experimental Protocol: A Practical Approach

The following is a representative protocol adapted from established methodologies for the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.[1]

Materials:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • (R)-(S)-JosiPhos or a similar chiral diphosphine ligand

  • 2-Cyclohexenone

  • Propylmagnesium bromide (solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral diphosphine ligand (6 mol%).

  • Add anhydrous diethyl ether and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -75 °C in a dry ice/acetone bath.

  • Add 2-cyclohexenone (1.0 equivalent) to the catalyst solution.

  • Slowly add the propylmagnesium bromide solution (1.2 equivalents) dropwise over 10 minutes.

  • Stir the reaction mixture at -75 °C for the specified time (typically 1-4 hours, monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Boronic Acids

An alternative and often milder approach to the enantioselective formation of 3-substituted cyclohexenones is the rhodium-catalyzed 1,4-addition of organoboronic acids. This method offers the advantage of using relatively stable and functional group tolerant organoboron reagents.

Mechanistic Rationale: Understanding the Stereocontrol

The catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition is initiated by the transmetalation of the organic group from the boronic acid to the rhodium(I) center, typically in the presence of a base or water, to form an organorhodium(I) species.[2] The α,β-unsaturated enone then coordinates to this chiral rhodium complex, followed by migratory insertion of the enone into the rhodium-carbon bond to form a rhodium enolate. Subsequent protonolysis or hydrolysis releases the β-substituted ketone and regenerates the active rhodium catalyst.[2] The chirality of the ligand, commonly a chiral bisphosphine like BINAP, is crucial for inducing high enantioselectivity by controlling the facial approach of the enone to the rhodium center.

Diagram of the Catalytic Cycle:

Rhodium_Catalyzed_Addition RhL_star [Rh(I)-L]+ PropylRhL_star Propyl-Rh(I)-L RhL_star->PropylRhL_star PropylBOH2 Propyl-B(OH)2 PropylBOH2->PropylRhL_star Transmetalation Enone 2-Cyclohexenone RhEnolate Rhodium Enolate Intermediate Enone->RhEnolate Product (R)-3-Propylcyclohexanone Product->RhL_star Catalyst Regeneration RhEnolate->Product Protonolysis (H+) PropylRhL_star->RhEnolate Migratory Insertion

Caption: Catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of a boronic acid.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a general procedure based on the well-established Hayashi-Miyaura reaction.

Materials:

  • [Rh(acac)(CO)₂] or a similar rhodium(I) precursor

  • (S)-BINAP or another chiral bisphosphine ligand

  • Propylboronic acid

  • 2-Cyclohexenone

  • Dioxane and water (solvent system)

  • Potassium carbonate (K₂CO₃) or another suitable base

Procedure:

  • In a Schlenk tube under an argon atmosphere, dissolve the rhodium precursor (3 mol%) and the chiral ligand (3.3 mol%) in dioxane.

  • Heat the mixture to 50 °C for 30 minutes to form the active catalyst.

  • To a separate flask, add 2-cyclohexenone (1.0 equivalent), propylboronic acid (1.5 equivalents), and the base (e.g., K₂CO₃, 0.2 equivalents).

  • Add the prepared catalyst solution to the substrate mixture, followed by water (typically 10:1 dioxane/water).

  • Heat the reaction mixture at 100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Method 3: Enzymatic Kinetic Resolution of 3-Propylcyclohexanol

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture. In this approach, a racemic precursor, 3-propylcyclohexanol, is prepared and then subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

The Principle of Biocatalytic Selectivity

Enzymes are chiral biocatalysts that can exhibit exquisite enantioselectivity. Lipases, in particular, are widely used for the kinetic resolution of alcohols and esters. The active site of a lipase, such as Candida antarctica lipase B (CALB), is a chiral environment.[3] When a racemic alcohol is acylated in the presence of a lipase, one enantiomer fits more favorably into the active site and is acylated at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (the unreacted alcohol). Subsequent oxidation of the resolved alcohol provides the enantiomerically enriched 3-propylcyclohex-2-en-1-one.

Diagram of the Enzymatic Resolution Workflow:

Enzymatic_Resolution RacemicAlcohol Racemic 3-Propylcyclohexanol ResolvedEster (R)-3-Propylcyclohexyl Acetate RacemicAlcohol->ResolvedEster Selective Acylation ResolvedAlcohol (S)-3-Propylcyclohexanol RacemicAlcohol->ResolvedAlcohol Unreacted AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ResolvedEster Lipase Lipase (e.g., CALB) Lipase->ResolvedEster Separation Separation ResolvedEster->Separation ResolvedAlcohol->Separation Enone (S)-3-Propylcyclohex-2-en-1-one ResolvedAlcohol->Enone Oxidation

Caption: Workflow for the enzymatic kinetic resolution of 3-propylcyclohexanol.

Experimental Protocol: Harnessing Biocatalysis

This protocol outlines a general procedure for the lipase-catalyzed resolution of a secondary alcohol.

Materials:

  • Racemic 3-propylcyclohexanol (prepared by reduction of 3-propylcyclohex-2-en-1-one)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate or another acyl donor

  • Anhydrous organic solvent (e.g., toluene or hexane)

Procedure:

  • To a flask, add racemic 3-propylcyclohexanol (1.0 equivalent), the organic solvent, and the immobilized lipase.

  • Add the acyl donor (0.6 equivalents for a theoretical maximum yield of 50% of the unreacted alcohol).

  • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.

  • When approximately 50% conversion is reached, filter off the enzyme (which can often be reused).

  • Concentrate the filtrate to obtain a mixture of the acylated product and the unreacted alcohol.

  • Separate the ester and the alcohol by column chromatography.

  • The enantiomerically enriched alcohol can then be oxidized to the corresponding enone using standard oxidation methods (e.g., Swern or Dess-Martin oxidation).

Performance Comparison

MethodCatalyst/EnzymeNucleophile/ReagentTypical YieldTypical eeAdvantagesDisadvantages
Copper-Catalyzed Conjugate Addition CuBr·SMe₂ / Chiral Diphosphine (e.g., JosiPhos)Propylmagnesium BromideGood to ExcellentHigh (often >90%)High reactivity, readily available reagents.Requires strictly anhydrous conditions, sensitive to functional groups.
Rhodium-Catalyzed 1,4-Addition [Rh(I)] / Chiral Bisphosphine (e.g., BINAP)Propylboronic AcidGood to ExcellentVery High (often >95%)Milder conditions, good functional group tolerance.Higher cost of rhodium and ligands, may require elevated temperatures.
Enzymatic Kinetic Resolution Lipase (e.g., Candida antarctica Lipase B)Acyl Donor (e.g., Vinyl Acetate)Max. 50% (for each enantiomer)Excellent (>99%)Mild, environmentally friendly conditions, high enantioselectivity.Maximum theoretical yield of 50% for one enantiomer, requires an additional oxidation step.

Conclusion and Future Outlook

The enantioselective synthesis of 3-propylcyclohex-2-en-1-one can be effectively achieved through several robust methodologies. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, functional group tolerance, and desired enantiopurity.

  • Copper-catalyzed conjugate addition is a powerful and direct approach, particularly suitable for large-scale synthesis where the cost of the catalyst is a significant factor.

  • Rhodium-catalyzed 1,4-addition offers a milder alternative with excellent enantioselectivity and broader functional group compatibility, making it ideal for more complex synthetic routes.

  • Enzymatic kinetic resolution provides a green and highly selective method, especially when exceptional enantiopurity is required, although it is inherently limited to a 50% theoretical yield for the desired enantiomer from the racemic starting material.

The continued development of more active and selective catalysts, both metallic and enzymatic, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other valuable chiral building blocks, further empowering the fields of drug discovery and materials science.

References

  • Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Enantioselective Copper-Catalyzed Conjugate Addition. Topics in Organometallic Chemistry, 25. Springer.
  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron-Deficient Olefins. Chemical Reviews, 103(8), 2829–2844.
  • Schreier, P., & Winterhalter, P. (Eds.). (1993). Progress in Flavour Precursor Studies: Analysis, Generation, Biotechnology.
  • Faber, K. (2018).
  • Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Compounds. Chemical Reviews, 108(8), 2824–2852.
  • Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(S1), 879-887.
  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 124(18), 5052–5058.
  • Anderson, N. G. (2012). Practical Process Research & Development: A Guide for Organic Chemists. Academic Press.
  • Uozumi, Y., & Shibatomi, K. (2001). Catalytic Asymmetric Synthesis in Water. Chemical Reviews, 101(12), 3561–3572.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • Feringa, B. L. (2000). Phosphoramidites: Marvellous Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 346–353.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic oxidation of primary and secondary alcohols. Current Opinion in Chemical Biology, 8(2), 120-126.
  • Uppenberg, J., Hansen, M. T., Patkar, S., & Jones, T. A. (1994). The sequence, crystal structure determination and refinement of two crystal forms of lipase B from Candida antarctica. Structure, 2(4), 293-308.

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Comparative

cost and efficiency analysis of various 3-propylcyclohex-2-en-1-one synthesis strategies

An In-depth Guide to the Synthesis of 3-Propylcyclohex-2-en-1-one: A Cost and Efficiency Analysis Introduction 3-Propylcyclohex-2-en-1-one is a valuable intermediate in organic synthesis, serving as a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 3-Propylcyclohex-2-en-1-one: A Cost and Efficiency Analysis

Introduction

3-Propylcyclohex-2-en-1-one is a valuable intermediate in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical, agrochemical, and fragrance industries. The six-membered ring, coupled with the α,β-unsaturated ketone functionality, provides multiple reactive sites for further molecular elaboration. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of various synthetic strategies for 3-propylcyclohex-2-en-1-one, focusing on the underlying chemical principles, detailed experimental protocols, and a quantitative assessment of their respective costs and efficiencies.

Strategy 1: The Classic Robinson Annulation

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of organic chemistry for the formation of six-membered rings.[1] It is a powerful, tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring from a ketone and a methyl vinyl ketone (MVK) or a suitable equivalent.[2][3]

Mechanistic Rationale and Experimental Choices

The reaction sequence begins with the base-catalyzed formation of an enolate from a ketone. This enolate then acts as a nucleophile in a Michael 1,4-addition to an α,β-unsaturated ketone.[4] The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, again under basic or acidic conditions, to form a six-membered ring, which subsequently dehydrates to yield the final α,β-unsaturated cyclic ketone.[4][5]

To synthesize 3-propylcyclohex-2-en-1-one, a logical choice of reactants would be 2-hexanone (to provide the propyl group at the desired position) and methyl vinyl ketone. The base catalyst is crucial; sodium ethoxide or methoxide are common choices that are inexpensive and effective, though stronger, non-nucleophilic bases like LDA can also be used for more controlled enolate formation.[2] The choice of a protic solvent like ethanol is typical as it can solvate the ionic intermediates and act as a proton source.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation 2-Hexanone 2-Hexanone Enolate Enolate 2-Hexanone->Enolate Base (NaOEt) 1,5-Diketone Intermediate 1,5-Diketone Intermediate Enolate->1,5-Diketone Intermediate Attacks MVK Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->1,5-Diketone Intermediate Cyclized Intermediate Cyclized Intermediate 1,5-Diketone Intermediate->Cyclized Intermediate Base, Intramolecular Attack Final Product 3-Propylcyclohex-2-en-1-one Cyclized Intermediate->Final Product -H2O (Dehydration) G Propyl Bromide Propyl Bromide Propyllithium Propyllithium Propyl Bromide->Propyllithium 2 equiv. n-BuLi, THF, -78°C n-Butyllithium n-Butyllithium n-Butyllithium->Propyllithium Gilman Reagent Lithium Dipropylcuprate Propyllithium->Gilman Reagent 0.5 equiv. CuI Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Gilman Reagent Enolate Intermediate Enolate Intermediate Gilman Reagent->Enolate Intermediate 1,4-Addition Cyclohex-2-en-1-one Cyclohex-2-en-1-one Cyclohex-2-en-1-one->Enolate Intermediate Final Product 3-Propylcyclohex-2-en-1-one Enolate Intermediate->Final Product Aqueous Workup (NH4Cl) G Propanal Propanal Enamine Enamine Propanal->Enamine Catalyst Secondary Amine Organocatalyst Catalyst->Enamine Michael Adduct Michael Adduct Enamine->Michael Adduct Michael Addition Michael Acceptor e.g., α,β-Unsaturated Ester Michael Acceptor->Michael Adduct Intermediate Cyclized Intermediate Michael Adduct->Intermediate Intramolecular Michael Addition Product Functionalized Cyclohexenone Precursor Intermediate->Product Aldol & Hydrolysis Product->Catalyst Catalyst Regeneration

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